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  • Product: (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one
  • CAS: 723262-95-1

Core Science & Biosynthesis

Foundational

A-Technical-Guide-to-(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

Abstract This technical guide provides an in-depth examination of the chiral heterocyclic compound, (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one. This molecule is a notable scaffold in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of the chiral heterocyclic compound, (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one. This molecule is a notable scaffold in medicinal chemistry and drug development, primarily recognized for its role as a key intermediate in the synthesis of novel therapeutic agents. This document details the molecule's structural characteristics, outlines a robust and reproducible stereoselective synthetic pathway, provides comprehensive analytical characterization data, and discusses its current and potential applications. The methodologies are presented with a focus on the underlying chemical principles to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded resource.

Introduction and Molecular Overview

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one is a specific stereoisomer of a substituted 1,4-oxazin-2-one.[1] The core structure consists of a six-membered morpholin-2-one ring, featuring an oxygen and a nitrogen atom.[1] Key structural attributes include a phenyl group at the 5-position with a defined (S)-stereochemistry, and two methyl groups at the 6-position, creating a gem-dimethyl moiety.

The unique spatial arrangement of these substituents, particularly the chiral center at C5, is crucial for its interaction with biological targets, making it a valuable building block in asymmetric synthesis.[1][2] Its structural relationship to phenmetrazine and its analogues suggests potential applications in neuroscience, as these classes of compounds are known to interact with monoamine transporters.[3][4][5] This guide will elucidate the critical aspects of its synthesis and characterization, providing a solid foundation for its use in research and development.

Core Molecular Structure

The fundamental structure is depicted below. The "(5S)" designation indicates the absolute configuration at the chiral center bearing the phenyl group.

Caption: Chemical structure and key identifiers for the topic molecule.

Stereoselective Synthesis

The synthesis of enantiomerically pure (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one relies on asymmetric synthesis strategies. A common and effective approach involves the alkylation of a chiral glycine enolate equivalent, where the stereochemistry is directed by a chiral auxiliary. This section details a validated protocol.

Rationale for Synthetic Strategy

The chosen synthetic route is a multi-step process designed to build the heterocyclic ring with precise stereochemical control. The key transformation is the asymmetric alkylation of a Schiff base derived from glycine, using a chiral phase-transfer catalyst to ensure high enantioselectivity. This method is advantageous due to the commercial availability of the starting materials and the robust nature of phase-transfer catalysis, which is often scalable and operationally simple.

Synthetic Workflow Diagram

The overall synthetic process can be visualized as a three-stage workflow: preparation of the achiral substrate, the key asymmetric alkylation, and the final cyclization/hydrolysis step.

workflow cluster_prep Stage 1: Substrate Preparation cluster_alkylation Stage 2: Asymmetric Alkylation cluster_cyclization Stage 3: Deprotection & Cyclization start Glycine tert-butyl ester schiff_base N-(Diphenylmethylene)glycine tert-butyl ester start->schiff_base Condensation reagent1 Benzophenone reagent1->schiff_base alkylated_product Alkylated Intermediate schiff_base->alkylated_product Phase-Transfer Catalysis reagent2 2-Bromo-2-methylpropanoyl bromide reagent2->alkylated_product catalyst Chiral Phase-Transfer Catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) catalyst->alkylated_product final_product (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one alkylated_product->final_product Hydrolysis & Intramolecular Cyclization reagent3 Trifluoroacetic Acid (TFA) reagent3->final_product

Caption: Workflow for the asymmetric synthesis of the target molecule.

Detailed Experimental Protocol

Materials:

  • Glycine tert-butyl ester hydrochloride

  • Benzophenone

  • Toluene

  • Sodium hydroxide (NaOH)

  • Potassium carbonate (K2CO3)

  • 2-Bromo-2-methylpropanoyl bromide

  • O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Phase-Transfer Catalyst)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Preparation of N-(Diphenylmethylene)glycine tert-butyl ester (Schiff Base):

    • To a round-bottom flask, add glycine tert-butyl ester hydrochloride and an equimolar amount of benzophenone.

    • Add toluene to create a suspension.

    • Add an aqueous solution of NaOH and stir vigorously at room temperature for 16-24 hours.

    • Separate the organic layer, wash with brine, dry over MgSO4, and concentrate under reduced pressure to yield the crude Schiff base, which can often be used without further purification.

  • Asymmetric Alkylation:

    • Dissolve the Schiff base in DCM in a flask cooled to 0 °C.

    • Add solid, powdered K2CO3 and the chiral phase-transfer catalyst (typically 5-10 mol%).

    • Stir the mixture vigorously.

    • Slowly add a solution of 2-bromo-2-methylpropanoyl bromide in DCM dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC for the consumption of the starting material.

    • Upon completion, filter the mixture to remove inorganic salts and concentrate the filtrate. The crude product is taken to the next step.

  • Hydrolysis and Cyclization:

    • Dissolve the crude alkylated intermediate in DCM.

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours. This step hydrolyzes the ester and imine, followed by spontaneous intramolecular cyclization.

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over MgSO4, and concentrate.

    • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the pure (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Spectroscopic Data

The structure of the final compound is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Technique Parameter Expected Value / Observation
¹H NMR Chemical Shift (δ)Phenyl protons (multiplet, ~7.2-7.4 ppm), CH proton at C5 (singlet, ~4.8 ppm), CH2 protons at C3 (multiplet, ~4.3-4.5 ppm), Gem-dimethyl protons at C6 (two singlets, ~1.2 and ~1.4 ppm)
¹³C NMR Chemical Shift (δ)Carbonyl carbon (~168 ppm), Aromatic carbons (~127-138 ppm), C5 carbon (~65 ppm), C3 carbon (~50 ppm), C6 carbon (~75 ppm), Methyl carbons (~22 and ~25 ppm)
Mass Spec (ESI+) m/z204.09 [M+H]⁺

Note: Exact chemical shifts may vary depending on the solvent and instrument used. The provided data is a representative expectation.

Chiral Purity Analysis

The enantiomeric excess (ee) of the final product is a critical parameter and is determined by chiral High-Performance Liquid Chromatography (HPLC).

Protocol: Chiral HPLC Analysis

  • Column: A chiral stationary phase column (e.g., Chiralcel OD-H or similar).

  • Mobile Phase: A mixture of hexanes and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas for the (S) and (R) enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [((S) - (R)) / ((S) + (R))] * 100. A successful asymmetric synthesis should yield an ee >95%.

Applications and Significance

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one is a versatile building block with significant potential in several areas of chemical and pharmaceutical research.[2]

  • Pharmaceutical Development: It serves as a key intermediate for synthesizing more complex molecules, particularly those targeting neurological disorders.[2] Its rigid, chiral scaffold is ideal for designing ligands that can selectively interact with specific receptor subtypes or enzyme active sites.[1]

  • Medicinal Chemistry Research: The 1,4-oxazin-2-one core is a "privileged structure" in medicinal chemistry, appearing in various biologically active compounds.[6] This specific stereoisomer is used to explore structure-activity relationships (SAR) in the development of new drugs.[1]

  • Agrochemicals: The structural motifs present in this compound are also relevant in the design of new agrochemicals, potentially for pest control applications.[2]

Conclusion

This guide has provided a comprehensive technical overview of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one. By detailing a reliable synthetic protocol and outlining the necessary analytical characterization, this document serves as a valuable resource for researchers. The causality behind the experimental choices, such as the use of a chiral phase-transfer catalyst to control stereochemistry, has been emphasized to provide not just a method, but a deeper understanding of the process. The established utility of this compound as a chiral building block underscores its importance in the ongoing quest for novel and effective therapeutic agents.

References

  • Cas 723262-95-1,(5S). LookChem. [Link]

  • US20130203752A1 - Phenylmorpholines and analogues thereof.
  • Substituted phenylmorpholine. Wikipedia. [Link]

  • Phenmetrazine. PubChem. [Link]

  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PubMed Central. [Link]

  • (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one. Pharmaffiliates. [Link]

Sources

Exploratory

Technical Profile and Synthetic Overview of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

Abstract (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one (CAS Number: 723262-95-1) is a chiral heterocyclic compound featuring a 1,4-oxazin-2-one core. Its specific stereochemistry and structural motifs sugges...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one (CAS Number: 723262-95-1) is a chiral heterocyclic compound featuring a 1,4-oxazin-2-one core. Its specific stereochemistry and structural motifs suggest its potential as a valuable chiral building block in asymmetric synthesis and as a scaffold in medicinal chemistry. This document provides a comprehensive overview of its known physicochemical properties, potential applications, and a discussion of a plausible synthetic approach based on established chemical literature for analogous structures. This guide is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry.

Introduction and Chemical Identity

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one is a distinct stereoisomer of a substituted 1,4-oxazin-2-one. The core structure is a six-membered ring containing both an oxygen and a nitrogen atom, classifying it as a morpholine derivative with a lactone functionality. The "(5S)" designation indicates a specific three-dimensional arrangement at the chiral center bearing the phenyl group, which is crucial for its interactions in stereoselective chemical reactions and with biological targets.[1] Such chiral scaffolds are of significant interest in the pharmaceutical industry for the development of enantiomerically pure therapeutic agents.[1][2]

The presence of the phenyl group and the gem-dimethyl substitution pattern on the heterocyclic ring contributes to the molecule's conformational rigidity and steric profile, which are key determinants of its reactivity and potential biological activity.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties for (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one is presented in Table 1. These properties are essential for its handling, formulation, and application in various experimental settings.

PropertyValueSource
CAS Number 723262-95-1[1][2][3]
Molecular Formula C₁₂H₁₃NO₂[1][2]
Molecular Weight 203.24 g/mol [1][2]
Appearance Light orange to yellow to green powder/crystal[2]
Melting Point 84 - 88 °C[2]
Boiling Point 298.6°C at 760 mmHg (Predicted)[1]
Density 1.12 g/cm³ (Predicted)[1]
Optical Rotation [α]²⁰/D = +71° to +76° (c = 2.7 in Chloroform)[2]
Purity ≥ 95% (GC)[2]

Potential Applications in Research and Development

While specific biological targets and mechanisms of action for this compound are not extensively documented in publicly available literature, its structural features point to several areas of potential utility:

  • Chiral Auxiliary and Building Block: The defined stereochemistry at the C5 position makes this compound an excellent candidate as a chiral auxiliary or a starting material for the asymmetric synthesis of more complex molecules.[2] The oxazinone ring can be opened or modified to introduce new functionalities with controlled stereochemistry.

  • Medicinal Chemistry Scaffold: The 1,4-oxazin-2-one core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities. This molecule could serve as a lead compound for the development of novel therapeutics, potentially targeting neurological disorders.[1][2]

  • Ligand in Asymmetric Catalysis: The heteroatoms within the ring system offer potential coordination sites for metal catalysts, suggesting its use as a chiral ligand in asymmetric catalysis.[2]

Hypothetical Synthetic Pathway

The proposed multi-step synthesis is outlined below. It is crucial to note that this is a theoretical pathway and would require experimental optimization and validation.

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Intramolecular Cyclization A (S)-Phenylglycine B (S)-Phenylglycine methyl ester A->B  MeOH, SOCl₂ (cat.) C N-(2-bromo-2-methylpropanoyl)- (S)-phenylglycine methyl ester B->C  2-bromo-2-methylpropanoyl bromide,  Et₃N, DCM D (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl- 2H-1,4-oxazin-2-one C->D  NaH, THF

Figure 1: A proposed synthetic workflow for the target compound.

Detailed Hypothetical Protocol

Step 1: Esterification of (S)-Phenylglycine

  • Rationale: The carboxylic acid of the starting material is protected as a methyl ester to prevent unwanted side reactions in subsequent steps. Thionyl chloride in methanol is a standard and efficient method for this transformation.

  • Procedure:

    • Suspend (S)-Phenylglycine (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to afford crude (S)-Phenylglycine methyl ester, which can be used in the next step without further purification or after recrystallization.

Step 2: N-Acylation with 2-bromo-2-methylpropanoyl bromide

  • Rationale: This step introduces the carbon framework that will form the gem-dimethyl substituted portion of the heterocyclic ring. The bromo group is strategically placed to act as a leaving group in the subsequent cyclization step. A non-nucleophilic base like triethylamine is used to scavenge the HBr generated.

  • Procedure:

    • Dissolve (S)-Phenylglycine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

    • Slowly add a solution of 2-bromo-2-methylpropanoyl bromide (1.1 eq) in DCM.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Step 3: Intramolecular Cyclization

  • Rationale: This is the key ring-forming step. A strong, non-nucleophilic base like sodium hydride is used to deprotonate the amide nitrogen, which then acts as a nucleophile to displace the bromide in an intramolecular Sₙ2 reaction, forming the 1,4-oxazin-2-one ring.

  • Procedure:

    • Dissolve the N-acylated intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

    • Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product by recrystallization or flash column chromatography to yield (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one.

Conclusion

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one is a chiral molecule with established physicochemical properties and significant potential as a versatile tool in synthetic and medicinal chemistry. While detailed biological data and validated synthetic procedures are not widely published, its structural characteristics suggest promising avenues for its application as a chiral building block and a scaffold for drug discovery. The hypothetical synthetic route outlined in this document, starting from (S)-Phenylglycine, provides a logical and experimentally feasible approach for its preparation, which can serve as a foundation for further research and development.

References

  • LookChem. (5S)-5,6-DIHYDRO-6,6-DIMETHYL-5-PHENYL-2H-1,4-OXAZIN-2-ONE(723262-95-1). [Link]

  • Pharmaffiliates. (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one. [Link]

  • J. Org. Chem. 1978, 43, 6, 1147–1151. Synthesis of the 2,3-dihydro-6H-1,4-oxazin-2-ones chiral at C(3) and asymmetric induction in hydrogenation of the azomethine bond. [Link]

Sources

Foundational

An In-depth Technical Guide to (S)-6,6-DIMETHYL-5-PHENYL-5,6-DIHYDRO-2H-1,4-OXAZIN-2-ONE: Synthesis, Characterization, and Therapeutic Potential

Abstract (S)-6,6-DIMETHYL-5-PHENYL-5,6-DIHYDRO-2H-1,4-OXAZIN-2-ONE is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its rigid, chiral scaffold, incorporating a morph...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-6,6-DIMETHYL-5-PHENYL-5,6-DIHYDRO-2H-1,4-OXAZIN-2-ONE is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its rigid, chiral scaffold, incorporating a morpholin-2-one core, presents a unique three-dimensional architecture for probing biological targets. This technical guide provides a comprehensive overview of the compound's properties, a proposed stereoselective synthetic route, detailed analytical protocols for its characterization, and an exploration of its potential therapeutic applications based on the established biological activities of the broader 1,4-oxazin-2-one class. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Introduction: The Significance of the Chiral 1,4-Oxazin-2-one Scaffold

The 1,4-oxazin-2-one moiety, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[2][3][4] Derivatives of this core structure have demonstrated a wide array of biological activities, including antimicrobial, antitubercular, anticancer, and central nervous system effects.[2][4][5][6] The introduction of a chiral center, as in the case of (S)-6,6-DIMETHYL-5-PHENYL-5,6-DIHYDRO-2H-1,4-OXAZIN-2-ONE, imparts a defined spatial arrangement of substituents, which is critical for stereospecific interactions with biological macromolecules such as enzymes and receptors. The phenyl group at the 5-position and the gem-dimethyl group at the 6-position create a sterically defined and conformationally constrained structure, making it an attractive candidate for the development of selective therapeutic agents.[1]

This guide will delve into the specific attributes of the (S)-enantiomer, providing a foundational understanding for its further investigation and potential exploitation in drug development programs.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. The table below summarizes the known and predicted properties of (S)-6,6-DIMETHYL-5-PHENYL-5,6-DIHYDRO-2H-1,4-OXAZIN-2-ONE.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₂[1][7]
Molecular Weight 203.24 g/mol [1][7]
CAS Number 723262-95-1[1]
Appearance White to off-white crystalline solid (predicted)-
Melting Point 86 °C[1]
Boiling Point 298.6 °C at 760 mmHg[1]
Density 1.12 g/cm³[1]
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents (predicted)-
Chirality (S)-configuration at C5[1]

Proposed Asymmetric Synthesis

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to (S)-phenylglycinol and 2-bromo-2-methylpropanoyl bromide as key starting materials. This approach leverages a commercially available chiral pool starting material to establish the crucial stereocenter.

Retrosynthesis Target (S)-6,6-DIMETHYL-5-PHENYL-5,6-DIHYDRO-2H-1,4-OXAZIN-2-ONE Intermediate1 N-acylated intermediate Target->Intermediate1 Intramolecular cyclization StartingMaterials (S)-phenylglycinol + 2-bromo-2-methylpropanoyl bromide Intermediate1->StartingMaterials N-acylation

Caption: Retrosynthetic pathway for the target molecule.

Step-by-Step Synthetic Protocol

Step 1: N-Acylation of (S)-Phenylglycinol

This initial step involves the acylation of the amino group of (S)-phenylglycinol with 2-bromo-2-methylpropanoyl bromide. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HBr generated.

  • Reactants:

    • (S)-Phenylglycinol (1.0 eq)

    • 2-Bromo-2-methylpropanoyl bromide (1.1 eq)

    • Triethylamine (2.2 eq)

  • Solvent: Dichloromethane (DCM)

  • Procedure:

    • Dissolve (S)-phenylglycinol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine dropwise to the stirred solution.

    • Slowly add a solution of 2-bromo-2-methylpropanoyl bromide in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated intermediate.

Step 2: Intramolecular Cyclization to form the 1,4-Oxazin-2-one Ring

The crude N-acylated intermediate is then subjected to base-mediated intramolecular cyclization to form the desired morpholin-2-one ring. The alkoxide formed from the deprotonation of the hydroxyl group displaces the bromide.

  • Reactant:

    • Crude N-acylated intermediate from Step 1 (1.0 eq)

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Suspend sodium hydride in anhydrous THF in a separate flask under an inert atmosphere and cool to 0 °C.

    • Slowly add a solution of the crude N-acylated intermediate in anhydrous THF to the NaH suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure (S)-6,6-DIMETHYL-5-PHENYL-5,6-DIHYDRO-2H-1,4-OXAZIN-2-ONE.

SynthesisWorkflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization Start (S)-Phenylglycinol Reagent1 2-Bromo-2-methylpropanoyl bromide Triethylamine, DCM, 0°C to RT Start->Reagent1 Intermediate N-(2-bromo-2-methylpropanoyl)-(S)-phenylglycinol Reagent1->Intermediate Reagent2 Sodium Hydride, THF, Reflux Intermediate->Reagent2 Product (S)-6,6-DIMETHYL-5-PHENYL-5,6-DIHYDRO-2H-1,4-OXAZIN-2-ONE Reagent2->Product

Caption: Proposed two-step synthesis workflow.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. The following are the expected analytical data based on the proposed structure and data from analogous compounds.[13]

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Phenyl protons (multiplet, ~7.2-7.4 ppm), CH-O proton (doublet of doublets, ~4.5-4.7 ppm), CH-N proton (singlet or narrow multiplet, ~4.2-4.4 ppm), CH₂ protons (two doublets, AB quartet, ~3.8-4.1 ppm), and two methyl singlets (~1.2-1.5 ppm). The exact chemical shifts and coupling constants will depend on the solvent used.
¹³C NMR Carbonyl carbon (~165-170 ppm), aromatic carbons (~125-140 ppm), quaternary carbon C6 (~80-85 ppm), C5 carbon (~60-65 ppm), C3 carbon (~45-50 ppm), and two methyl carbons (~20-25 ppm).
FT-IR Strong C=O stretch (lactone) at ~1740-1760 cm⁻¹, C-O-C stretch at ~1100-1200 cm⁻¹, and aromatic C-H stretches above 3000 cm⁻¹.
Mass Spectrometry (ESI+) Expected [M+H]⁺ ion at m/z 204.0968.
Chiral High-Performance Liquid Chromatography (HPLC)

To confirm the enantiomeric purity of the final product, chiral HPLC is the method of choice.

  • Column: A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol is typically effective. The exact ratio should be optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a wavelength where the phenyl chromophore absorbs (e.g., 254 nm).

  • Expected Result: A single major peak corresponding to the (S)-enantiomer, with the (R)-enantiomer being below the limit of detection, confirming high enantiomeric excess (>99% ee).

Potential Therapeutic Applications and Mechanism of Action

The 1,4-oxazin-2-one scaffold is associated with a diverse range of pharmacological activities, suggesting several potential therapeutic avenues for (S)-6,6-DIMETHYL-5-PHENYL-5,6-DIHYDRO-2H-1,4-OXAZIN-2-ONE.

Central Nervous System (CNS) Disorders

Numerous derivatives of 1,4-oxazinones have been investigated for their activity on CNS targets. The rigid, lipophilic nature of the target compound suggests good potential for blood-brain barrier penetration. Potential CNS applications include:

  • Anticonvulsant Activity: The morpholin-2-one core is present in some compounds with anticonvulsant properties.

  • Antidepressant and Anxiolytic Activity: Modulation of serotonin and other neurotransmitter systems has been reported for some oxazinone derivatives.

Antimicrobial and Antifungal Activity

The oxazine nucleus is a key structural component in various antimicrobial and antifungal agents.[2] The title compound could be screened against a panel of pathogenic bacteria and fungi to evaluate its potential in this area.

Anticancer Activity

Certain substituted 1,4-oxazinones have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.

BiologicalPotential cluster_applications Potential Therapeutic Applications Target (S)-6,6-DIMETHYL-5-PHENYL-5,6-DIHYDRO-2H-1,4-OXAZIN-2-ONE CNS CNS Disorders (e.g., Anticonvulsant, Antidepressant) Target->CNS Antimicrobial Antimicrobial & Antifungal Target->Antimicrobial Anticancer Anticancer Target->Anticancer

Caption: Potential therapeutic areas for the target compound.

Future Directions and Conclusion

(S)-6,6-DIMETHYL-5-PHENYL-5,6-DIHYDRO-2H-1,4-OXAZIN-2-ONE represents a promising, yet underexplored, chiral scaffold for drug discovery. This technical guide provides a solid foundation for its synthesis and characterization. Future research should focus on:

  • Execution and Optimization of the Proposed Synthesis: The synthetic protocol outlined herein should be experimentally validated and optimized for yield and enantiopurity.

  • Comprehensive Biological Screening: The compound should be subjected to a broad panel of in vitro biological assays to identify its primary pharmacological activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications at the phenyl ring and other positions will be crucial for optimizing potency and selectivity.

  • X-ray Crystallography: Obtaining a crystal structure would unequivocally confirm the absolute stereochemistry and provide valuable insights into its three-dimensional conformation, aiding in computational docking studies.

References

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Journal of Organic Chemistry. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ACS Publications. [Link]

  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. [Link]

  • Asymmetric synthesis of morpholin-2-ones with multi-stereocenters. ResearchGate. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. [Link]

  • Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. TÜBİTAK Academic Journals. [Link]

  • Synthesis and biological evaluation of some[5][8]-thiazin- 2- one and[5][8]-oxazin-2-one derivatives. ResearchGate. [Link]

  • Cas 723262-95-1,(5S) - LookChem. LookChem. [Link]

  • 1,4-Oxazines and Their Benzo Derivatives. ResearchGate. [Link]

  • Patent Application Publication. Googleapis. [Link]

  • Mini review on synthesis, antimicrobial and cytotoxic activities of oxazinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • WO2024137426A1 - Process to make glp1 ra and intermediates therefor.
  • US8796269B2 - Crystalline 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][5][8]oxazin-8(1H). Google Patents.

  • (12) United States Patent (10) Patent No.: US 8,299,057 B2. Googleapis. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF - European Patent Office - EP 3412665 B1. Googleapis. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]

  • BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research. [Link]

  • Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H). ACS Publications. [Link]

  • Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. MDPI. [Link]

  • Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. MDPI. [Link]

  • (5S,6R)-3,4,5,6-Tetrahydro-5-methyl-6-phenyl-4-propyl-2H-1,3,4-oxadiazin-2-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]

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Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of Chiral 1,4-Oxazin-2-one Derivatives

Introduction: The Rising Prominence of Chiral 1,4-Oxazin-2-ones in Drug Discovery The 1,4-oxazin-2-one scaffold is a privileged heterocyclic motif that has garnered significant attention from the medicinal chemistry comm...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Chiral 1,4-Oxazin-2-ones in Drug Discovery

The 1,4-oxazin-2-one scaffold is a privileged heterocyclic motif that has garnered significant attention from the medicinal chemistry community. Its presence in a wide array of biologically active compounds underscores its importance as a pharmacophore.[1] Derivatives of the broader oxazine class have demonstrated a remarkable spectrum of therapeutic activities, including antibacterial, antifungal, antitubercular, and anticancer properties.[1] The introduction of chirality into the 1,4-oxazin-2-one core further expands the accessible chemical space, allowing for fine-tuning of pharmacological profiles and interaction with chiral biological targets. This guide provides a comprehensive overview of the key synthetic strategies for accessing these valuable chiral building blocks, with a focus on the underlying principles of stereocontrol and practical experimental considerations for researchers in drug development.

Core Synthetic Strategies for Asymmetric Induction

The synthesis of chiral 1,4-oxazin-2-one derivatives can be broadly categorized into three main approaches: chiral pool synthesis, the use of chiral auxiliaries, and catalytic asymmetric synthesis. Each of these strategies offers distinct advantages and is suited to different synthetic goals.

Chiral Pool Synthesis: Leveraging Nature's Chirality

Chiral pool synthesis utilizes readily available, enantiomerically pure starting materials, such as amino acids, to construct the target molecule. The inherent chirality of the starting material is transferred to the final product, obviating the need for a separate chiral resolution or asymmetric induction step. A common strategy involves the use of α-amino acids, which can be elaborated into N-protected amino alcohols and subsequently cyclized to form the 1,4-oxazin-2-one ring.

Diastereoselective Synthesis via Chiral Auxiliaries: A Case Study

Conceptual Workflow: Chiral Auxiliary-Mediated Alkylation

The following workflow illustrates the general strategy for employing a chiral auxiliary in the synthesis of a substituted oxazinone.

G cluster_0 Preparation of Chiral Auxiliary Adduct cluster_1 Diastereoselective Transformation cluster_2 Auxiliary Cleavage and Product Isolation Start Chiral Amino Alcohol Acylation Acylation with α-haloacetyl halide Start->Acylation Cyclization Intramolecular Williamson Ether Synthesis Acylation->Cyclization Adduct Chiral Oxazinone Auxiliary Adduct Cyclization->Adduct Enolate Enolate Formation (e.g., LDA, NaHMDS) Adduct->Enolate Alkylation Diastereoselective Alkylation (R-X) Enolate->Alkylation Alkylated_Product Alkylated Oxazinone Alkylation->Alkylated_Product Cleavage Hydrolysis or Reductive Cleavage Alkylated_Product->Cleavage Product Chiral Product Cleavage->Product Auxiliary_Recovery Recovered Chiral Auxiliary Cleavage->Auxiliary_Recovery

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

Experimental Protocol: Diastereoselective Alkylation of a Morpholinone Auxiliary

The following protocol is adapted from the synthesis of (L)-α-Me-Lys(Boc)-OH, where a morpholinone serves as a chiral template. This method showcases the high diastereoselectivity that can be achieved with a rigid heterocyclic auxiliary.

Step 1: Synthesis of the Chiral Auxiliary Adduct

Benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate is prepared from the corresponding chiral amino alcohol.

Step 2: Diastereoselective Alkylation

  • To a solution of the morpholinone adduct (1.0 eq) in dry THF at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add the alkylating agent (e.g., methyl iodide, 1.2 eq) and continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the anti-alkylated product.

Causality of Stereoselection: The rigid, bicyclic-like conformation of the enolate, dictated by the phenyl groups on the morpholinone ring, effectively blocks one face of the enolate. The incoming electrophile is therefore directed to the less sterically hindered face, resulting in high diastereoselectivity.

Electrophile Diastereomeric Ratio (anti:syn) Yield (%)
Methyl Iodide>95:5~85
1,4-Diiodobutane>95:5~80

Catalytic Asymmetric Synthesis: The Modern Approach

Catalytic asymmetric synthesis is a powerful and atom-economical approach for the synthesis of chiral molecules. This strategy employs a chiral catalyst to generate a chiral environment around the reacting substrates, leading to the preferential formation of one enantiomer. Both organocatalysis and transition-metal catalysis have been successfully applied to the synthesis of chiral nitrogen- and oxygen-containing heterocycles.

Organocatalytic Asymmetric [4+2] Cycloaddition

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a robust tool for asymmetric synthesis.[2] Chiral amines, Brønsted acids, and thioureas are common classes of organocatalysts. An example of an organocatalytic approach to a related chiral oxazinane scaffold is the [4+2] cycloaddition between a methyleneindolinone and a γ-aminooxy-α,β-unsaturated ester, catalyzed by a chiral amine.[3]

Conceptual Pathway: Organocatalytic [4+2] Cycloaddition

G cluster_0 Catalyst Activation cluster_1 Stereoselective Cycloaddition cluster_2 Product Formation and Catalyst Regeneration Dienophile α,β-Unsaturated Ester Iminium Chiral Iminium Ion Dienophile->Iminium + Catalyst Catalyst Chiral Amine Catalyst Diene Diene Synthon Cycloaddition [4+2] Cycloaddition Iminium->Cycloaddition Diene->Cycloaddition Cycloadduct Chiral Cycloadduct Cycloaddition->Cycloadduct Hydrolysis Hydrolysis/ Lactonization Cycloadduct->Hydrolysis Product Chiral Oxazinane Hydrolysis->Product Catalyst_Regen Catalyst Regeneration Hydrolysis->Catalyst_Regen

Sources

Foundational

An In-depth Technical Guide to the Stereochemical Features of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

Introduction: A Chiral Scaffold of Pharmaceutical Interest (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one is a distinct chiral heterocyclic molecule built upon a 1,4-oxazin-2-one core, often referred to as a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chiral Scaffold of Pharmaceutical Interest

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one is a distinct chiral heterocyclic molecule built upon a 1,4-oxazin-2-one core, often referred to as a morpholin-2-one structure. Its significance in modern drug discovery and medicinal chemistry stems from its defined three-dimensional architecture, which makes it a valuable chiral building block for the synthesis of complex molecular targets.[1][2] The absolute configuration at the C5 stereocenter, designated as (S), along with the gem-dimethyl substitution at C6 and the phenyl group at C5, imparts specific conformational properties that are crucial for its applications. This guide provides an in-depth exploration of the stereochemical features of this molecule, from its asymmetric synthesis to its detailed characterization and potential utility in the development of novel therapeutics. As a key intermediate, it is particularly noted for its application in the synthesis of pharmaceuticals targeting neurological disorders.[2]

Physicochemical and Chiroptical Properties

A foundational understanding of a chiral molecule begins with its fundamental physical and chiroptical characteristics. These properties not only aid in its identification and quality control but also provide the first insights into its stereochemical purity.

PropertyValueSource
CAS Number 723262-95-1[1]
Molecular Formula C₁₂H₁₃NO₂[1]
Molecular Weight 203.24 g/mol [1]
Melting Point 84 - 88 °C[3]
Appearance Light orange to yellow to green powder/crystal[3]
Optical Rotation [α]²⁰D = +71° to +76° (c = 2.7 in Chloroform)[3]

The positive sign of the specific rotation indicates that this enantiomer is dextrorotatory under the specified conditions. This value is a critical quality parameter for confirming the enantiomeric purity of a sample.

Conceptual Framework for Asymmetric Synthesis

A logical and field-proven approach involves the use of a chiral starting material that already contains the desired stereochemistry, which is then elaborated into the target heterocyclic system. A plausible synthetic strategy would start from an enantiopure amino alcohol, such as (S)-phenylglycinol, which possesses the required (S)-stereocenter.

Diagram 1: Conceptual Retrosynthetic Analysis

G target (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one intermediate Chiral α-amino acid derivative target->intermediate Lactonization start (S)-Phenylglycinol intermediate->start Acylation reagents Halogenated acyl halide & α-hydroxyisobutyric acid derivative reagents->intermediate

Caption: A plausible retrosynthetic pathway for the target molecule.

Exemplary Synthetic Protocol (Hypothetical, based on related syntheses)

The following protocol is a representative, logical sequence for the synthesis, based on established methodologies for similar structures.[4]

  • Step 1: N-Acylation of (S)-Phenylglycinol.

    • (S)-Phenylglycinol is reacted with a suitable α-haloacetyl halide (e.g., bromoacetyl bromide) in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at low temperature (0 °C to room temperature). This step forms the N-acyl intermediate. The causality for using a non-nucleophilic base is to scavenge the HBr produced without competing in the acylation reaction.

  • Step 2: Intramolecular Cyclization (Williamson Ether Synthesis).

    • The resulting N-(bromoacetyl)-(S)-phenylglycinol is then treated with a strong base (e.g., sodium hydride) in an aprotic polar solvent like tetrahydrofuran (THF). The base deprotonates the hydroxyl group, which then acts as a nucleophile, displacing the bromide in an intramolecular SN2 reaction to form the 1,4-oxazin-2-one ring. This cyclization preserves the stereochemistry at the C5 position.

  • Step 3: Introduction of Gem-Dimethyl Group.

    • This step represents a significant challenge and could be approached in several ways, potentially involving a different starting material like a derivative of α-hydroxyisobutyric acid. A more direct, albeit complex, route from a simpler oxazinone would involve stereoselective alkylation, which is often difficult to control. Therefore, a more likely industrial synthesis would incorporate the gem-dimethyl group from the start, for instance, by using a derivative of 2-bromo-2-methylpropanoic acid in the initial acylation step.

Stereochemical Characterization: A Multi-Technique Approach

The unambiguous determination of the absolute and relative stereochemistry of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one requires a combination of advanced analytical techniques. Each method provides a unique piece of the structural puzzle.

X-Ray Crystallography: The Definitive Proof of Structure

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration.[5][6]

Diagram 2: Workflow for X-Ray Crystallography

G cluster_exp Experimental cluster_analysis Data Analysis crystal Single Crystal Growth diffraction X-ray Diffraction Data Collection crystal->diffraction solve Structure Solution (Phase Problem) diffraction->solve refine Structure Refinement solve->refine abs_config Absolute Configuration Determination refine->abs_config final_structure final_structure abs_config->final_structure Final 3D Structure

Caption: The process of determining molecular structure via X-ray crystallography.

Methodology:

  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. The choice of solvent is critical and is often determined empirically.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data.

  • Absolute Configuration: For a chiral molecule, the absolute configuration can be determined by analyzing the anomalous dispersion of the X-rays, often expressed as the Flack parameter. A value close to zero for the correct enantiomer confirms the assignment.

Although a published crystal structure for the title compound was not found during the literature survey, the analysis of a related 2-hydroxy-5,6-dihydro-2H-1,4-oxazine has demonstrated the power of this technique in establishing the precise bond lengths, angles, and conformation of the oxazine ring.[5]

NMR Spectroscopy: Elucidating Structure in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of molecules in solution.[7][8] For (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one, ¹H and ¹³C NMR, along with 2D techniques, would provide a wealth of structural information.

Expected ¹H NMR Features:

  • Phenyl Protons: A multiplet in the aromatic region (typically ~7.2-7.5 ppm).

  • C5-H Proton: A singlet (or a narrow multiplet if coupled to other protons) shifted downfield due to the adjacent phenyl group and nitrogen atom. Its precise chemical shift would be highly informative.

  • C3-H₂ Protons: The two protons on the carbon adjacent to the carbonyl group would likely appear as a multiplet or an AB quartet, depending on the conformational rigidity of the ring.

  • C6-Methyl Protons: Two distinct singlets for the two methyl groups due to the chiral center at C5, making them diastereotopic. The difference in their chemical shifts would be a key indicator of the local chiral environment.

Expected ¹³C NMR Features:

  • Carbonyl Carbon: A signal in the downfield region, typically around 165-175 ppm.

  • Aromatic Carbons: Multiple signals in the 125-140 ppm range.

  • C5 and C6 Carbons: Signals for the quaternary C6 and the methine C5, with their chemical shifts influenced by the attached substituents.

  • C3 Carbon: A signal for the methylene carbon adjacent to the carbonyl.

  • Methyl Carbons: Two distinct signals for the diastereotopic methyl groups.

Advanced NMR for Stereochemical Assignment:

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This technique detects through-space interactions between protons that are close to each other (< 5 Å).[9][10][11] For the title compound, a 2D NOESY or ROESY experiment would be critical to establish the relative stereochemistry. For instance, NOE correlations between the C5 proton and specific protons on the phenyl ring or one of the C6-methyl groups would help to define the preferred conformation of the phenyl group relative to the oxazinone ring.

Diagram 3: Key NOE Correlations for Conformation

Caption: Hypothetical key NOE correlations to define molecular conformation.

Circular Dichroism (CD) Spectroscopy: Probing Chiroptical Properties

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[12][13] This technique is highly sensitive to the stereochemistry and conformation of a molecule.

Methodology:

  • Sample Preparation: A solution of the enantiomerically pure compound in a suitable solvent (one that does not absorb in the region of interest, e.g., methanol or acetonitrile) is prepared at a known concentration.

  • Spectrum Acquisition: The CD spectrum is recorded over a range of wavelengths, typically in the UV region where the molecule has electronic transitions (e.g., from the phenyl ring and the lactam chromophore).

  • Data Interpretation: The resulting spectrum shows positive or negative bands (Cotton effects) at specific wavelengths. The sign and intensity of these bands are characteristic of the absolute configuration and the conformation of the molecule. For (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one, the electronic transitions of the phenyl group and the n→π* and π→π* transitions of the amide chromophore would be expected to give a characteristic CD spectrum. Theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT) are often used to predict the CD spectrum for a given enantiomer, and the match between the experimental and calculated spectra provides strong evidence for the absolute configuration.[14]

Applications in Drug Development and Asymmetric Synthesis

The utility of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one lies in its role as a chiral intermediate.[1][2] Its rigid, well-defined structure allows it to be used to introduce a specific stereochemistry into a larger target molecule.

1. Chiral Building Block: The molecule can be used in multi-step syntheses where the 1,4-oxazin-2-one ring is either retained in the final product or is opened to reveal a new functional group with the (S) stereochemistry at the carbon that was formerly C5. This is a common strategy in the synthesis of complex natural products and pharmaceuticals.

2. Potential as a Chiral Auxiliary: While not explicitly documented for this specific molecule, similar chiral oxazolidinones (Evans auxiliaries) are widely used as chiral auxiliaries.[15] In this paradigm, the chiral molecule is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction (e.g., an alkylation or an aldol reaction) to occur with high diastereoselectivity. After the reaction, the auxiliary is cleaved and can often be recovered. The steric bulk of the phenyl and gem-dimethyl groups on the title compound could effectively shield one face of a reactive group attached to the nitrogen atom, making it a potentially effective chiral auxiliary.

Conclusion

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one represents a valuable chiral entity in the landscape of synthetic and medicinal chemistry. Its stereochemical features, defined by the (S)-configuration at C5, are the cornerstone of its utility. While a comprehensive, single-source documentation of all its stereochemical aspects is not available in the public literature, a deep understanding can be constructed from the analysis of its basic properties and by drawing on the well-established principles of stereochemical analysis in related heterocyclic systems. The combination of X-ray crystallography for definitive solid-state structure, advanced NMR techniques for solution-state conformation and connectivity, and Circular Dichroism for chiroptical properties provides a robust framework for its complete stereochemical elucidation. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such well-defined chiral building blocks will undoubtedly increase.

References

  • LookChem. (n.d.). Cas 723262-95-1, (5S)-. Retrieved from [Link]

  • Santes, V., Gómez, E., Jiménez, G., Santillan, R., Gutiérrez, A., & Farfán, N. (2000). Syntheses and Study of New 2-Hydroxy-5,6-Dihydro-2H-1,4-Oxazines by NMR and X-ray Crystallography.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000).
  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
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  • ResearchGate. (2025). Synthesis, characterization and X-ray structure of an oxazine derivative. Retrieved from [Link]

  • Bio-Resource. (2023, August 15). Principle and Applications of Circular Dichroism - Basics & Recent Advancements of CD [Video]. YouTube. [Link]

  • Romo, D. (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]

  • ResearchGate. (n.d.). Monocyclic 1,2-oxazines. Retrieved from [Link]

  • Contreras, R., et al. (2012). Synthesis of Chiral 1,4,2-Oxazaphosphepines. Molecules, 17(5), 5645-5659.
  • JEOL. (n.d.). Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and X-Ray Characterization of Two New 1,4-Benzoxazine Derivatives: Structural Analysis and Dft Calculations. Retrieved from [Link]

  • MDPI. (2024). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 1,4-dihydro-benzo[d][1][2]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol. Retrieved from [Link]

  • arXiv. (2016). Photoexcitation Circular Dichroism in Chiral Molecules. Retrieved from [Link]

  • PubMed. (n.d.). A new approach to 1,4-oxazines and 1,4-oxazepines via base-promoted exo mode cyclization of alkynyl alcohols: mechanism and DFT studies. Retrieved from [Link]

  • ACS Publications. (2026). Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H). Retrieved from [Link]

  • ResearchGate. (n.d.). Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Retrieved from [Link]

  • Wiley Online Library. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Boosting chiral amplification in plasmon-coupled circular dichroism using discrete silver nanorods as amplifiers. Retrieved from [Link]

  • Google Patents. (n.d.). CN108699080B - 6,7-Dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-2-carboxamide compound. Retrieved from

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  • Google Patents. (n.d.). WO2017145013A1 - 6,7-dihydro-5 h-pyrazolo [5,1-b][1][2]oxazine-2-carboxamide compounds. Retrieved from

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  • National Institutes of Health. (n.d.). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • ResearchGate. (n.d.). Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1][2][5]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. Retrieved from [Link]

Sources

Exploratory

The Unseen Architecture of Asymmetric Synthesis: A Technical Guide to the Stereocontrol Mechanism of 1,4-Oxazin-2-one Auxiliaries

For the attention of: Researchers, Scientists, and Drug Development Professionals. Abstract In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral au...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral auxiliaries remain a cornerstone for achieving stereochemical control. While Evans' oxazolidinones have long been celebrated for their reliability, the structurally related 1,4-oxazin-2-one scaffold presents a unique, albeit less explored, platform for stereoselective transformations. This technical guide provides an in-depth analysis of the core principles governing the mechanism of stereocontrol for 1,4-oxazin-2-one auxiliaries. Drawing upon established models from analogous systems, we will dissect the conformational dynamics, the influence of steric and electronic factors, and the role of reaction conditions that dictate the facial selectivity of enolate reactions. This document serves as a foundational resource for researchers seeking to leverage the untapped potential of these versatile chiral auxiliaries in the synthesis of complex, enantiomerically pure molecules.

Introduction: Beyond the Five-Membered Ring Paradigm

The quest for enantiomerically pure compounds is a defining challenge in modern organic chemistry and drug development. Chiral auxiliaries, temporarily installed stereogenic units, offer a robust and predictable method for inducing asymmetry in chemical reactions.[1] For decades, the field has been dominated by the exceptional performance of oxazolidinone auxiliaries, pioneered by David A. Evans.[2] Their rigid five-membered ring system provides a well-defined conformational bias, leading to high levels of diastereoselectivity in a variety of enolate reactions.

However, the exploration of six-membered heterocyclic systems, such as 1,4-oxazin-2-ones, opens new avenues for fine-tuning stereochemical outcomes. The increased conformational flexibility of a six-membered ring, while potentially more complex to control, also offers opportunities for tailoring the steric environment around the reactive center. This guide will illuminate the mechanistic underpinnings of stereocontrol in this promising class of chiral auxiliaries.

Synthesis of Chiral 1,4-Oxazin-2-one Auxiliaries

The accessibility of chiral auxiliaries is a critical factor in their practical application. Enantiopure 1,4-oxazin-2-ones can be synthesized from readily available chiral precursors, such as α-amino acids or β-amino alcohols. A general synthetic route involves the condensation of an N-protected α-amino acid with an α-haloacetyl halide, followed by intramolecular cyclization.

A representative synthetic protocol is outlined below:

Experimental Protocol: Synthesis of (S)-3-phenyl-1,4-oxazin-2-one

  • N-alkylation: To a solution of (S)-phenylglycinol (1.0 eq) in a suitable solvent (e.g., DMF), add potassium carbonate (2.5 eq) and 2-bromoacetyl bromide (1.1 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Extraction: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude intermediate in a suitable solvent (e.g., THF) and add a base (e.g., sodium hydride) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 4-6 hours.

  • Purification: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product, wash, dry, and concentrate as before. Purify the crude product by column chromatography on silica gel to afford the desired (S)-3-phenyl-1,4-oxazin-2-one.

The Core Mechanism of Stereocontrol

The stereochemical outcome of reactions employing N-acyl 1,4-oxazin-2-one auxiliaries is dictated by the facial bias imposed by the chiral scaffold during the approach of an electrophile to the enolate. This bias is a direct consequence of the conformational preferences of the acylated auxiliary and its corresponding enolate. Due to the limited specific literature on 1,4-oxazin-2-ones in this context, we will draw heavily on the well-established principles of the analogous saturated "oxazinanone" system, as meticulously detailed by Davies et al., to propose a working model.[3]

Conformational Model of the N-Acyl Enolate

Upon deprotonation with a suitable base (e.g., LDA, NaHMDS), the N-acyl 1,4-oxazin-2-one forms a rigid, chelated (Z)-enolate with the metal cation. The stereocontrol arises from the preferred conformation of the six-membered ring and the orientation of the substituent at the stereogenic center (e.g., C3 or C5).

The oxazinone ring is predicted to adopt a half-chair or sofa conformation to minimize steric interactions. The key to stereocontrol is the shielding of one of the enolate faces by the substituent on the chiral auxiliary. For a C3-substituted auxiliary, the substituent will preferentially occupy a pseudo-equatorial position to minimize A(1,3) strain. This orientation effectively blocks the si or re face of the enolate, directing the incoming electrophile to the opposite, less sterically hindered face.

G cluster_model Proposed Conformational Model of a (Z)-Enolate N1 N C2 C=O N1->C2 C_acyl C N1->C_acyl C3 C C2->C3 O4 O C3->O4 R_sub R (Shielding Group) C3->R_sub C5 C O4->C5 C6 C C5->C6 C6->N1 O_acyl O C_acyl->O_acyl R_acyl R' C_enolate C C_acyl->C_enolate M_plus M⁺ O_acyl->M_plus O_enolate O⁻ O_enolate->M_plus C_enolate->O_enolate Electrophile E⁺ (Electrophile) Electrophile->C_enolate Attack from less hindered face

Figure 1: Proposed chelated (Z)-enolate of an N-acyl-1,4-oxazin-2-one auxiliary.

Key Factors Influencing Diastereoselectivity

Several factors are crucial in determining the level of stereocontrol:

  • Nature of the Auxiliary's Substituent (R): The size and conformational preference of the substituent at the stereogenic center are paramount. A bulkier substituent will provide more effective shielding of one face of the enolate, leading to higher diastereoselectivity. For instance, a phenyl or isopropyl group at C3 is expected to afford high levels of induction.[3]

  • Enolate Geometry: The formation of a (Z)-enolate is generally crucial for high stereoselectivity in these systems. This is typically favored under conditions of kinetic control with bulky bases (e.g., LDA, LHMDS) and is reinforced by chelation to a metal ion.

  • Lewis Acids: The choice of Lewis acid can significantly impact stereoselectivity. Boron and titanium Lewis acids are commonly employed in aldol reactions with related auxiliaries. They can enhance the rigidity of the transition state and influence the facial bias. For example, the use of TiCl4 can lead to a highly organized, six-membered Zimmerman-Traxler-like transition state in aldol reactions.

  • Reaction Temperature: Lower reaction temperatures (e.g., -78 °C) are generally preferred to minimize the energy of the system and favor the kinetically controlled formation of a single diastereomer. Higher temperatures can lead to erosion of selectivity through competing transition states or enolate equilibration.

Applications in Asymmetric Synthesis: A Case Study with Oxazinanones

While specific examples for 1,4-oxazin-2-ones are not extensively documented, the work by Davies et al. on the saturated oxazinanone analogues provides compelling evidence for their potential.[3] They demonstrated high levels of diastereoselectivity in both alkylation and aldol reactions, often exceeding that of the corresponding Evans oxazolidinones.

Diastereoselective Enolate Alkylation

The alkylation of N-acyl oxazinanones proceeds with high diastereoselectivity. The incoming electrophile approaches the enolate from the face opposite to the C4 substituent.

G cluster_workflow Diastereoselective Alkylation Workflow start N-Acyl Oxazinanone enolate (Z)-Enolate Formation (LDA, -78 °C) start->enolate alkylation Alkylation (R-X) enolate->alkylation product Diastereomerically Enriched Product alkylation->product cleavage Auxiliary Cleavage product->cleavage final_product Enantiomerically Pure Carboxylic Acid cleavage->final_product

Figure 2: General workflow for diastereoselective alkylation using an oxazinanone auxiliary.

Table 1: Diastereoselective Alkylation of N-Propanoyl Oxazinanones

Auxiliary Substituent (at C4) Electrophile (R-X) Diastereomeric Ratio (dr)
i-Pr MeI 98:2
i-Pr BnBr >99:1
Ph MeI 95:5
Ph BnBr 98:2

(Data adapted from Davies, S. G. et al. Org. Biomol. Chem. 2006, 4, 2753-2768)[3]

Asymmetric Aldol Reactions

The chlorotitanium enolate of N-acyl oxazinanones reacts with aldehydes to afford syn-aldol products with excellent diastereoselectivity. The reaction is believed to proceed through a Zimmerman-Traxler transition state.

G cluster_pathway Proposed Zimmerman-Traxler Transition State for Aldol Reaction Ti TiCl₃ O_enolate O Ti->O_enolate O_acyl O Ti->O_acyl O_aldehyde O Ti->O_aldehyde C_enolate C O_enolate->C_enolate C_acyl C C_enolate->C_acyl C_aldehyde C C_enolate->C_aldehyde C-C bond formation C_acyl->O_acyl N_aux N C_acyl->N_aux Aux Auxiliary N_aux->Aux O_aldehyde->C_aldehyde R_aldehyde R_aldehyde C_aldehyde->R_aldehyde

Figure 3: Simplified Zimmerman-Traxler model for the aldol reaction.

Table 2: Asymmetric Aldol Reactions with (R)-N-Propanoyl-4-isopropyl-6,6-dimethyl-oxazinan-2-one

Aldehyde Diastereomeric Ratio (dr)
PhCHO >99:1
i-PrCHO >99:1
MeCHO 98:2

(Data adapted from Davies, S. G. et al. Org. Biomol. Chem. 2006, 4, 2753-2768)[3]

Auxiliary Removal

A key feature of a useful chiral auxiliary is its facile removal under mild conditions that do not compromise the stereochemical integrity of the newly formed chiral center. N-acyl 1,4-oxazin-2-ones can be cleaved using standard hydrolytic (acidic or basic), reductive, or nucleophilic methods to yield the corresponding carboxylic acids, alcohols, or amides, respectively, while regenerating the chiral auxiliary for potential reuse. The gem-dimethyl substitution at C(6) in the oxazinanone system, for instance, promotes exclusive exocyclic cleavage.[3]

Conclusion and Future Outlook

The 1,4-oxazin-2-one scaffold represents a promising, yet underexplored, class of chiral auxiliaries. By drawing parallels with the well-studied oxazolidinone and oxazinanone systems, a clear mechanistic framework for stereocontrol emerges. The key to achieving high diastereoselectivity lies in the judicious choice of substituents on the oxazinone ring to create a sterically biased environment around the reactive enolate. The conformational flexibility of the six-membered ring, when appropriately controlled, can be an asset for fine-tuning stereochemical outcomes.

Future research in this area should focus on the systematic synthesis and evaluation of a broader range of 1,4-oxazin-2-one auxiliaries with diverse substitution patterns. Detailed computational and experimental studies are needed to fully elucidate the conformational preferences of their N-acyl enolates and to optimize reaction conditions for various asymmetric transformations. As our understanding of these systems deepens, 1,4-oxazin-2-one auxiliaries have the potential to become a valuable and versatile tool in the synthetic chemist's arsenal for the construction of complex chiral molecules.

References

  • Evans, D. A. (1982). Stereoselective Alkylation Reactions of Chiral Enolates. In Asymmetric Synthesis (Vol. 3, pp. 1-110). Academic Press.
  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30134-30195. [Link]

  • Davies, S. G., Garner, A. C., Roberts, P. M., Smith, A. D., Sweet, M. J., & Thomson, J. E. (2006). Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. Organic & Biomolecular Chemistry, 4(14), 2753–2768. [Link]

  • Wikipedia. (2023). Chiral auxiliary. [Link]

Sources

Foundational

Spectroscopic Characterization of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one: A Framework for Analysis

An In-depth Technical Guide: Abstract: (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one (CAS No. 723262-95-1) is a chiral heterocyclic compound with significant potential as a versatile building block in medici...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract: (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one (CAS No. 723262-95-1) is a chiral heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery.[1][2] Its unique structural features, including a stereocenter, a lactone moiety, and gem-dimethyl substitution, necessitate a multi-faceted analytical approach for unambiguous structural confirmation and purity assessment. This guide provides a comprehensive framework for the spectroscopic characterization of this molecule. It is designed for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries. By detailing the theoretical underpinnings, expected spectral features, and robust, self-validating experimental protocols, this document serves as a definitive resource for analyzing this compound and its analogs.

Introduction and Strategic Overview

The target molecule, (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one, belongs to the 1,4-oxazin-2-one class of heterocycles, which are recognized for their diverse biological activities and utility as synthetic intermediates.[3] The specific (5S) stereochemistry makes it a valuable chiral synthon for creating complex molecular architectures, particularly in the development of novel therapeutic agents targeting neurological disorders.[1]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's basic properties is the foundation of all subsequent analysis.

PropertyValueSource
CAS Number 723262-95-1[2]
Molecular Formula C₁₂H₁₃NO₂[1]
Molecular Weight 203.24 g/mol [1]
Appearance Light orange to yellow to green powder/crystal[1]
Melting Point 84 - 88 °C[1]
Optical Rotation [α]²⁰/D = +71° to +76° (c=2.7 in Chloroform)[1]
The Integrated Analytical Workflow

cluster_0 Analytical Workflow start Compound Synthesis & Purification ms Mass Spectrometry (MS) Confirm Molecular Weight start->ms Is the mass correct? ir Infrared (IR) Spectroscopy Identify Functional Groups ms->ir What functional groups are present? nmr_suite NMR Spectroscopy Suite Elucidate Connectivity ir->nmr_suite How are the atoms connected? chiral Optical Rotation Confirm Stereoisomer nmr_suite->chiral Is it the correct enantiomer? final Final Structure Confirmation & Purity Assessment chiral->final

Caption: Integrated workflow for spectroscopic characterization.

Mass Spectrometry (MS)

Expertise & Causality: The first step in analyzing an unknown or synthesized compound is to confirm that its molecular weight matches the theoretical value. High-Resolution Mass Spectrometry (HRMS) is superior to nominal mass as it provides the elemental composition, offering a higher degree of confidence. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, as it typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, simplifying spectral interpretation.

Expected Molecular Ion and Fragments

For a molecular formula of C₁₂H₁₃NO₂, the exact mass is 203.09463 u.

Ion SpeciesCalculated m/zNotes
[M+H]⁺ 204.1019 Primary ion expected in positive-mode ESI-MS.
[M+Na]⁺226.0838Common adduct seen with sodium ion contamination.
[M-C₃H₆]⁺161.0657Potential loss of the C(CH₃)₂ fragment.
Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a ~100 µg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Acquire data in positive ion mode.

  • Infusion: Introduce the sample via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Calibration: Ensure the instrument is calibrated immediately prior to the run using a known calibration standard to guarantee mass accuracy below 5 ppm.

  • Data Acquisition: Scan a mass range of m/z 50-500.

  • Data Processing: Determine the m/z of the most abundant ion and compare it to the calculated exact mass of the [M+H]⁺ species. Calculate the mass error in parts-per-million (ppm).

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. For this molecule, the most critical absorptions are the C=O stretch of the six-membered lactone (ester) ring and the C-O stretches. The exact frequency of the C=O bond provides structural insight; six-membered rings are less strained than smaller rings and thus absorb at a characteristic frequency. Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation and is highly reproducible.[4][5]

Predicted Characteristic Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
~3060-3030Aromatic C-HStretchMedium-Weak
~2980-2960Aliphatic C-HStretch (CH₃)Medium-Strong
~1745-1725 C=O (Lactone) Stretch Very Strong, Sharp
~1600, ~1490, ~1450Aromatic C=CRing StretchMedium-Weak
~1380, ~1365Gem-dimethylC-H Bend (split)Medium
~1250-1150C-O-CAsymmetric StretchStrong
~750, ~700Monosubstituted BenzeneC-H Out-of-plane BendStrong
Protocol: Attenuated Total Reflectance Fourier-Transform IR (ATR-FTIR)
  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.

  • Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the major peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for de novo structure elucidation. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the carbon skeleton and proton environments. For a chiral molecule like this, the protons on the CH₂ group adjacent to the nitrogen (at the C3 position) are expected to be diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals, a key validation point for the structural assignment.

cluster_1 NMR Elucidation Strategy H1 ¹H NMR Proton Environments & J-Coupling COSY COSY ¹H-¹H Connectivity H1->COSY HSQC HSQC Direct ¹H-¹³C Bonds H1->HSQC HMBC HMBC Long-Range ¹H-¹³C (2-3 Bond) Connectivity H1->HMBC C13 ¹³C NMR Carbon Environments C13->HSQC C13->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical relationships in an NMR-based structure elucidation.

¹H NMR Spectroscopy: Predicted Data

Solvent: CDCl₃ (Chloroform-d) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.40 - 7.20multiplet5HPhenyl (Ar-H)Standard chemical shift for a monosubstituted benzene ring.
~4.80singlet1HC5-HMethine proton adjacent to a phenyl group, oxygen, and a quaternary carbon. Limited coupling partners.
~4.40doublet of doublets (ABq)1HC3-HₐDiastereotopic proton of the CH₂ group adjacent to the lactone carbonyl and nitrogen.
~4.25doublet of doublets (ABq)1HC3-HₑDiastereotopic partner to C3-Hₐ.
~3.50broad singlet1HN-HExchangeable proton on nitrogen. Position and shape can vary.
~1.40singlet3HC6-CH₃One of the two gem-dimethyl protons.
~1.35singlet3HC6-CH₃Second gem-dimethyl proton. May be non-equivalent depending on rotational barriers.
¹³C NMR Spectroscopy: Predicted Data

Solvent: CDCl₃ (Chloroform-d) Reference: CDCl₃ at 77.16 ppm

Predicted Shift (δ, ppm)Carbon TypeAssignmentRationale
~168Quaternary (C)C2 (C=O)Typical shift for a lactone/ester carbonyl carbon.
~138Quaternary (C)C-ipso (Phenyl)Aromatic carbon attached to the C5 of the oxazine ring.
~129Methine (CH)C-para (Phenyl)Aromatic CH.
~128Methine (CH)C-ortho (Phenyl)Aromatic CH.
~126Methine (CH)C-meta (Phenyl)Aromatic CH.
~85Quaternary (C)C6Quaternary carbon bonded to oxygen, nitrogen, and two methyl groups.
~68Methylene (CH₂)C3Methylene carbon adjacent to a carbonyl group.
~60Methine (CH)C5Chiral carbon bonded to a phenyl group and oxygen.
~25Methyl (CH₃)C6-(CH₃)₂Gem-dimethyl carbons. May appear as two distinct signals.
Recommended NMR Protocols
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a 5 mm NMR tube.

  • Instrumentation: Use a spectrometer with a minimum field strength of 400 MHz for ¹H.[4][5]

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set spectral width to cover -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set spectral width to cover 0 to 220 ppm.

    • Use a 45-degree pulse angle and a 2-second relaxation delay.

    • Acquire a sufficient number of scans for good signal-to-noise (e.g., 1024 or more).

  • 2D NMR Acquisition:

    • COSY: Run a standard gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H coupling networks.

    • HSQC: Run a gradient-selected HSQC experiment to correlate protons with their directly attached carbons.[6]

    • HMBC: Run a gradient-selected HMBC experiment, optimized for 2-3 bond correlations (J ≈ 8 Hz), to establish long-range connectivity, which is critical for linking the phenyl group to C5 and the gem-dimethyls to C6.[6]

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to TMS (0.00 ppm) and the ¹³C spectrum to the residual solvent peak (CDCl₃ at 77.16 ppm). Integrate ¹H signals and pick peaks for all spectra.

References

  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. (2021). Turkish Journal of Chemistry. Available at: [Link]

  • 13C NMR spectra assignment of title compound. (2021). ResearchGate. Available at: [Link]

  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. (2021). TÜBİTAK Academic Journals. Available at: [Link]

  • Cas 723262-95-1, (5S)-5,6-DIHYDRO-6,6-DIMETHYL-5-PHENYL-2H-1,4-OXAZIN-2-ONE. LookChem. Available at: [Link]

  • (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one. Pharmaffiliates. Available at: [Link]

  • 1,4-Oxazines and Their Benzo Derivatives. (2019). ResearchGate. Available at: [Link]

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. (2010). Journal of The Chemical Society of Pakistan. Available at: [Link]

  • Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. (2022). MDPI. Available at: [Link]

  • 1,4-Oxazine. (2013). ResearchGate. Available at: [Link]

  • New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one with Diaryl Sulfone Moiety: Synthesis, Characterization, Toxicity Evaluation and In Silico Studies. (2023). MDPI. Available at: [Link]

  • Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. (2022). Molecules. Available at: [Link]

Sources

Exploratory

Biological activity of dihydro-1,4-oxazin-2-one compounds

An In-Depth Technical Guide to the Biological Activities of Dihydro-1,4-Oxazin-2-One Compounds Executive Summary The dihydro-1,4-oxazin-2-one nucleus represents a privileged heterocyclic scaffold that is a cornerstone in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of Dihydro-1,4-Oxazin-2-One Compounds

Executive Summary

The dihydro-1,4-oxazin-2-one nucleus represents a privileged heterocyclic scaffold that is a cornerstone in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties make it a versatile template for designing novel therapeutic agents. Oxazine derivatives have garnered significant attention from the scientific community due to their broad and potent pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] This technical guide provides a comprehensive overview of the diverse biological activities associated with dihydro-1,4-oxazin-2-one and its related benzoxazinone analogs. We will delve into the mechanisms of action, present key structure-activity relationship insights, and provide detailed, field-proven experimental protocols for evaluating these activities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in the pursuit of new and effective therapeutics.

The Dihydro-1,4-Oxazin-2-One Scaffold: A Foundation for Drug Discovery

Chemical Structure and Significance

The 1,4-oxazine ring is a six-membered heterocycle containing one oxygen and one nitrogen atom at positions 1 and 4, respectively. The dihydro-1,4-oxazin-2-one variant incorporates a ketone functionality, creating a cyclic carbamate (urethane) moiety. This core is often fused with a benzene ring to form benzoxazinones, which are key structural elements in various natural and synthetic bioactive compounds.[1][7][8] The structural rigidity and potential for diverse substitutions make this scaffold an ideal starting point for library synthesis and lead optimization in medicinal chemistry.[3][5]

Overview of Synthetic Strategies

The synthesis of the dihydro-1,4-oxazin-2-one core and its derivatives can be achieved through several efficient pathways. A common and modern laboratory-scale method involves a two-step process starting from readily available phthalides.[1] This process begins with the ring-opening aminolysis of the phthalide to form a 2-hydroxymethylbenzamide intermediate, followed by a Hofmann rearrangement to yield the final 4-substituted benzoxazinone.[1][2] Other established methods include the reaction of amino alcohols with phosgene derivatives or the cyclization of N-propargyl N-sulfonyl amino alcohols catalyzed by silver triflate.[1][8]

G cluster_0 Pathway 1: From Phthalides cluster_1 Pathway 2: From Amino Alcohols Phthalide Phthalide Amide 2-Hydroxymethylbenzamide Intermediate Phthalide->Amide Ring-Opening Aminolysis Benzoxazinone1 Dihydro-1,4-oxazin-2-one (Benzoxazinone) Amide->Benzoxazinone1 Hofmann Rearrangement AminoAlcohol Amino Alcohol Benzoxazinone2 Dihydro-1,4-oxazin-2-one (Benzoxazinone) AminoAlcohol->Benzoxazinone2 Reaction with Phosgene Derivatives

Caption: High-level overview of common synthetic pathways to the dihydro-1,4-oxazin-2-one core.

Anticancer and Cytotoxic Activities

Derivatives of the 2H-benzo[b][1][9]oxazin-3(4H)-one scaffold have demonstrated significant potential as anticancer agents, exhibiting potent activity against a wide array of human cancer cell lines, including those of the lung (A549), liver (Huh-7), breast (MCF-7), and colon (HCT-116).[10][11][12][13]

Mechanisms of Action

The anticancer effects of these compounds are often multifactorial, targeting key cellular processes to halt proliferation and induce cell death.

  • Induction of Apoptosis and DNA Damage : A primary mechanism involves the induction of programmed cell death, or apoptosis. Studies have shown that lead compounds can significantly increase the expression of apoptotic markers like caspase-7 and elevate levels of γ-H2AX, a biomarker for DNA double-strand breaks.[10] This suggests that the compounds cause irreparable damage to cancer cell DNA, triggering the apoptotic cascade.[12]

  • Cell Cycle Arrest and Autophagy : Certain derivatives have been shown to arrest the cell cycle, preventing cancer cells from dividing.[11] Additionally, the activation of autophagy pathways, a cellular self-degradation process, has been observed through enhanced expression of markers like LC3.[10][11]

  • Inhibition of Pro-Survival Signaling : Some analogs function as potent inhibitors of critical cancer-related signaling pathways. For instance, a 1,4-benzoxazinone derivative was designed as a PI3K/mTOR inhibitor, showing an IC50 value of 0.63 nM against PI3Kα and significant inhibition of HeLa and A549 cancer cells.[11][13]

G Compound Dihydro-1,4-oxazin-2-one Derivative DNA Nuclear DNA Compound->DNA Induces Damage Caspase Activation of Caspase-7 Compound->Caspase PI3K PI3K/mTOR Pathway Compound->PI3K Targets gH2AX Upregulation of γ-H2AX DNA->gH2AX Apoptosis Apoptosis gH2AX->Apoptosis Caspase->Apoptosis Inhibition Inhibition PI3K->Inhibition Proliferation Cell Proliferation & Survival Inhibition->Proliferation Blocks

Caption: Simplified signaling pathways for the anticancer activity of select derivatives.

Quantitative Data Summary: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values for representative compounds against various human cancer cell lines.

Compound IDCancer Cell LineIC50 Value (µM)Reference
Compound c18 Huh-7 (Liver)19.05[10]
Compound c5 Huh-7 (Liver)28.48[10]
Compound 14b A549 (Lung)7.59[11][12]
Compound 14c A549 (Lung)18.52[11][12]
PI3K/mTOR Inhibitor 6 HeLa (Cervical)1.35[11][13]
PI3K/mTOR Inhibitor 6 A549 (Lung)1.22[11][13]
Compound 7 HepG2 (Liver)4.07[13]
Standardized Protocol: In Vitro Cytotoxicity Assessment (CCK-8 Assay)

This protocol describes a robust method for evaluating the cytotoxic potential of dihydro-1,4-oxazin-2-one derivatives using a Cell Counting Kit-8 (CCK-8) assay, which measures cell viability based on the metabolic reduction of a WST-8 tetrazolium salt.

I. Materials and Reagents:

  • Human cancer cell line (e.g., A549, Huh-7)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Test compounds dissolved in DMSO (sterile-filtered)

  • CCK-8 Reagent

  • 96-well sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (450 nm absorbance)

II. Experimental Workflow:

  • Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend cells in a complete medium and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in a complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

  • Exposure: Incubate the treated plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[14]

  • Viability Assay: Add 10 µL of CCK-8 reagent to each well. Incubate for 1-4 hours at 37°C until a visible color change occurs.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial and Antifungal Activities

The 1,4-oxazine scaffold is a structural component in many compounds exhibiting a broad spectrum of antimicrobial activity.[7][8] Derivatives have shown efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and various fungal pathogens.[3][9]

Antitubercular Potential

Of particular note is the marked activity of certain dihydro-1,3-oxazine derivatives against various strains of Mycobacterium tuberculosis.[15][16] Two compounds, designated T 615 and T 638, were active at concentrations below 2 µg/mL and demonstrated in vivo efficacy in mouse and guinea-pig models of tuberculosis, including against strains resistant to standard drugs like isoniazid and streptomycin.[15][16]

Proposed Mechanisms of Action

While the exact mechanisms are diverse, in silico docking studies have suggested that some 6H-1,2-oxazin-6-one derivatives may act by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism for bacteria.[17] This inhibition disrupts nucleotide synthesis, leading to bacterial growth arrest.

Standardized Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a gold standard for determining the MIC of an antimicrobial agent.

I. Materials and Reagents:

  • Bacterial/fungal strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin, Linezolid)[9][17]

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

II. Experimental Workflow:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in the appropriate broth directly in the 96-well plate. The typical concentration range is 0.125 to 256 µg/mL.

  • Inoculum Preparation: Dilute the standardized 0.5 McFarland bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.

  • Controls: Include a sterility control (broth only), a growth control (broth + inoculum), and a positive control antibiotic.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Properties

Recent research has highlighted the potential of 2H-1,4-benzoxazin-3(4H)-one derivatives as potent anti-inflammatory agents, particularly in the context of neuroinflammation.[18]

Mechanism of Action: The Nrf2-HO-1 Pathway

A key anti-inflammatory mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.[18] Under normal conditions, Nrf2 is kept inactive by Keap1. Upon stimulation by the oxazinone compounds, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective genes like HO-1. This activation leads to a reduction in lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) production and a significant decrease in the expression of pro-inflammatory mediators such as iNOS, COX-2, IL-1β, IL-6, and TNF-α.[18]

G cluster_0 Cytoplasm cluster_1 Nucleus Compound Dihydro-1,4-oxazin-2-one Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Disrupts Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Disrupts Inflammation Inflammatory Stimulus (LPS) Inflammation->ROS ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1_Gene HO-1 Gene ARE->HO1_Gene Activates Transcription HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein Translation AntiInflammatory Anti-inflammatory Response HO1_Protein->AntiInflammatory

Caption: Activation of the Nrf2-HO-1 anti-inflammatory pathway by oxazinone derivatives.

References

  • Van der Heiden, S., et al. (2010). Synthesis of 1,4-dihydro-benzo[d][1][7]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol. National Institutes of Health.

  • S.P, A., & V.S, A. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Unknown Authors. (n.d.). Synthesis and biological evaluation of some[1][9]-thiazin- 2- one and[1][9]-oxazin-2-one derivatives. ResearchGate.

  • D'Andrea, S., et al. (2005). Synthesis and antibacterial activity of dihydro-1,2-oxazine and 2-pyrazoline oxazolidinones: novel analogs of linezolid. Bioorganic & Medicinal Chemistry Letters.
  • Various Authors. (2012-2024). 3,4-Dihydro-2H-1,4-oxazine synthesis. Organic Chemistry Portal.
  • Unknown Authors. (n.d.). Design, synthesis, and exploration of antibacterial activity of 6H-1,2-oxazin-6-ones.
  • Urbanski, T., et al. (1966). Antibacterial activity of dihydro-1,3-oxazine derivatives condensed with aromatic rings in positions 5, 6.
  • Coquelle, B., et al. (2026). Optically active dihydro-1,4-benzoxazines: synthetic, separation, and enzymatic approaches. Organic & Biomolecular Chemistry.
  • Unknown Authors. (n.d.). Synthesis and Cytotoxicity of 1,4-Dihydropyridines and an Unexpected 1,3-Oxazin-6-one.
  • Urbanski, T., et al. (1966).
  • Unknown Authors. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central.
  • Fiste, O., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][9]oxazin-3(4H). National Institutes of Health.

  • Dhanya, S., et al. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research.
  • Unknown Authors. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed.
  • Unknown Authors. (2025). (PDF) Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][9]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. ResearchGate.

  • Chaitra, G., & Rohini, R.M. (n.d.). Synthesis and Biological Activities of[1][7]-Oxazine Derivatives. Der Pharma Chemica.

  • Unknown Author. (2025). A Comparative Guide to the Synthesis of 1,4-Dihydro-benzo[d]oxazin-2-ones. Benchchem.
  • Fiste, O., et al. (2025). Mechanistic Insights and Anti- cancer Activity of 2H-benzo[b][1][9]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Semantic Scholar.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one: A Chiral Scaffold for Drug Discovery

This document provides a comprehensive guide for the synthesis of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one, a chiral heterocyclic compound with significant potential as a building block in medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one, a chiral heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development.[1] The inherent chirality and rigid conformation of this 1,4-oxazin-2-one derivative make it an attractive scaffold for the design of novel therapeutic agents. This protocol is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction and Significance

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one is a valuable chiral intermediate in the synthesis of various pharmaceuticals.[1] Its unique three-dimensional structure, conferred by the stereocenter at the C5 position and the gem-dimethyl substitution at C6, allows for precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. The 1,4-oxazin-2-one core is a privileged structure in medicinal chemistry, and its derivatives have been explored for a range of biological activities. This protocol outlines a reliable and reproducible method for the asymmetric synthesis of this important molecule, starting from a readily available chiral precursor.

Chemical Principles and Reaction Mechanism

The synthesis of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one is achieved through a two-step sequence involving an initial N-acylation followed by an intramolecular cyclization. The stereochemistry of the final product is controlled by the use of a chiral starting material, (S)-phenylglycinol.

The proposed reaction mechanism is as follows:

  • N-Acylation: The synthesis commences with the N-acylation of (S)-phenylglycinol with 2-bromo-2-methylpropanoyl bromide. The amino group of (S)-phenylglycinol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl bromide. This reaction forms the intermediate, N-(2-hydroxy-2-phenylethyl)-2-bromo-2-methylpropanamide. A mild base, such as triethylamine, is used to scavenge the hydrobromic acid (HBr) byproduct.

  • Intramolecular Williamson Ether Synthesis: The second step is a base-mediated intramolecular cyclization. A strong base, such as sodium hydride (NaH), deprotonates the hydroxyl group of the intermediate to form a nucleophilic alkoxide. This alkoxide then undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the bromine atom and displacing the bromide ion to form the six-membered 1,4-oxazin-2-one ring. This classic cyclization strategy is a variation of the Williamson ether synthesis.[2][3][4]

The overall synthetic scheme is depicted below:

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product S-Phenylglycinol S-Phenylglycinol N-Acylation N-Acylation S-Phenylglycinol->N-Acylation Triethylamine, DCM, 0 °C to rt Acyl_Bromide 2-Bromo-2-methylpropanoyl bromide Acyl_Bromide->N-Acylation Amide_Intermediate N-(2-hydroxy-2-phenylethyl)-2-bromo-2-methylpropanamide Cyclization Cyclization Amide_Intermediate->Cyclization Sodium Hydride, THF, 0 °C to rt Final_Product (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one N-Acylation->Amide_Intermediate Cyclization->Final_Product

Sources

Application

Application Notes &amp; Protocols: Diastereoselective Alkylation Using (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

Introduction: The Imperative for Asymmetric Synthesis In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a critical necessit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Asymmetric Synthesis

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a critical necessity. The vast majority of biological targets are chiral, and thus, often only one enantiomer of a chiral drug molecule elicits the desired therapeutic effect, while the other may be inactive or, in some cases, responsible for adverse effects.[1] Chiral auxiliaries represent a robust and reliable strategy to control stereochemistry during synthesis, offering predictable outcomes and high diastereoselectivity across a wide range of substrates.[1][2][3]

This guide focuses on the application of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one , a chiral auxiliary designed for the asymmetric synthesis of α-substituted carboxylic acids. Its rigid heterocyclic structure, featuring a stereodirecting phenyl group at the C5 position and gem-dimethyl substitution at C6, provides a well-defined steric environment for high-fidelity stereochemical control. This document serves as a comprehensive technical guide for researchers, outlining the mechanistic principles, detailed experimental protocols, and critical insights for its successful implementation in diastereoselective alkylation reactions.[4][5]

Mechanism of Diastereoselection: A Structurally-Enforced Pathway

The efficacy of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one as a chiral auxiliary is rooted in its ability to enforce a specific conformation upon the key reactive intermediate: the enolate. The process is sequential and each step is designed to build a predictable stereochemical outcome.

Causality Behind Stereocontrol:

  • N-Acylation: The synthesis begins by acylating the nitrogen atom of the oxazinone auxiliary with a prochiral carboxylic acid derivative (e.g., an acyl chloride or anhydride). This covalently links the substrate to the chiral controller.

  • Enolate Formation: The α-proton of the acyl group is acidic and can be removed by a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS), to form a planar enolate.[6] The choice of a strong, hindered base at low temperatures (typically -78 °C) is critical to ensure rapid and complete (irreversible) deprotonation, forming the kinetic enolate and preventing side reactions like self-condensation.

  • Facial Shielding: This is the crux of the stereodirection. The enolate, now planar, is not equally accessible from both faces. The bulky phenyl group at the C5 position effectively shields one face of the enolate. This steric hindrance forces the incoming electrophile (e.g., an alkyl halide) to approach from the opposite, less-hindered face.

  • Alkylation & Stereocenter Formation: The nucleophilic enolate attacks the electrophile, forming a new carbon-carbon bond and, in the process, creating a new stereocenter. Due to the facially biased approach, this occurs with a high degree of predictability, leading to one major diastereomer.[1][3]

The rigidity of the oxazinone ring, locked in place by the gem-dimethyl group, is paramount as it prevents conformational ambiguity, ensuring the phenyl group remains in its stereodirecting position throughout the reaction.

Diastereoselective_Alkylation_Mechanism Mechanism of Stereodirection cluster_0 Step 1: Acylation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Alkylation cluster_enolate Acyl_Aux Acylated Auxiliary (Substrate Attached) Enolate Planar (Z)-Enolate (Top face shielded by Phenyl group) Acyl_Aux->Enolate  Base (LDA)  -78 °C, THF   TS Transition State (Electrophile approaches from less hindered bottom face) Enolate->TS  Electrophile (R-X)   Shield Steric Shield (Phenyl Group) Product Alkylated Product (New stereocenter formed with high diastereoselectivity) TS->Product Enolate_Plane [ O=C-C=C(O⁻)-N ] Approach Electrophile (R-X) Approach -->

Caption: The stereochemical outcome is dictated by the C5-phenyl group, which sterically blocks the top face of the enolate, directing the electrophile to the bottom face.

Experimental Protocols

These protocols are designed as a self-validating system. Each step includes checkpoints and expected outcomes. Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques (Nitrogen or Argon) are required for Steps 3.2 and 3.3.

Protocol 1: N-Acylation of the Chiral Auxiliary

This step attaches the desired carboxylic acid moiety to the auxiliary. Here, we use propionyl chloride as an example.

  • Reagents & Materials:

    • (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one (1.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA, 1.5 eq) or DMAP (0.1 eq)

    • Propionyl chloride (1.2 eq)

    • Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine

    • Anhydrous MgSO₄

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Procedure:

    • Dissolve the chiral auxiliary (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine (1.5 eq). Cool the solution to 0 °C in an ice bath.

    • Add propionyl chloride (1.2 eq) dropwise via a dropping funnel over 15 minutes.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours.

    • Monitor reaction completion by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should be less polar than the starting auxiliary.

    • Quench the reaction by slowly adding saturated aq. NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the N-acylated auxiliary.

Protocol 2: Diastereoselective Alkylation

This is the key bond-forming step where the stereocenter is created. Benzyl bromide is used as the electrophile in this example.

  • Reagents & Materials:

    • N-acylated auxiliary (from 3.1, 1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Lithium Diisopropylamide (LDA, 1.05 eq, solution in THF/hexanes) or NaHMDS.

    • Benzyl bromide (BnBr, 1.2 eq)

    • Dry ice/acetone bath, Schlenk line or manifold for inert atmosphere

  • Procedure:

    • Set up a flame-dried, three-neck flask equipped with a thermometer, nitrogen inlet, and rubber septum.

    • Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add LDA solution (1.05 eq) dropwise via syringe, keeping the internal temperature below -70 °C. The solution may turn yellow, indicating enolate formation. Stir for 30-60 minutes at -78 °C.

    • Add benzyl bromide (1.2 eq) dropwise.

    • Stir the reaction at -78 °C for 2-4 hours. The reaction progress can be monitored by quenching small aliquots with NH₄Cl and analyzing by TLC.

    • Quench the reaction at -78 °C by the slow addition of saturated aq. NH₄Cl.

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water and ethyl acetate.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR analysis. Purify by flash column chromatography.

Protocol 3: Auxiliary Cleavage (Hydrolytic)

This final step removes the auxiliary to liberate the chiral carboxylic acid.

  • Reagents & Materials:

    • Alkylated product (from 3.2, 1.0 eq)

    • THF / Water solvent system (e.g., 4:1)

    • Lithium hydroxide (LiOH, 4.0 eq)

    • 30% Hydrogen peroxide (H₂O₂, 4.0 eq)

    • Saturated aq. Na₂SO₃

    • 1 M HCl, Diethyl ether

  • Procedure:

    • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (4.0 eq).

    • Stir the reaction at 0 °C for 4-6 hours. Monitor by TLC until the starting material is consumed.

    • Quench the reaction at 0 °C by adding saturated aq. Na₂SO₃ to decompose excess peroxide.

    • Stir for 20 minutes, then concentrate the mixture in vacuo to remove most of the THF.

    • Wash the aqueous residue with DCM or chloroform to remove the liberated chiral auxiliary (which can be recovered).

    • Acidify the aqueous layer to pH ~2 with 1 M HCl.

    • Extract the desired chiral carboxylic acid product with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product. Determine enantiomeric excess (e.e.) by chiral HPLC or by converting the acid to a chiral ester.

Workflow and Data Summary

The overall synthetic sequence provides a clear path from a simple acyl unit to a valuable, enantiomerically-enriched α-substituted carboxylic acid.

Experimental_Workflow Start Chiral Auxiliary & Prochiral Acid Chloride Acylation Step 3.1: N-Acylation Start->Acylation Acyl_Prod N-Acylated Auxiliary Acylation->Acyl_Prod Alkylation Step 3.2: Enolate Formation & Alkylation Acyl_Prod->Alkylation Alkyl_Prod Alkylated Product (Diastereomers) Alkylation->Alkyl_Prod Purify Purification (Chromatography) Alkyl_Prod->Purify Cleavage Step 3.3: Auxiliary Cleavage Purify->Cleavage Final_Prod Enantiopure Carboxylic Acid Cleavage->Final_Prod Aux_Recovery Auxiliary Recovery Cleavage->Aux_Recovery

Caption: A streamlined workflow for the asymmetric synthesis of α-chiral carboxylic acids.

Table 1: Representative Alkylation Results

Electrophile (R-X)BaseTypical Yield (%)Typical Diastereomeric Ratio (d.r.)
Methyl IodideLDA85-95%>95:5
Ethyl IodideNaHMDS80-90%>95:5
Allyl BromideLDA82-92%>98:2
Benzyl BromideLiHMDS88-97%>98:2
Note: Data is representative for this class of chiral auxiliaries and may vary based on specific reaction conditions and substrate purity.[1]

Troubleshooting and Key Insights

  • Low Diastereoselectivity: This often points to issues in the enolate formation step.

    • Cause: The reaction temperature may have risen above -70 °C, allowing for enolate equilibration or a less-defined transition state.

    • Solution: Ensure rigorous temperature control. Use a properly maintained dry ice/acetone bath and slow, subsurface addition of the base.

    • Cause: The base was not added quickly enough, or it has degraded.

    • Solution: Use freshly titrated or newly purchased LDA. Add it steadily but carefully to ensure rapid deprotonation.

  • Low Yield:

    • Cause: Incomplete enolate formation due to insufficient base or presence of proton sources (e.g., water).

    • Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents. Consider using slightly more base (1.1 eq).

    • Cause: The electrophile is not reactive enough or is too sterically hindered.

    • Solution: More reactive electrophiles (iodides > bromides > chlorides) may be required. For sluggish reactions, allowing the mixture to warm slightly (e.g., to -40 °C) may help, but could compromise diastereoselectivity.

  • Auxiliary Cleavage Issues:

    • Cause: Incomplete hydrolysis.

    • Solution: Increase reaction time or the equivalents of LiOH/H₂O₂. Ensure efficient stirring.

    • Cause: Epimerization of the product during workup.

    • Solution: Avoid prolonged exposure to strongly basic or acidic conditions, especially at elevated temperatures.

References

  • Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. (2025). Request PDF.
  • (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one. (n.d.). Chem-Impex.
  • Chiral auxiliary. (n.d.). Wikipedia.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. (n.d.). Williams College Chemistry.
  • (5S)-5,6-DIHYDRO-6,6-DIMETHYL-5-PHENYL-2H-1,4-OXAZIN-2-ONE. (n.d.). LookChem.
  • Oxadiazinones as Chiral Auxiliaries: Chiral Templates for Asymmetric Conjugate Addition in the Synthesis of ( R )-( + )-Tolterodine. (n.d.). ISU ReD.
  • (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one. (n.d.). Pharmaffiliates.
  • Diastereoselective alkylation and methods for chiral auxiliary removal. (n.d.). ResearchGate.
  • Type 2 Intramolecular N-acylazo Diels-Alder Reaction: Regio- and Stereoselective Synthesis of Bridgehead Bicyclic 1,2-Diazines. (n.d.). PMC - NIH.
  • Enolates – Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry.

Sources

Method

Asymmetric synthesis of amino acids with (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

An Application Guide to the Asymmetric Synthesis of α-Amino Acids with (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one Introduction: The Quest for Enantiopure Amino Acids In the landscape of modern drug discov...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Asymmetric Synthesis of α-Amino Acids with (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

Introduction: The Quest for Enantiopure Amino Acids

In the landscape of modern drug discovery and medicinal chemistry, tailor-made α-amino acids are indispensable structural components. Their presence in a vast array of pharmaceuticals underscores the critical need for robust and efficient methods to produce them in an enantiomerically pure form.[1][2] While numerous strategies exist, the use of chiral auxiliaries remains a powerful and reliable approach for controlling stereochemistry during synthesis.[3] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, after which it is removed and ideally recovered for reuse.[3]

This application note provides a detailed guide to the use of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one , a highly effective chiral auxiliary for the asymmetric synthesis of α-amino acids, particularly α-methyl α-amino acids.[4] This versatile compound serves as a key intermediate in the synthesis of various pharmaceuticals, leveraging its unique structural features to impart high stability and reactivity.[5][6] We will explore the underlying principles of stereocontrol, provide detailed step-by-step protocols for its application, and present data that validates its efficacy.

Principle of Stereocontrol: A Three-Dimensional Shield

The remarkable stereodirecting power of the (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one auxiliary stems from its rigid, conformationally-locked structure. The key elements are:

  • The (5S)-Phenyl Group: This bulky group is pseudo-axially oriented and effectively shields the "top" face of the molecule.

  • The gem-Dimethyl Groups at C6: These groups lock the conformation of the six-membered ring and, in concert with the phenyl group, create a highly biased steric environment.

When the N-acylated auxiliary (e.g., the alanine derivative) is treated with a strong base, a planar enolate is formed. The bulky substituents on the auxiliary force an incoming electrophile (R-X) to approach from the less sterically hindered face—the one opposite the phenyl group. This facial bias is the origin of the high diastereoselectivity observed in the alkylation step.

cluster_Stereocontrol Mechanism of Diastereoselective Alkylation AcylAux N-Acylated Auxiliary Enolate Planar (Z)-Enolate (Top face shielded) AcylAux->Enolate Deprotonation at -78 °C Base Strong Base (e.g., LDA, DBU) Alkylated Alkylated Product (High Diastereoselectivity) Enolate->Alkylated Approach from less-hindered face Electrophile Electrophile (R-X) Auxiliary (5S)-Oxazin-2-one Auxiliary Acylation Step 1: N-Acylation Auxiliary->Acylation AcylatedAux N-Acyl Intermediate Acylation->AcylatedAux Alkylation Step 2: Diastereoselective Alkylation AcylatedAux->Alkylation AlkylatedAux Alkylated Intermediate (High d.e.) Alkylation->AlkylatedAux Cleavage Step 3: Hydrolysis & Cleavage AlkylatedAux->Cleavage AminoAcid Target (S)-α-Amino Acid (High e.e.) Cleavage->AminoAcid RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux for reuse

Caption: Overall workflow for asymmetric amino acid synthesis.

Detailed Application Protocols

Protocol 1: N-Acylation of the Chiral Auxiliary

This protocol describes the formation of the key intermediate by attaching an alanine moiety to the auxiliary.

Reagents & Materials:

  • (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

  • N-Boc-Alanine or Alanine derivative

  • Coupling agent (e.g., DCC, EDC) or conversion to acid chloride

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), DMAP)

  • Standard glassware for anhydrous reactions

Step-by-Step Procedure:

  • Activation (if starting from acid): In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-Alanine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C.

  • Add the coupling agent (e.g., DCC, 1.1 eq) and a catalytic amount of DMAP (0.1 eq). Stir for 15 minutes.

  • Coupling: Add the chiral auxiliary (1.05 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove urea by-products. Dilute the filtrate with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, typical eluent: Ethyl Acetate/Hexanes mixture) to yield the N-acylated auxiliary.

Scientist's Note: The choice of acylation method is critical. Converting the amino acid to an acid chloride can be more efficient but requires an extra step. In-situ coupling is often preferred for its operational simplicity. Anhydrous conditions are essential to prevent hydrolysis of activated intermediates.

Protocol 2: Diastereoselective Alkylation

This is the key stereochemistry-defining step. This protocol is adapted from methodologies for similar chiral oxazinones. [4] Reagents & Materials:

  • N-Acylated Chiral Auxiliary (from Protocol 1)

  • Anhydrous THF

  • Strong, non-nucleophilic base (e.g., DBU, BEMP, or LiHMDS in THF)

  • Alkylating agent (e.g., Methyl Iodide, Benzyl Bromide)

  • Lithium Iodide (LiI) (optional, but recommended) [4]* Standard glassware for anhydrous, low-temperature reactions

Step-by-Step Procedure:

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere, dissolve the N-acylated auxiliary (1.0 eq) and LiI (1.5 eq) in anhydrous THF.

  • Enolate Formation: Cool the solution to the desired temperature (typically -78 °C for bases like LiHMDS, or room temperature for DBU/BEMP). [4]Add the base (1.1 eq) dropwise via syringe. Stir the resulting solution for 30-60 minutes to ensure complete enolate formation. The solution should change color.

  • Alkylation: Add the alkylating agent (1.2-1.5 eq) dropwise to the enolate solution.

  • Reaction: Maintain the reaction at the chosen temperature and stir until TLC indicates complete consumption of the starting material (typically 2-6 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the diastereomerically enriched alkylated product.

Rationale: The use of strong, non-nucleophilic bases like DBU or LiHMDS ensures rapid and complete deprotonation without competing addition to the carbonyl group. [4][7]Low temperatures (-78 °C) are often employed with lithium enolates to enhance kinetic control and maximize diastereoselectivity. The addition of LiI can accelerate reactions with less reactive alkyl halides. [4]

Protocol 3: Auxiliary Cleavage and Recovery

The final step involves hydrolysis to release the desired amino acid and recover the valuable chiral auxiliary.

Reagents & Materials:

  • Alkylated Intermediate (from Protocol 2)

  • Aqueous Acid (e.g., 6M HCl) or Base (e.g., LiOH in THF/Water)

  • Solvent (e.g., Dioxane, THF)

  • Ion-exchange resin (e.g., Dowex 50WX8) for purification

  • Standard glassware for reflux

Step-by-Step Procedure:

  • Hydrolysis: Dissolve the alkylated intermediate (1.0 eq) in a suitable solvent like dioxane. Add an equal volume of 6M HCl.

  • Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours, or until the reaction is complete by TLC.

  • Isolation of Amino Acid: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure. The resulting residue can be purified by loading onto an ion-exchange column, washing with water, and then eluting the amino acid with an aqueous ammonia solution.

  • Recovery of Auxiliary: The chiral auxiliary will be in the initial aqueous acidic solution or can be extracted into an organic solvent (e.g., diethyl ether) after basifying the reaction mixture post-hydrolysis. The pH must be carefully adjusted to ensure the auxiliary is in its neutral form for efficient extraction. The recovered auxiliary can be purified by chromatography or recrystallization.

Expert Insight: Acidic hydrolysis is common for cleaving amide bonds to liberate the free amino acid. [8]The conditions must be harsh enough to cleave the amide but mild enough to avoid racemization of the newly formed stereocenter. Ion-exchange chromatography is a standard and highly effective method for purifying free amino acids.

Representative Data

The utility of this chiral auxiliary is demonstrated by its performance across various alkylation reactions, consistently affording high levels of diastereoselectivity.

Electrophile (R-X)Resulting Amino AcidTypical YieldDiastereomeric Excess (d.e.)Reference
Methyl Iodide(S)-α-MethylalanineHigh>96%[4]
Ethyl Iodide(S)-α-EthylalanineGood>96%[4]
Benzyl Bromide(S)-α-MethylphenylalanineGood>96%[4]
1,3-Diiodopropane(S)-α-Methylproline (after N-alkylation)Moderate>96%[4]

References

  • Removal of the chiral auxiliary or N‐protecting group . ResearchGate. Available from: [Link]

  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature . National Institutes of Health (NIH). Available from: [Link]

  • The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling . National Institutes of Health (NIH). Available from: [Link]

  • Asymmetric synthesis of (S)-α-methyl α-amino acids by alkylation of chiral 3,6-dihydro-2H-1,4-oxazin-2-ones using unactivated alkyl halides and organic bases . Sci-Hub. Available from: [Link]

  • Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones . National Institutes of Health (NIH). Available from: [Link]

  • Chiral auxiliary . Wikipedia. Available from: [Link]

  • Enzyme-catalysed deprotection of N-acetyl and N-formyl amino acids . Scilit. Available from: [Link]

  • Asymmetric Synthesis of α-Amino Acids from α,β-(Z)-Didehydroamino Acid Derivatives with 1,2,3,6-Tetrahydropyrazin-2-one Structure . ResearchGate. Available from: [Link]

  • (5S)-5,6-DIHYDRO-6,6-DIMETHYL-5-PHENYL-2H-1,4-OXAZIN-2-ONE . LookChem. Available from: [Link]

  • (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one . Pharmaffiliates. Available from: [Link]

  • A Facile Deprotection of Secondary Acetamides . Organic Chemistry Portal. Available from: [Link]

  • Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine . CABI Digital Library. Available from: [Link]

  • One-Pot Synthesis of 5,6-Dihydro-4H-1,2-Oxazines by Cyclization of Ketoximes with Derivatives of Allylbenzene . ResearchGate. Available from: [Link]

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE . Hungarian Journal of Industry and Chemistry. Available from: [Link]

Sources

Application

Application Notes and Protocols: Diastereoselective Acylation of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

Authored by: A Senior Application Scientist Abstract This document provides a detailed experimental protocol for the diastereoselective acylation of the chiral auxiliary, (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxa...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed experimental protocol for the diastereoselective acylation of the chiral auxiliary, (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one. This versatile oxazinone derivative is a valuable building block in asymmetric synthesis, particularly for the preparation of enantiomerically enriched carboxylic acid derivatives.[1][2] The protocol herein describes the generation of a lithium enolate using lithium diisopropylamide (LDA), followed by quenching with an acylating agent. The rationale behind each experimental step is thoroughly discussed, providing researchers with the necessary insights for successful implementation and adaptation.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of single enantiomers of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often confined to a single stereoisomer.[3][4] Chiral auxiliaries are powerful tools in this endeavor.[3][5] These are chiral molecules that are temporarily attached to an achiral substrate to direct a stereoselective transformation.[5][6] After the desired chiral center has been created, the auxiliary can be removed and ideally recycled.[5]

The (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one is a chiral auxiliary that offers a rigid scaffold to control the facial selectivity of enolate reactions. The phenyl group at the 5-position and the gem-dimethyl group at the 6-position create a well-defined steric environment, forcing incoming electrophiles to approach from the less hindered face of the enolate. This high degree of stereocontrol is crucial for the synthesis of complex molecules with multiple stereocenters.[3][4]

Reaction Mechanism: A Stepwise Look at Diastereoselective Acylation

The acylation of the (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one proceeds through a three-step sequence:

  • Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of the oxazinone.[7][8][9] The bulky nature of LDA minimizes nucleophilic attack at the carbonyl group.[8][9] The reaction is performed at low temperatures (-78 °C) to ensure kinetic control and prevent side reactions.[7][10] The resulting lithium enolate is stabilized by chelation to the carbonyl oxygen, creating a rigid, planar structure.[11]

  • Acylation: An acylating agent, such as an acid chloride or anhydride, is then introduced. The electrophilic acyl group is attacked by the nucleophilic enolate. Due to the steric hindrance provided by the phenyl and gem-dimethyl groups of the chiral auxiliary, the acylating agent preferentially approaches from the face opposite to these bulky substituents. This substrate-controlled diastereoselection is the key to the asymmetric induction.

  • Work-up and Purification: The reaction is quenched with a proton source, typically a saturated aqueous solution of ammonium chloride, to neutralize any remaining base and enolate.[10] The acylated product can then be purified from the reaction mixture using standard techniques such as column chromatography.

Experimental Workflow Diagram

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Material: (5S)-5,6-Dihydro-6,6-dimethyl- 5-phenyl-2H-1,4-oxazin-2-one lda_prep In situ LDA Preparation (-78 °C to 0 °C) start->lda_prep Dissolve in THF reagents Reagents: - Diisopropylamine - n-Butyllithium - Acylating Agent - Anhydrous THF reagents->lda_prep enolate_form Enolate Formation (-78 °C) lda_prep->enolate_form Add starting material solution acylation Acylation (-78 °C) enolate_form->acylation Add acylating agent quench Quenching (sat. aq. NH4Cl) acylation->quench Reaction completion extraction Liquid-Liquid Extraction quench->extraction purification Column Chromatography extraction->purification product Purified Acylated Product purification->product

Caption: Experimental workflow for the diastereoselective acylation.

Detailed Experimental Protocol

Materials and Reagents:

ReagentGradeSupplierNotes
(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one≥98%e.g., Chem-Impex[1]Ensure the starting material is of high purity.
DiisopropylamineAnhydrous, ≥99.5%e.g., Sigma-AldrichDistill from calcium hydride before use to ensure it is completely dry.[10]
n-Butyllithium (n-BuLi)1.6 M in hexanese.g., Sigma-AldrichThe concentration should be accurately determined by titration before use.
Acyl Chloride (e.g., Acetyl Chloride)Anhydrous, ≥99%e.g., Sigma-AldrichShould be freshly distilled or from a new bottle to avoid impurities from hydrolysis.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%e.g., Sigma-AldrichShould be freshly distilled from sodium/benzophenone ketyl under an inert atmosphere.
Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent Gradee.g., Fisher ScientificUsed for quenching the reaction.
Ethyl AcetateHPLC Gradee.g., Fisher ScientificFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Gradee.g., Fisher ScientificFor drying the organic layer.
Silica Gel60 Å, 230-400 meshe.g., Sorbent TechnologiesFor column chromatography.

Procedure:

Part 1: In situ Preparation of Lithium Diisopropylamide (LDA)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 20 mL) and diisopropylamine (1.2 equiv.).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv.) dropwise via syringe while maintaining the internal temperature below -70 °C.

  • After the addition is complete, warm the solution to 0 °C for 15 minutes to ensure complete formation of LDA.[7][10] The solution should be a clear, pale yellow.

  • Recool the LDA solution to -78 °C.

Part 2: Enolate Formation and Acylation

  • In a separate flame-dried flask, dissolve (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one (1.0 equiv.) in anhydrous THF (10 mL).

  • Slowly add the solution of the oxazinone to the pre-cooled LDA solution at -78 °C via a cannula.

  • Stir the resulting mixture at -78 °C for 30 minutes to ensure complete enolate formation. The solution will typically turn a deeper yellow or orange color.

  • Slowly add the acyl chloride (1.2 equiv.) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

Part 3: Work-up and Purification

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (20 mL).[10]

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add ethyl acetate (30 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure acylated product.

Data Summary and Expected Results

ParameterValue/Observation
Starting Material (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one
Base Lithium Diisopropylamide (LDA)
Acylating Agent Acyl Chloride (e.g., Acetyl Chloride)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature -78 °C
Reaction Time 1-3 hours
Expected Yield 80-95%
Diastereomeric Ratio >95:5 (Determined by ¹H NMR or chiral HPLC analysis of the cleaved product)

Troubleshooting and Key Considerations

  • Low Yield: This can be due to incomplete enolate formation (insufficient or poor-quality base), moisture in the reaction (ensure all glassware is flame-dried and reagents are anhydrous), or side reactions.

  • Low Diastereoselectivity: This may result from the reaction temperature being too high. Maintaining a low temperature (-78 °C) is critical for kinetic control.

  • Multiple Products: Incomplete reaction or side reactions can lead to a mixture of products. Ensure the starting material is fully consumed before quenching.

  • Safety: n-Butyllithium is pyrophoric and should be handled with extreme care under an inert atmosphere. Acyl chlorides are corrosive and lachrymatory. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.

Conclusion

This protocol provides a robust and reliable method for the diastereoselective acylation of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, high yields and excellent diastereoselectivities can be achieved. This methodology opens the door to the synthesis of a wide range of enantiomerically pure carboxylic acid derivatives for applications in drug discovery and development.

References

  • Wikipedia. Chiral auxiliary. [Link]

  • PubMed. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]

  • Asymmetric Synthesis. [Link]

  • Padwa, A. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. J. Mex. Chem. Soc. 2017, 61(3), 224-237.
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  • ChemicalDesk.Com. Lithium diisopropylamide (LDA)-Preparation and usage. [Link]

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  • SciSpace. Synthetic applications of Lithium Diisopropylamide (LDA) - A brief review. [Link]

  • Chem-Station Int. Ed. Friedel-Crafts Acylation. [Link]

  • Smith, T. E.; Richardson, D. P.; Truran, G. A.; Belecki, K.; Onishi, M. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. J. Chem. Educ.2008, 85(5), 695.
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  • University of Rochester. How to Prepare LDA. [Link]

  • PubMed. Iridium-Catalyzed Intramolecular Asymmetric Allylation of Vinyl Benzoxazinones for the Synthesis of Chiral 4 H-3,1-Benzoxazines via Kinetic Resolution. [Link]

  • Save My Exams. Acylation Mechanism - A Level Chemistry Revision Notes. [Link]

  • Chemistry Stack Exchange. Lactone acylation. [Link]

  • Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. [Link]

  • Google Patents.
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  • Reddit. Friedel-crafts acylation of anisole: why do we use ice for the separation?. [Link]

  • ACS Publications. Oxidative Quenching-Enabled, NHC-Catalyzed Diastereoselective Aminoacylation of (Z/E)-β-Methylstyrenes with Benzoyl Saccharin. [Link]

  • ResearchGate. Iridium-Catalyzed Intramolecular Asymmetric Allylation of Vinyl Benzoxazinones for the Synthesis of Chiral 4H-3,1-Benzoxazines via Kinetic Resolution | Request PDF. [Link]

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  • MDPI. Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. [Link]

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  • MDPI. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. [Link]

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  • ResearchGate. Divergent Conversion of N -Acyl-isoxazol-5(2 H )-ones to Oxazoles and 1,3-Oxazin-6-ones Using Photoredox Catalysis | Request PDF. [Link]

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Method

Application Notes and Protocols for the Cleavage of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one Auxiliary

Introduction: The Role of the Phenyl-Oxazinone Auxiliary in Asymmetric Synthesis In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount, particularly in the development of pha...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of the Phenyl-Oxazinone Auxiliary in Asymmetric Synthesis

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount, particularly in the development of pharmaceutical agents where enantiomeric purity can dictate therapeutic efficacy and safety. Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a robust and predictable method for introducing chirality. The (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one, a member of the oxazinone class of chiral auxiliaries, has emerged as a valuable tool for the stereoselective synthesis of a variety of chiral molecules. Its rigid bicyclic-like structure, dictated by the phenyl and gem-dimethyl groups, provides a well-defined steric environment that effectively shields one face of the enolate derived from its N-acyl derivative, leading to high diastereoselectivity in reactions such as alkylations, aldol reactions, and Michael additions.

This guide provides a comprehensive overview of the critical final step in the use of this auxiliary: its cleavage from the newly synthesized chiral molecule. The choice of cleavage condition is crucial as it must be efficient, high-yielding, and, most importantly, must not compromise the stereochemical integrity of the product. We will explore various methodologies for the removal of the (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one auxiliary, providing detailed protocols and mechanistic insights to aid researchers in selecting the optimal conditions for their specific synthetic targets.

Mechanistic Considerations for Auxiliary Cleavage

The cleavage of the N-acyl bond in the auxiliary-adduct conjugate is typically achieved through nucleophilic attack at the exocyclic carbonyl group. The choice of nucleophile dictates the nature of the resulting chiral product. The primary pathways for cleavage include:

  • Hydrolysis: Utilizes hydroxide or other basic conditions to generate the corresponding carboxylic acid.

  • Reductive Cleavage: Employs hydride reagents to produce the corresponding alcohol or aldehyde.

  • Transesterification: Involves alkoxides to yield esters.

  • Aminolysis: Uses amines to form amides.

The gem-dimethyl groups at the 6-position of the oxazinone ring play a crucial role in directing the nucleophilic attack to the desired exocyclic carbonyl, minimizing the risk of endocyclic cleavage which can be a side reaction in some related systems.

Cleavage Protocols for the (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one Auxiliary

The following protocols are based on established methods for the cleavage of structurally similar N-acyloxazolidinones and N-acyl lactams. Researchers should consider small-scale trial reactions to optimize conditions for their specific substrate.

Protocol 1: Reductive Cleavage to Chiral Alcohols using Lithium Aluminum Hydride (LiAlH₄)

This method is suitable for the synthesis of chiral primary alcohols. LiAlH₄ is a powerful reducing agent that will reduce the exocyclic amide to the corresponding alcohol.

Workflow for Reductive Cleavage with LiAlH₄:

cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup cluster_3 Purification A Dissolve N-acyl auxiliary adduct in anhydrous THF B Cool solution to 0 °C A->B C Slowly add a solution of LiAlH₄ in THF B->C D Warm to room temperature and stir C->D E Quench reaction with water, then 15% NaOH, then water (Fieser workup) D->E F Filter the resulting precipitate E->F G Extract aqueous layer with an organic solvent F->G H Dry organic extracts, concentrate, and purify by chromatography G->H

Figure 1: Workflow for LiAlH₄ mediated reductive cleavage.

Detailed Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-acyl-(5S)-5,6-dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one adduct (1.0 equiv) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (1.0 M, 1.5-2.0 equiv) to the stirred solution. The addition should be dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction at 0 °C by the sequential dropwise addition of water (X mL per X g of LiAlH₄), followed by 15% aqueous sodium hydroxide (X mL per X g of LiAlH₄), and finally water again (3X mL per X g of LiAlH₄). This is the Fieser workup method, which results in a granular precipitate that is easy to filter.

  • Filtration and Extraction: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate. The filtrate contains the desired alcohol and the recovered auxiliary.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to separate the chiral alcohol from the recovered auxiliary.

Table 1: Reagent Quantities for LiAlH₄ Reductive Cleavage

ReagentMolar Equiv.Typical ConcentrationNotes
N-Acyl Auxiliary Adduct1.00.1 M in THFEnsure substrate is completely dissolved.
Lithium Aluminum Hydride (LiAlH₄)1.5 - 2.01.0 M in THFHandle with care; highly reactive with water.
Protocol 2: Reductive Cleavage to Chiral Aldehydes using Diisobutylaluminum Hydride (DIBAL-H)

For the synthesis of chiral aldehydes, a less powerful reducing agent is required to avoid over-reduction to the alcohol. DIBAL-H is often the reagent of choice for this transformation. This protocol is inspired by the successful cleavage of N-acyl-5,5-dimethyloxazolidin-2-ones to aldehydes[1].

Workflow for Reductive Cleavage with DIBAL-H:

cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup cluster_3 Purification A Dissolve N-acyl auxiliary adduct in anhydrous toluene or CH₂Cl₂ B Cool solution to -78 °C A->B C Slowly add a solution of DIBAL-H B->C D Stir at -78 °C for a defined period C->D E Quench reaction with methanol D->E F Add Rochelle's salt solution and stir E->F G Separate the organic and aqueous layers F->G H Dry organic layer, concentrate, and purify by chromatography G->H

Figure 2: Workflow for DIBAL-H mediated reductive cleavage.

Detailed Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-acyl auxiliary adduct (1.0 equiv) in anhydrous toluene or dichloromethane (CH₂Cl₂, approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Add a solution of diisobutylaluminum hydride (DIBAL-H) in hexanes or toluene (1.0 M, 1.1-1.5 equiv) dropwise to the cold, stirred solution.

  • Reaction: Stir the reaction mixture at -78 °C for 1-3 hours. The progress of the reaction should be carefully monitored by TLC to avoid over-reduction.

  • Quenching: Quench the reaction at -78 °C by the slow addition of methanol.

  • Workup: Allow the mixture to warm to room temperature and add a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt). Stir vigorously until two clear layers are formed (this can take several hours).

  • Extraction: Separate the layers and extract the aqueous layer with CH₂Cl₂ or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude aldehyde by flash column chromatography.

Table 2: Reagent Quantities for DIBAL-H Reductive Cleavage

ReagentMolar Equiv.Typical ConcentrationNotes
N-Acyl Auxiliary Adduct1.00.1 M in Toluene/CH₂Cl₂Ensure substrate is completely dissolved.
DIBAL-H1.1 - 1.51.0 M in Hexanes/ToluenePrecise control of stoichiometry is key to prevent over-reduction.
Protocol 3: Hydrolytic Cleavage to Chiral Carboxylic Acids using Lithium Hydroxide (LiOH)

This method is ideal for obtaining the chiral carboxylic acid. The use of lithium hydroxide, often in the presence of hydrogen peroxide, is a standard and mild procedure for the hydrolysis of N-acyl auxiliaries. This approach is analogous to the LiOH-promoted cleavage of N-acyl glutarimides[2][3].

Workflow for Hydrolytic Cleavage with LiOH/H₂O₂:

cluster_0 Reaction Setup cluster_1 Hydrolysis cluster_2 Workup cluster_3 Purification A Dissolve N-acyl auxiliary adduct in a THF/water mixture B Cool solution to 0 °C A->B C Add aqueous hydrogen peroxide B->C D Add aqueous lithium hydroxide C->D E Stir at 0 °C to room temperature D->E F Quench excess peroxide with sodium sulfite E->F G Remove THF under reduced pressure F->G H Extract the recovered auxiliary with an organic solvent G->H I Acidify the aqueous layer and extract the carboxylic acid H->I J Dry organic extracts and concentrate to yield the product I->J

Figure 3: Workflow for LiOH/H₂O₂ mediated hydrolytic cleavage.

Detailed Step-by-Step Protocol:

  • Preparation: Dissolve the N-acyl auxiliary adduct (1.0 equiv) in a mixture of THF and water (typically 3:1 v/v, approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add aqueous hydrogen peroxide (30% w/w, 4.0-5.0 equiv) to the solution, followed by the dropwise addition of an aqueous solution of lithium hydroxide (e.g., 0.8 M, 2.0 equiv).

  • Reaction: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete by TLC.

  • Quenching: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, ~5 equiv) and stir for 30 minutes.

  • Auxiliary Recovery: Remove the THF under reduced pressure. The aqueous solution can be extracted with an organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary.

  • Product Isolation: Acidify the aqueous layer to pH 1-2 with dilute HCl (e.g., 1 M). Extract the desired carboxylic acid with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Dry the combined organic extracts containing the product over anhydrous Na₂SO₄, filter, and concentrate to afford the chiral carboxylic acid. Further purification can be performed if necessary.

Table 3: Reagent Quantities for LiOH/H₂O₂ Hydrolytic Cleavage

ReagentMolar Equiv.Typical ConcentrationNotes
N-Acyl Auxiliary Adduct1.00.1 M in THF/H₂OEnsure substrate is well-dissolved.
Hydrogen Peroxide (30%)4.0 - 5.030% w/w aqueousAdded to facilitate the cleavage.
Lithium Hydroxide2.0~0.8 M aqueousThe base that drives the hydrolysis.
Sodium Sulfite~5.0~1.5 M aqueousUsed to quench the excess peroxide.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis shows incomplete consumption of the starting material, consider increasing the reaction time, temperature (for hydrolytic and some reductive cleavages), or the equivalents of the cleavage reagent.

  • Over-reduction (DIBAL-H): The formation of the alcohol byproduct when targeting the aldehyde is a common issue. Ensure the reaction temperature is strictly maintained at -78 °C and use the minimum effective equivalents of DIBAL-H.

  • Racemization: While the described methods are generally non-racemizing, care should be taken with substrates that have a propensity for epimerization. It is advisable to maintain mild reaction conditions and perform an enantiomeric purity analysis (e.g., by chiral HPLC or GC) on the final product.

  • Auxiliary Recovery: The efficiency of auxiliary recovery can be optimized by careful extraction procedures. The recovered auxiliary can often be reused after purification, improving the overall cost-effectiveness of the synthesis.

Conclusion

The (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one is a highly effective chiral auxiliary for a range of asymmetric transformations. The successful application of this auxiliary hinges on its efficient and non-destructive cleavage. The protocols detailed herein for reductive and hydrolytic cleavage provide a solid foundation for researchers to obtain their desired chiral products—be it alcohols, aldehydes, or carboxylic acids—in high yield and with excellent stereochemical fidelity. As with any synthetic procedure, careful optimization for each specific substrate is key to achieving the best results.

References

  • A novel route to chiral amides through the efficient, non-racemising, cleavage of N-acyl side chains from a 'Quat' chiral auxiliary using N-centred nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry. [Link]

  • Ring Opening/Site Selective Cleavage in N- Acyl Glutarimide to Synthesize Primary Amides. PubMed. [Link]

  • Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. PubMed Central. [Link]

  • Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H). ACS Publications. [Link]

  • Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide to Synthesize Primary Amides. ACS Publications. [Link]

Sources

Application

Application Notes and Protocols: (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold for Asymmetric Control In the intricate field of natural product synthesis, the precise control of stereochemistry is pa...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Asymmetric Control

In the intricate field of natural product synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries are powerful tools temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer.[1] Among the various classes of chiral auxiliaries, heterocyclic systems have proven to be exceptionally effective. This guide focuses on (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one , a chiral auxiliary with significant potential in the asymmetric synthesis of complex molecules, including natural products and their analogues.

This oxazinone derivative, possessing a rigid cyclic structure with defined stereocenters, offers a robust platform for inducing facial selectivity in a variety of carbon-carbon bond-forming reactions. Its unique structural features, including the bulky phenyl group at the C5 position and the gem-dimethyl substitution at C6, create a well-defined steric environment that effectively shields one face of the enolate derived from its N-acylated counterpart. This steric hindrance is the cornerstone of its ability to direct the approach of electrophiles, leading to high diastereoselectivity in reactions such as alkylations and aldol additions. Such transformations are fundamental in the construction of the chiral building blocks that form the backbone of many biologically active natural products.[2]

The (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one is particularly valuable as a chiral glycine equivalent for the asymmetric synthesis of α-amino acids.[3][4][5] The ability to introduce a wide range of substituents at the α-position with high stereocontrol makes it a versatile tool for creating both natural and unnatural amino acids, which are crucial components of many pharmaceuticals. Furthermore, the gem-dimethyl group at the C6 position is strategically placed to facilitate the clean cleavage of the auxiliary under mild conditions, allowing for the recovery of the valuable chiral auxiliary and the isolation of the desired enantiomerically enriched product.[2]

This document provides a comprehensive overview of the application of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one in asymmetric synthesis, including a detailed discussion of the mechanism of stereocontrol, step-by-step experimental protocols, and an illustrative application in the context of natural product synthesis.

Mechanism of Diastereoselection: The Role of Steric Hindrance

The stereodirecting influence of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one is primarily attributed to the formation of a conformationally rigid chelated enolate intermediate. The process can be dissected into the following key steps:

  • N-Acylation: The synthesis begins with the acylation of the secondary amine of the oxazinone with a desired acyl group (e.g., propionyl chloride for the introduction of an ethyl group at the α-position). This reaction proceeds readily to form the corresponding N-acyl-1,4-oxazin-2-one.

  • Enolate Formation: Treatment of the N-acyl derivative with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperatures (typically -78 °C) leads to the formation of a lithium or sodium enolate. The geometry of the resulting enolate is crucial for stereoselection. It is generally accepted that a (Z)-enolate is formed, where the enolate oxygen and the substituent at the α-position are on the same side of the double bond.

  • Chelation and Facial Shielding: The metal cation (Li⁺ or Na⁺) of the enolate is believed to chelate with the carbonyl oxygen of the auxiliary and the enolate oxygen, locking the molecule into a rigid, planar conformation. In this conformation, the bulky phenyl group at the C5 position effectively shields the si-face of the enolate.

  • Diastereoselective Alkylation: The subsequent introduction of an electrophile (e.g., an alkyl halide) results in its approach from the less sterically hindered re-face of the enolate. This directed attack leads to the formation of a new carbon-carbon bond with a high degree of diastereoselectivity, establishing a new stereocenter at the α-position.

The following diagram illustrates the proposed mechanism for the diastereoselective alkylation of the N-propionyl derivative of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one.

G cluster_0 Mechanism of Diastereoselective Alkylation A N-Propionyl-(5S)-oxazin-2-one B (Z)-Enolate Formation (LDA, THF, -78 °C) A->B Deprotonation C Chelated (Z)-Enolate (Li+ chelation) B->C Chelation D Facial Shielding by Phenyl Group C->D Conformational Rigidity E Electrophilic Attack (R-X) (from less hindered re-face) D->E Steric Guidance F Alkylated Product (High Diastereoselectivity) E->F C-C Bond Formation

Caption: Proposed mechanism for diastereoselective alkylation.

Experimental Protocols

The following protocols provide a general framework for the application of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one in asymmetric alkylation. Researchers should optimize these conditions for their specific substrates and electrophiles.

Protocol 1: N-Acylation of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

This protocol describes the acylation of the chiral auxiliary with propionyl chloride as an example.

Materials:

  • (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

  • Propionyl chloride (1.1 equivalents)

  • Triethylamine (1.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one (1.0 equivalent) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) dropwise to the stirred solution.

  • Add propionyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the N-propionyl derivative.

Protocol 2: Diastereoselective Alkylation

This protocol outlines the alkylation of the N-propionyl derivative with benzyl bromide.

Materials:

  • N-Propionyl-(5S)-5,6-dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

  • Lithium diisopropylamide (LDA) solution (1.05 equivalents) in THF

  • Benzyl bromide (1.2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-propionyl oxazinone (1.0 equivalent) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the LDA solution (1.05 equivalents) dropwise to the stirred solution over 10 minutes.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add benzyl bromide (1.2 equivalents) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 3: Reductive Cleavage of the Chiral Auxiliary

This protocol describes the cleavage of the N-acyl oxazinone to yield a chiral primary alcohol.

Materials:

  • Alkylated N-acyl-(5S)-5,6-dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

  • Lithium borohydride (LiBH₄) (2.0 equivalents)

  • Anhydrous diethyl ether (Et₂O) or THF

  • Methanol

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the alkylated N-acyl oxazinone (1.0 equivalent) in anhydrous Et₂O or THF in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add LiBH₄ (2.0 equivalents) portion-wise to the stirred solution.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of methanol.

  • Add 1 M NaOH solution and stir vigorously for 30 minutes.

  • Extract the mixture with Et₂O (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired chiral primary alcohol. The chiral auxiliary can also be recovered from the aqueous layer after acidification and extraction.

Cleavage Method Reagents Product Notes
Hydrolytic Cleavage LiOH, H₂O₂Chiral Carboxylic AcidMild conditions, minimizes racemization.[6]
Reductive Cleavage LiBH₄ or LiAlH₄Chiral Primary AlcoholStandard method for reduction to alcohols.
Transesterification NaOMe, MeOHChiral Methyl EsterUseful for obtaining ester derivatives directly.

Application in Natural Product Synthesis: A Hypothetical Approach to (-)-Tetrahydrolipstatin

(-)-Tetrahydrolipstatin, also known as Orlistat, is a potent inhibitor of pancreatic lipases and is used for the treatment of obesity.[7] A key feature of its structure is a β-lactone ring with specific stereochemistry. The synthesis of this natural product often involves the creation of a chiral β-hydroxy acid precursor, which can be accessed through the asymmetric alkylation of a chiral auxiliary.

While the original syntheses of (-)-tetrahydrolipstatin may have employed other chiral auxiliaries, we can illustrate how (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one could be effectively utilized in a similar synthetic strategy.

The following workflow outlines a hypothetical route to a key intermediate for the synthesis of (-)-tetrahydrolipstatin using the target chiral auxiliary.

Caption: Hypothetical synthetic workflow towards (-)-Tetrahydrolipstatin.

Synthetic Strategy:

  • N-Acylation: The chiral auxiliary, (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one, would be acylated with a long-chain acyl chloride corresponding to the C1-C11 fragment of tetrahydrolipstatin.

  • Diastereoselective Alkylation: The resulting N-acyl derivative would undergo diastereoselective alkylation of its enolate with a suitable electrophile to introduce the C13 side chain with the correct stereochemistry. The facial bias provided by the phenyl group of the auxiliary is expected to yield the desired diastereomer in high selectivity.

  • Auxiliary Cleavage: Reductive cleavage of the chiral auxiliary from the alkylated product using lithium borohydride would furnish the corresponding chiral primary alcohol. This alcohol is a key intermediate that can be further elaborated through oxidation and lactonization to form the β-lactone ring of (-)-tetrahydrolipstatin.

This illustrative example highlights the potential of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one as a versatile and effective chiral auxiliary for the asymmetric synthesis of complex natural products. The high degree of stereocontrol it offers in carbon-carbon bond formation, coupled with the ease of its removal, makes it a valuable tool for synthetic chemists in both academic and industrial settings.

Conclusion

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one is a highly promising chiral auxiliary for asymmetric synthesis. Its rigid, sterically defined structure provides a reliable platform for high diastereoselectivity in enolate alkylation reactions, enabling the synthesis of enantiomerically enriched α-substituted carboxylic acids and their derivatives. The straightforward protocols for its acylation, alkylation, and cleavage, combined with its potential applicability in the synthesis of complex natural products, underscore its value to the scientific community. As the demand for enantiomerically pure compounds in drug discovery and development continues to grow, the application of robust and efficient chiral auxiliaries like this oxazinone will undoubtedly play a crucial role in advancing the field of organic synthesis.

References

Sources

Method

Application Note: Chiral HPLC Analysis of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one and its Stereoisomeric Impurities

Abstract The stereochemical purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. This application no...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereochemical purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. This application note presents a comprehensive guide for the development and validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the analysis of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one. This compound, a key chiral building block, requires robust analytical methods to ensure the enantiomeric excess (%ee) of the desired (S)-enantiomer and to quantify any unwanted (R)-enantiomer. We detail a systematic approach to method development, including the screening of chiral stationary phases (CSPs) and mobile phases, followed by a detailed protocol for a validated analytical method and its system suitability requirements.

Introduction and Scientific Background

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one is a heterocyclic compound possessing a stereogenic center at the C5 position. As with many chiral molecules in drug development, isolating and controlling the desired single enantiomer is paramount.[1] The presence of the opposite enantiomer can, in the best case, lead to a lower therapeutic effect or, in the worst case, cause undesirable side effects. Consequently, regulatory agencies mandate the stereospecific analysis of chiral drug substances and intermediates.

Direct chiral HPLC, which utilizes a chiral stationary phase (CSP), is the most prevalent and efficient technique for separating enantiomers.[2] The fundamental mechanism of chiral recognition on a CSP involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[3] The differing stability of these complexes results in different retention times, enabling their separation and quantification. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and are often the first choice for screening chiral separations due to their diverse interaction mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions within "chiral pockets" of the polymer structure.[3]

This guide provides a logical, field-proven workflow for developing a reliable chiral HPLC method for the target oxazinone derivative, from initial screening to final validation considerations.

Chiral Method Development Strategy

A successful chiral method development strategy relies on a systematic screening process rather than a trial-and-error approach.[1] The complexity of chiral recognition mechanisms makes a priori prediction difficult.[4] Our strategy involves screening a small, diverse set of polysaccharide-based CSPs under different mobile phase conditions—Normal-Phase (NP), and Polar Organic Mode (PO)—to maximize the chances of achieving a baseline separation.

The workflow for this process is outlined below. It begins with defining the analytical goal and proceeds through a structured screening and optimization phase before final validation.

Chiral_Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization & Validation Analyte Analyte Characterization (Solubility, UV Spectra) Goal Define Goal (Purity Assay, %ee) Analyte->Goal informs CSP_Selection Select Diverse CSPs (e.g., Amylose & Cellulose based) Goal->CSP_Selection MP_Screening Screen Mobile Phases (NP & Polar Organic) CSP_Selection->MP_Screening test on each Optimization Optimize Separation (Flow Rate, Temp, Additives) MP_Screening->Optimization best hit Validation Method Validation (ICH Guidelines) Optimization->Validation finalize SST_Criteria SST System Suitability Test (Racemic Standard Injection) Resolution Resolution (Rs) Between Enantiomers ≥ 2.0 SST->Resolution Criterion 1 Tailing Tailing Factor (T) For Both Peaks 0.8 ≤ T ≤ 1.5 SST->Tailing Criterion 2 Precision_SST RSD of Peak Area (n=5 injections) ≤ 2.0% SST->Precision_SST Criterion 3

Sources

Application

Application Note: Advanced NMR-Based Characterization of Diastereomers from 1,4-Oxazin-2-one Reactions

Introduction: The Stereochemical Challenge of 1,4-Oxazin-2-ones The 1,4-oxazin-2-one scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and natural products.[1] Synthetic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Challenge of 1,4-Oxazin-2-ones

The 1,4-oxazin-2-one scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and natural products.[1] Synthetic routes to these molecules often generate new stereocenters, leading to the formation of diastereomers.[2] For researchers in drug development and medicinal chemistry, the precise determination of the diastereomeric ratio (d.r.) and the unambiguous assignment of the relative configuration of these stereoisomers are critical, as different diastereomers can exhibit vastly different pharmacological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this stereochemical elucidation.

This comprehensive guide provides an in-depth exploration of advanced NMR techniques for the characterization of diastereomers derived from 1,4-oxazin-2-one reactions. We will move beyond routine spectral acquisition to discuss the causality behind experimental choices, enabling researchers to confidently assign relative stereochemistry and accurately quantify diastereomeric ratios.

Pillar 1: Foundational 1H NMR Analysis - More Than Just Integration

The initial assessment of a diastereomeric mixture begins with a high-resolution 1H NMR spectrum. While the integration of well-resolved signals provides a preliminary diastereomeric ratio, a deeper analysis of chemical shifts (δ) and coupling constants (J) offers the first clues to the relative stereochemistry.

Diastereotopic Protons: A Window into Molecular Asymmetry

The presence of a chiral center in a 1,4-oxazin-2-one derivative renders adjacent methylene (CH2) protons diastereotopic.[3] This means they are chemically non-equivalent and will exhibit distinct chemical shifts, often appearing as a pair of doublets (an AB quartet) rather than a simple singlet or triplet. The degree of separation between these signals is highly sensitive to the local stereochemical environment and can differ significantly between diastereomers.

Coupling Constants (J): Probing Dihedral Angles

The magnitude of the vicinal coupling constant (3JHH) is governed by the Karplus relationship, which correlates 3J to the dihedral angle between the coupled protons.[4] In the context of the 1,4-oxazin-2-one ring, which can adopt various conformations, the 3J values between protons on adjacent carbons can provide crucial information about their relative orientation (e.g., cis vs. trans). For instance, a larger coupling constant is typically observed for protons with a trans (anti-periplanar) relationship, while a smaller coupling constant is indicative of a cis (syn-clinal) arrangement.[4][5]

Parameter Significance in Diastereomer Analysis Typical Observations for 1,4-Oxazin-2-one Derivatives
Chemical Shift (δ) Protons in different diastereomers experience distinct magnetic environments, leading to separate signals.Protons adjacent to newly formed stereocenters will show the most significant chemical shift differences between diastereomers.
Diastereotopic Protons Methylene protons adjacent to a stereocenter become non-equivalent, providing sensitive probes of the local chiral environment.Appearance of complex multiplets (e.g., AB quartets) for CH2 groups, with unique patterns for each diastereomer.
Coupling Constants (3JHH) The magnitude of vicinal coupling constants is related to the dihedral angle, allowing for the determination of relative stereochemistry (cis/trans).[6]trans protons on the oxazinone ring generally exhibit larger 3J values (e.g., 8-12 Hz) compared to cis protons (e.g., 2-6 Hz).

Pillar 2: Advanced 2D NMR Techniques for Unambiguous Assignment

While 1D 1H NMR provides valuable initial data, complex molecules or mixtures with significant signal overlap necessitate the use of two-dimensional (2D) NMR experiments. These techniques provide a more complete picture of the molecular structure and connectivity.

COSY (Correlation Spectroscopy): Mapping H-H Connectivity

The COSY experiment is fundamental for establishing proton-proton coupling networks within each diastereomer. Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, typically over two or three bonds. By tracing these correlations, it is possible to assemble the spin systems of each individual diastereomer, even in a complex mixture.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This is invaluable for resolving overlapping proton signals by spreading them out over the wider carbon chemical shift range. It also allows for the confident assignment of carbon resonances for each diastereomer.

HMBC (Heteronuclear Multiple Bond Correlation): Probing Long-Range Connectivity

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the overall carbon skeleton of the molecule. In the context of 1,4-oxazin-2-ones, HMBC can help to confirm the connectivity around the heterocyclic ring and the stereocenters.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Through-Space Correlations and Stereochemistry

NOESY and ROESY are the most powerful NMR experiments for determining relative stereochemistry.[7] These experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected by bonds.[7]

  • NOESY: For small to medium-sized molecules like many 1,4-oxazin-2-one derivatives, a positive Nuclear Overhauser Effect (NOE) is observed between nearby protons.

  • ROESY: This experiment is particularly useful for molecules of intermediate size where the NOE may be close to zero.[7]

By observing which protons show NOE/ROE cross-peaks, one can deduce their spatial relationships. For example, a strong NOE between two protons on the same face of the 1,4-oxazin-2-one ring would provide definitive evidence for a cis relationship.

Protocol 1: Comprehensive NMR Workflow for Diastereomer Characterization

This protocol outlines a systematic approach to the NMR analysis of a diastereomeric mixture of a 1,4-oxazin-2-one derivative.

1. Sample Preparation: a. Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). b. Filter the solution through a small plug of glass wool into a clean, dry NMR tube.

2. Data Acquisition: a. 1H NMR: Acquire a high-resolution 1D 1H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for the minor diastereomer. b. COSY: Acquire a standard gradient-selected COSY spectrum. c. HSQC: Acquire a gradient-selected HSQC spectrum, optimizing the spectral widths in both dimensions to cover all relevant proton and carbon signals. d. HMBC: Acquire a gradient-selected HMBC spectrum. e. NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum. A mixing time of 500-800 ms is a good starting point for small molecules.

3. Data Processing and Analysis: a. Process all spectra using appropriate window functions (e.g., sine-bell for 2D spectra) and phase correction. b. 1H NMR Analysis: i. Identify and integrate well-resolved signals corresponding to each diastereomer to determine the diastereomeric ratio. ii. Analyze the chemical shifts and coupling constants for protons near the stereocenters. c. 2D NMR Analysis: i. Use the COSY spectrum to establish the spin systems for each diastereomer. ii. Use the HSQC and HMBC spectra to assign the 1H and 13C resonances for both diastereomers. iii. Critically analyze the NOESY/ROESY spectrum to identify key through-space correlations that define the relative stereochemistry. Look for correlations between protons that would be spatially close in one diastereomer but distant in the other.

Diagram: NMR Workflow for Diastereomer Analysis

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Interpretation Sample Diastereomeric Mixture Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1 1H NMR Filter->H1 COSY gCOSY H1->COSY HSQC gHSQC H1->HSQC HMBC gHMBC H1->HMBC NOESY NOESY/ROESY H1->NOESY DR Determine Diastereomeric Ratio H1->DR Assign1H Assign 1H Spin Systems COSY->Assign1H Assign13C Assign 13C Resonances HSQC->Assign13C HMBC->Assign13C Stereo Determine Relative Stereochemistry NOESY->Stereo Structure Final Structure Elucidation DR->Structure Assign1H->Structure Assign13C->Structure Stereo->Structure

Caption: A systematic workflow for the NMR-based characterization of diastereomers.

Pillar 3: Chiral Derivatizing Agents - Resolving Overlapping Signals

In cases where the NMR signals of the diastereomers are severely overlapped, the use of a chiral derivatizing agent (CDA) can be an effective strategy.[8][9] A CDA is an enantiomerically pure reagent that reacts with a functional group in the analyte (e.g., a hydroxyl or amino group) to form a new pair of diastereomers.[9][10] These newly formed diastereomers often exhibit greater chemical shift dispersion in the NMR spectrum, allowing for more accurate quantification.

A widely used CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride.[9][10] Reaction with a chiral alcohol or amine in the 1,4-oxazin-2-one derivative will produce two diastereomeric Mosher's esters or amides. The anisotropic effect of the phenyl ring in the Mosher's reagent often induces significant changes in the chemical shifts of nearby protons, facilitating the resolution of previously overlapping signals.

Protocol 2: Analysis Using a Chiral Derivatizing Agent (Mosher's Acid Chloride)

1. Derivatization: a. In a dry NMR tube, dissolve approximately 2 mg of the diastereomeric mixture containing a hydroxyl group in 0.5 mL of anhydrous pyridine-d5. b. Add a small excess (1.2 equivalents) of (R)-(-)-MTPA chloride (Mosher's acid chloride). c. Seal the tube and allow the reaction to proceed at room temperature, monitoring by 1H NMR until the starting material is consumed.

2. NMR Analysis: a. Acquire a high-resolution 1H NMR spectrum of the derivatized mixture. b. Identify the signals corresponding to the newly formed Mosher's esters. Look for well-resolved signals that can be used for integration. c. Integrate the corresponding signals for the two new diastereomeric esters to determine the original diastereomeric ratio.

Diagram: Principle of Chiral Derivatizing Agents

G cluster_0 Analyte (Diastereomers) cluster_1 Chiral Derivatizing Agent cluster_2 New Diastereomeric Products cluster_3 NMR Spectrum D1 Diastereomer 1 P1 Diastereomer 1-(R) D1->P1 + (R)-CDA Before Overlapping Signals D2 Diastereomer 2 P2 Diastereomer 2-(R) D2->P2 + (R)-CDA CDA (R)-CDA After Resolved Signals

Caption: Reaction with a CDA converts diastereomers into new, more easily resolved diastereomers.

Conclusion: A Multi-faceted Approach to Stereochemical Elucidation

The unambiguous characterization of diastereomers from 1,4-oxazin-2-one reactions requires a strategic and multi-faceted approach to NMR spectroscopy. A thorough analysis of 1D 1H NMR data, including chemical shifts and coupling constants, provides the initial framework. This is then solidified by a suite of 2D NMR experiments, with COSY, HSQC, and HMBC establishing the constitution, and NOESY/ROESY providing the definitive evidence for relative stereochemistry. In challenging cases of signal overlap, chiral derivatizing agents offer a reliable method to enhance spectral resolution. By understanding the principles behind each technique and applying them systematically, researchers can confidently elucidate the stereochemical outcomes of their reactions, a crucial step in the advancement of drug discovery and development.

References

  • 5.3 Spin-Spin Splitting: J-Coupling - Organic Chemistry Data. (n.d.). Retrieved January 17, 2026, from [Link]

  • Adams, R. W., Byrne, L., Király, P., Foroozandeh, M., Paudel, L., Nilsson, M., Clayden, J., & Morris, G. A. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(18), 2512–2514. [Link]

  • Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β-Lactams. (2022). Magnetic Resonance in Chemistry, 60(11), 1017-1025. [Link]

  • Synthesis of 2-Azaanthraquinones from 1,4-Oxazinone Precursors. (2019). The Journal of Organic Chemistry, 84(15), 9657-9667. [Link]

  • Chiral derivatizing agent. (n.d.). Grokipedia. Retrieved January 17, 2026, from [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (2014). Chemical Communications, 50(18), 2512-2514. [Link]

  • J(HH) coupling constants for diasteroisomers 1 and 2 with substituent X D OMe. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). ACS Omega, 5(38), 24453-24458. [Link]

  • Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. (2002). Organic Letters, 4(16), 2683–2686. [Link]

  • Chiral derivatizing agents used in NMR for chiral analysis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Chiral derivatizing agent. (2023, December 2). In Wikipedia. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. (2021, August 21). Chemistry LibreTexts. [Link]

  • 3,4-Dihydro-2H-1,4-oxazine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • NMR 5: Coupling Constants. (2023, May 15). YouTube. [Link]

  • Synthesis of 1,4-dihydro-benzo[d][6][11]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol. (2014). Tetrahedron, 70(42), 7791-7796. [Link]

  • Synthesis of 2-Azaanthraquinones from 1,4-Oxazinone Precursors. (2019). The Journal of Organic Chemistry, 84(15), 9657–9667. [Link]

  • Decatur, J. (2018). NOESY and ROESY. Vassar College. Retrieved from [Link]

  • Synthesis and biological evaluation of some[6][12]-thiazin-2-one and[6][12]-oxazin-2-one derivatives. (2015). Der Pharma Chemica, 7(8), 123-129. [Link]

  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (2018). The Journal of Organic Chemistry, 83(22), 14007–14015. [Link]

  • Wenzel, T. J. (n.d.). Calix[12]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Bates College. Retrieved from [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). The Journal of Organic Chemistry, 87(19), 12693–12703. [Link]

  • V J-Coupling. (n.d.). Weizmann Institute of Science. Retrieved January 17, 2026, from [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments Magnetic Resonance. Retrieved January 17, 2026, from [Link]

  • Representative sections of 1 H NMR spectra of diastereomers 2b (a) and 3b (b) in CDCl 3 at 298 K. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. (2021). Turkish Journal of Chemistry, 45(3), 776-786. [Link]

  • NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. (2024). ChemRxiv. [Link]

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Method

Application Notes &amp; Protocols: The Strategic Use of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one in Asymmetric Agrochemical Synthesis

Abstract The imperative for enantiomerically pure agrochemicals is driven by heightened regulatory standards and a deeper understanding of stereochemistry's role in biological activity and environmental fate. Chiral auxi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imperative for enantiomerically pure agrochemicals is driven by heightened regulatory standards and a deeper understanding of stereochemistry's role in biological activity and environmental fate. Chiral auxiliaries remain a cornerstone in asymmetric synthesis, offering a robust and reliable method for controlling stereochemical outcomes.[1] This document provides a detailed technical guide for researchers and process chemists on the application of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one, a highly effective chiral auxiliary, in the synthesis of key agrochemical intermediates. We will explore its structural advantages, provide detailed, field-tested protocols for its use in diastereoselective alkylation, and discuss the underlying principles that ensure high stereocontrol.

Introduction: The Significance of Chirality in Agrochemicals

A significant portion of modern agrochemicals possesses one or more stereogenic centers. Often, only one enantiomer exhibits the desired biological activity (the eutomer), while the other may be inactive or even detrimental (the distomer). The use of single-enantiomer agrochemicals can lead to lower application rates, reduced non-target toxicity, and a minimized environmental footprint.

While several methods exist for obtaining enantiomerically pure compounds, such as chiral resolution and asymmetric catalysis, the use of chiral auxiliaries provides a powerful and versatile strategy.[2][3] A chiral auxiliary is a stereogenic molecule that is temporarily attached to an achiral substrate, directs a stereoselective transformation, and is subsequently removed, having imparted its chirality to the substrate.[1]

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one is a lactam-based chiral auxiliary valued for its rigid conformational structure and steric bulk, which are ideal for inducing high levels of asymmetry in reactions such as enolate alkylation.[4][5] Its utility is particularly notable in the synthesis of precursors for morpholine fungicides, such as Fenpropimorph.[6][7][8]

Compound Profile: (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

The efficacy of this auxiliary stems from its unique structural features. The S-configured phenyl group at the C5 position, in conjunction with the gem-dimethyl groups at C6, creates a well-defined and sterically hindered environment. This rigidity is crucial for shielding one face of a prochiral enolate, thereby directing electrophilic attack to the opposite face.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 723262-95-1[9]
Molecular Formula C₁₂H₁₃NO₂[5]
Molecular Weight 203.24 g/mol [5]
Appearance White to off-white solid
Melting Point 86 °C[5]
Boiling Point 298.6°C at 760 mmHg[5]

Figure 1: Chemical Structure


(Note: An illustrative image would be placed here in a final document)

General Workflow for Chiral Auxiliary-Mediated Synthesis

The core strategy involves three key stages: attachment of the substrate to the auxiliary, the diastereoselective reaction, and cleavage of the auxiliary to yield the chiral product. This workflow ensures that the chirality is effectively "borrowed" and transferred.

G cluster_0 Phase 1: Substrate Attachment cluster_1 Phase 2: Diastereoselective Reaction cluster_2 Phase 3: Cleavage & Recovery Aux Chiral Auxiliary (Oxazinone) Acyl N-Acylated Adduct Aux->Acyl Acylation Substrate Achiral Substrate (e.g., Carboxylic Acid) Substrate->Acyl Enolate Prochiral Enolate Formation (LDA) Acyl->Enolate Alkylation Diastereoselective Alkylation (R-X) Enolate->Alkylation Product Enantiopure Product (e.g., Chiral Aldehyde) Alkylation->Product Reductive Cleavage (e.g., LiAlH₄) RecoveredAux Recovered Auxiliary Alkylation->RecoveredAux

Caption: Reaction scheme for the synthesis of a Fenpropimorph precursor. (Note: Images of chemical structures would replace placeholders in a final document.)

Protocol 1: N-Acylation of the Chiral Auxiliary

Rationale: This step covalently links the achiral carboxylic acid substrate to the chiral auxiliary. Pivaloyl chloride is used to form a mixed anhydride in situ, which is highly reactive towards the secondary amine of the auxiliary, ensuring an efficient and clean acylation.

  • Preparation: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) dropwise.

  • Acylation: In a separate flask, dissolve 3-(4-tert-butylphenyl)propanoic acid (1.1 eq) in anhydrous THF. To this solution at 0 °C, add pivaloyl chloride (1.1 eq) and stir for 30 minutes to form the mixed anhydride.

  • Coupling: Transfer the prepared mixed anhydride solution to the auxiliary solution via cannula. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure N-acylated adduct.

Protocol 2: Diastereoselective Enolate Alkylation

Rationale: This is the critical chirality-inducing step. Lithium diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base, ideal for generating the enolate quantitatively at low temperature (-78 °C) without competing side reactions. The phenyl group of the auxiliary effectively blocks the si-face of the planar enolate, forcing the electrophile (methyl iodide) to approach from the less hindered re-face, resulting in high diastereoselectivity.

  • Preparation: To a flame-dried flask under argon, add the N-acylated adduct (1.0 eq) and dissolve in anhydrous THF (~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add freshly prepared or commercial LDA solution (1.1 eq) dropwise over 15 minutes. Stir the resulting deep red/orange solution for 1 hour at -78 °C.

  • Alkylation: Add methyl iodide (MeI, 1.5 eq) dropwise. Stir the reaction at -78 °C for 4 hours.

  • Work-up: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Analysis & Purification: Determine the diastereomeric ratio of the crude product using ¹H NMR or HPLC. Purify by flash chromatography to isolate the major diastereomer.

Protocol 3: Reductive Cleavage of the Auxiliary

Rationale: The final step is to liberate the chiral product from the auxiliary. Reductive cleavage using a hydride source like Lithium aluminum hydride (LiAlH₄) is effective, directly yielding the chiral aldehyde. This method is often preferred over hydrolysis as it avoids potential racemization of the α-chiral center.

  • Preparation: Dissolve the purified alkylated adduct (1.0 eq) in anhydrous THF in a flame-dried flask under argon.

  • Cooling: Cool the solution to 0 °C.

  • Reduction: Add LiAlH₄ (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. Stir at 0 °C for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up (Fieser method): Cautiously quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular white precipitate forms.

  • Isolation: Filter the solid through a pad of Celite®, washing thoroughly with THF or ethyl acetate. Concentrate the filtrate in vacuo. The recovered chiral auxiliary can often be isolated from the solid precipitate by extraction.

  • Purification: The resulting crude chiral aldehyde can be purified by careful column chromatography on silica gel.

Expected Results and Data Analysis

The described protocols are expected to deliver the target chiral aldehyde with high stereochemical purity.

Table 2: Summary of Expected Outcomes

StepProductTypical YieldDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)
1. Acylation N-Acylated Adduct>90%N/AN/A
2. Alkylation Alkylated Adduct80-90%>95%N/A
3. Cleavage Chiral Aldehyde75-85%N/A>95%
  • Diastereomeric Excess (d.e.) should be determined after the alkylation step using ¹H NMR spectroscopy by integrating characteristic, well-resolved signals of the two diastereomers, or by chiral HPLC analysis.

  • Enantiomeric Excess (e.e.) of the final aldehyde product should be determined by chiral gas chromatography (GC) or HPLC after conversion to a suitable derivative (e.g., an oxime or hydrazone) if necessary.

Conclusion

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one serves as a highly reliable and efficient chiral auxiliary for the asymmetric synthesis of valuable agrochemical intermediates. The protocols outlined herein provide a robust framework for achieving high yields and excellent stereoselectivity. The predictable stereochemical outcome, driven by the well-defined steric environment of the auxiliary, makes it an authoritative choice for researchers and professionals in agrochemical development. The ability to recover and reuse the auxiliary further enhances its practical and economic value in large-scale synthesis.

References

  • Scribd. (n.d.). Sintese Fenpropimorph. Retrieved from [Link]

  • ACS Publications. (2020). Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Scielo. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. Retrieved from [Link]

  • Google Patents. (2013). CN103265504A - Synthesis method of Fenpropidin.
  • National Institutes of Health. (2023). The continuing significance of chiral agrochemicals. Pest Management Science. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Google Patents. (2013). CN103275030A - Synthesis method of fenpropimorph.
  • Scribd. (n.d.). Enantioselective Synthesis of Oxazinones. Retrieved from [Link]

  • Autechaux. (n.d.). (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Fenpropimorph. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one. Retrieved from [Link]

  • National Institutes of Health. (2015). Synthesis of 2-Azaanthraquinones from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). Cas 723262-95-1, (5S)-5,6-DIHYDRO-6,6-DIMETHYL-5-PHENYL-2H-1,4-OXAZIN-2-ONE. Retrieved from [Link]

  • MDPI. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fenpropimorph. PubChem. Retrieved from [Link]

Sources

Application

Protocol for recycling (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

Application Note & Protocol Topic: High-Fidelity Recycling of the Chiral Auxiliary (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one Introduction: The Imperative for Auxiliary Recycling in Sustainable Synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Fidelity Recycling of the Chiral Auxiliary (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

Introduction: The Imperative for Auxiliary Recycling in Sustainable Synthesis

Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the production of enantiomerically pure compounds that are crucial for the pharmaceutical and agrochemical industries.[1] The (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one is a valuable chiral building block derived from (S)-phenylalaninol, prized for its ability to direct stereoselective transformations.[2][3] However, the use of stoichiometric amounts of these often-complex and costly molecules presents a significant challenge to process efficiency and sustainability.[4]

An effective recycling protocol is therefore not an afterthought but a critical component of a green and economically viable synthetic strategy.[5][6] The ability to efficiently cleave the auxiliary from the final product and recover it with high chemical and stereochemical integrity for reuse is paramount.[] This application note provides a detailed, field-tested protocol for the cleavage and recovery of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one from its N-acylated derivatives. The protocol is adapted from the well-established and mild cleavage conditions developed for Evans-type oxazolidinones, ensuring high recovery yields while preserving the auxiliary's critical stereocenter.

Mechanistic Rationale: Achieving Selective Exocyclic Cleavage

The cornerstone of a successful auxiliary recovery is the selective cleavage of the N-acyl bond (exocyclic cleavage) without compromising the integrity of the auxiliary's heterocyclic ring structure (endocyclic cleavage). The choice of reagent is critical to achieving this regioselectivity.

While strong bases like lithium hydroxide (LiOH) can lead to undesired endocyclic ring-opening, the use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and hydrogen peroxide (H₂O₂), is the method of choice.[8] The hydroperoxide anion (OOH⁻) is a softer nucleophile than the hydroxide anion (OH⁻). DFT computations have shown that while both nucleophiles preferentially attack the less-hindered endocyclic carbonyl, the subsequent reaction pathway diverges significantly.

For LiOH, the decomposition barrier of the tetrahedral intermediate is low, leading to facile ring opening.[8] In contrast, for LiOOH, the decomposition barrier of the analogous intermediate is high, causing this pathway to be reversible and kinetically disfavored. Consequently, the reaction proceeds via the slightly higher-energy, but irreversible, attack at the exocyclic N-acyl carbonyl, leading to the desired cleavage of the product and regeneration of the intact auxiliary.[9]

cluster_0 Recycling Workflow cluster_1 Byproducts N_Acyl_Auxiliary N-Acylated Auxiliary (Substrate-bound) Cleavage Mild Hydrolytic Cleavage (LiOH / H₂O₂) N_Acyl_Auxiliary->Cleavage Step 1 Extraction Liquid-Liquid Extraction (pH-switched separation) Cleavage->Extraction Step 2 Purification Chromatography or Recrystallization Extraction->Purification Step 3 Carboxylic_Acid Desired Carboxylic Acid Product Extraction->Carboxylic_Acid Isolated QC Quality Control (Purity, %ee via Chiral HPLC) Purification->QC Step 4 Recycled_Auxiliary Recycled Auxiliary (≥99% ee, ≥98% Purity) QC->Recycled_Auxiliary Validation

Caption: High-level workflow for the recycling of the chiral auxiliary.

Critical Safety Considerations

Oxygen Evolution: The reaction between lithium hydroxide and hydrogen peroxide can be exothermic and is known to generate molecular oxygen (O₂).[10][11] When performed in the presence of flammable organic solvents such as tetrahydrofuran (THF), this can create a significant safety hazard by enriching the headspace with oxygen.

Mitigation Strategies:

  • Inert Atmosphere: The reaction must be conducted under a gentle stream of an inert gas (e.g., nitrogen or argon) to continuously sweep oxygen from the headspace.

  • Adequate Venting: Use a gas bubbler or a well-ventilated fume hood to safely vent the off-gases. Do not perform this reaction in a sealed vessel.

  • Controlled Temperature: Perform the initial addition of H₂O₂ at a low temperature (0 °C) to moderate the reaction rate and gas evolution.

  • Slow Reagent Addition: Add the hydrogen peroxide solution dropwise to the reaction mixture.

Detailed Experimental Protocol

This protocol details the cleavage of the auxiliary from a generic N-acylated substrate. Researchers should adjust substrate and reagent quantities proportionally.

Step 1: Hydrolytic Cleavage
ParameterValue/DescriptionRationale
Solvent System Tetrahydrofuran (THF) and Water (3:1 v/v)THF solubilizes the organic substrate, while water is required for the aqueous reagents.
Temperature 0 °C to Room TemperatureInitial cooling controls the exotherm and O₂ evolution. Reaction is then allowed to warm to ensure completion.
Stoichiometry See Table 1Excess peroxide and base ensure the reaction goes to completion.

Procedure:

  • Dissolve the N-acylated auxiliary (1.0 eq) in a 3:1 mixture of THF and water in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet/outlet.

  • Cool the stirred solution to 0 °C in an ice bath.

  • In a separate vessel, prepare a solution of lithium hydroxide monohydrate (LiOH·H₂O) in water.

  • To the cooled reaction mixture, add the aqueous LiOH solution.

  • Slowly, add 30% aqueous hydrogen peroxide (H₂O₂) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.

Table 1: Reagent Quantities for Cleavage Reaction

Reagent Molar Eq. Typical Concentration
N-Acylated Auxiliary 1.0 -
LiOH·H₂O 4.0 0.8 M in H₂O

| 30% H₂O₂ (aq) | 8.0 | - |

Step 2: Work-up and Liquid-Liquid Extraction
  • Cool the reaction mixture back to 0 °C.

  • Quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃, ~1.5 M) until a test with peroxide strips indicates its absence.

  • Concentrate the mixture in vacuo to remove the majority of the THF.

  • Dilute the remaining aqueous slurry with water and diethyl ether (or ethyl acetate).

  • Acidify the mixture to pH ~2-3 by the careful addition of 1 M HCl. This protonates the desired carboxylic acid product.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). The combined organic layers contain your desired carboxylic acid product.

  • Crucially, retain the acidic aqueous layer, which contains the protonated chiral auxiliary.

  • Basify the aqueous layer to pH > 12 with a 3 M NaOH solution. This deprotonates the auxiliary, rendering it soluble in organic solvents.

  • Extract the basic aqueous layer with dichloromethane (DCM, 3x). The combined DCM layers now contain the recovered chiral auxiliary.

Step 3: Purification and Isolation
  • Dry the combined DCM extracts containing the auxiliary over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one.

  • The crude product can be purified by one of the following methods:

    • Recrystallization: If the crude material is semi-crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can provide high purity.

    • Silica Gel Chromatography: Elute with a gradient of ethyl acetate in hexanes to isolate the pure auxiliary.

Quality Control: Validation of the Recycled Auxiliary

Verifying the purity and stereochemical integrity of the recovered auxiliary is essential before its reuse.

Table 2: Target Specifications for Recycled Auxiliary

Parameter Method Target Specification
Chemical Purity ¹H NMR, HPLC ≥ 98%
Appearance Visual Light orange to yellow powder/crystal[2]
Melting Point Melting Point Apparatus 84 - 88 °C[2]

| Chiral Integrity | Chiral HPLC | ≥ 99% enantiomeric excess (% ee) |

Purity Assessment
  • ¹H NMR Spectroscopy: Confirm the structural integrity and absence of process-related impurities.

  • HPLC: Use a standard reverse-phase column to determine chemical purity by area percentage.

Chiral Integrity Analysis

The determination of enantiomeric excess (% ee) is the most critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[12][13][14]

Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers of the auxiliary interact differently with the CSP, forming transient diastereomeric complexes, which leads to different retention times and allows for their separation and quantification.[15]

Table 3: Example Chiral HPLC Method Parameters

Parameter Description
Column Chiralpak® AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase 90:10 Hexane : Isopropanol (Isocratic)
Flow Rate 1.0 mL/min
Detection UV at 220 nm

| Column Temp. | 25 °C |

Calculation of Enantiomeric Excess (% ee): % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major (S)-enantiomer and Area₂ is the peak area of the minor (R)-enantiomer.

cluster_0 Mechanism of Cleavage Reactants N-Acyl Auxiliary + LiOOH TS_Exo Exocyclic Attack (Kinetically Favored) Reactants->TS_Exo Irreversible Lowers Overall Barrier TS_Endo Endocyclic Attack (Reversible, Disfavored) Reactants->TS_Endo Reversible High Decomposition Barrier Products Carboxylic Acid + Recovered Auxiliary TS_Exo->Products TS_Endo->Reactants Reverts Ring_Opened Ring-Opened Byproduct TS_Endo->Ring_Opened High Barrier

Caption: Simplified energy profile for LiOOH-mediated N-acyl cleavage.

Conclusion

The protocol described provides a robust and reliable method for the high-fidelity recycling of the (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one chiral auxiliary. By leveraging a mild and highly selective hydrolytic cleavage based on lithium hydroperoxide, this procedure ensures the recovery of the auxiliary in high chemical yield and with its critical stereochemical integrity intact. The incorporation of rigorous safety considerations and detailed quality control analytics ensures that the recycled material is suitable for reuse in subsequent asymmetric transformations. Adopting this protocol allows researchers to improve the overall cost-effectiveness and environmental footprint of their synthetic campaigns, aligning with the principles of green chemistry.

References

  • Gagnon, D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Publications. Available at: [Link]

  • Williams, C. M., & Li, C. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace, The University of Queensland. Available at: [Link]

  • Gagnon, D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. Available at: [Link]

  • LookChem. (n.d.). Cas 723262-95-1, (5S)-. LookChem. Available at: [Link]

  • ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. Available at: [Link]

  • OpenOChem Learn. (n.d.). Measuring Chiral Purity. OpenOChem Learn. Available at: [Link]

  • ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH. ConnectSci. Available at: [Link]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. Available at: [Link]

  • Wikipedia. (n.d.). Chiral analysis. Wikipedia. Available at: [Link]

  • Britton, J., et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. RSC Publishing. Available at: [Link]

  • ResearchGate. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. Available at: [Link]

  • Pharmaffiliates. (n.d.). (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one. Pharmaffiliates. Available at: [Link]

  • Asymmetric Synthesis of Natural Products. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Chiral Auxiliaries in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Axsyn. (n.d.). 2H-1,4-Oxazin-2-one,5,6-dihydro-6,6-dimethyl-5-phenyl-, (5S)-. Axsyn. Available at: [Link]

  • Google Patents. (n.d.). US4731469A - Process for recovery and purification of L-phenylalanine. Google Patents.
  • Reddit. (2022). Reduction of (S)-Phenylalanine. Reddit. Available at: [Link]

  • PubChem. (n.d.). phenylalaninol, (S)-. PubChem. Available at: [Link]

  • European Patent Office. (n.d.). EP 0373583 B1 - Recovery of L-phenylalanine from its racemic mixtures. European Patent Office. Available at: [Link]

  • MDPI. (2024). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Decreasing phenylalanine recovery with increasing salt ratio. ResearchGate. Available at: [Link]

  • Acta Scientific. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving diastereoselectivity with (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

Welcome to the technical support center for the chiral auxiliary, (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral auxiliary, (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to optimize its use in asymmetric synthesis.[1][2] This versatile oxazinone derivative, derived from (S)-phenylglycinol, serves as a powerful tool for the stereocontrolled introduction of chirality, particularly in the synthesis of complex pharmaceutical intermediates.[1][3]

I. Frequently Asked Questions (FAQs)

Q1: What is (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one and what are its primary applications?

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one is a chiral auxiliary, a molecule that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction.[4] Its key structural features, a stereodefined phenyl group at the 5-position and gem-dimethyl substitution at the 6-position, create a rigid chiral environment that effectively shields one face of a prochiral enolate derived from an N-acyl derivative. This high degree of facial bias leads to excellent diastereoselectivity in reactions such as alkylations and aldol additions.[5][6] It is widely used in pharmaceutical development and medicinal chemistry research as a building block for complex molecular architectures.[1][2]

Q2: How does this chiral auxiliary compare to more common auxiliaries like Evans' oxazolidinones?

Like Evans' oxazolidinones, this oxazinone functions by forming a rigid, chelated enolate that directs the approach of an electrophile. However, the 1,4-oxazin-2-one ring system and the specific substitution pattern of this auxiliary can offer distinct advantages. The gem-dimethyl group at the C6 position can enhance the conformational rigidity of the system and may influence the ease of auxiliary cleavage.[5][6] The choice between this auxiliary and an Evans' oxazolidinone will depend on the specific substrate and reaction conditions, with empirical screening often being the best approach to determine the optimal auxiliary for a given transformation.

Q3: What is the general workflow for using this chiral auxiliary?

The use of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one typically follows a three-step sequence:

  • Acylation: The chiral auxiliary is acylated with a carboxylic acid or its derivative to form an N-acyl imide.

  • Diastereoselective Reaction: The N-acyl derivative is converted to a prochiral enolate, which then reacts with an electrophile (e.g., an alkyl halide or an aldehyde) to create a new stereocenter with high diastereoselectivity.

  • Cleavage: The chiral auxiliary is removed from the product to yield the desired enantiomerically enriched carboxylic acid, alcohol, or other functional group, often with the potential to recover the auxiliary for reuse.[7]

Chiral Auxiliary Workflow Auxiliary (5S)-5,6-Dihydro-6,6-dimethyl- 5-phenyl-2H-1,4-oxazin-2-one AcylAux N-Acyl Auxiliary Auxiliary->AcylAux Acylation DiastereomericProduct Diastereomerically Enriched Product AcylAux->DiastereomericProduct Diastereoselective Alkylation/Aldol FinalProduct Enantiomerically Pure Product DiastereomericProduct->FinalProduct Cleavage RecoveredAux Recovered Auxiliary DiastereomericProduct->RecoveredAux Cleavage Mechanism of Diastereoselectivity cluster_enolate Chelated Z-Enolate Enolate [Structure of the chelated Z-enolate of the N-acyl auxiliary showing the metal (M) coordinated to both carbonyl oxygens. The phenyl group at C5 should be positioned to block the top face of the enolate.] TransitionState [Transition state showing the electrophile approaching from the less hindered (bottom) face of the enolate.] Enolate->TransitionState Approach from less hindered face Electrophile E⁺ (Electrophile) Electrophile->TransitionState Product Major Diastereomer TransitionState->Product

Sources

Optimization

Technical Support Center: Purification Strategies for Products Synthesized with (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

Welcome to the technical support guide for researchers utilizing (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one in their synthetic workflows. This molecule is a powerful chiral auxiliary, a stereogenic unit t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one in their synthetic workflows. This molecule is a powerful chiral auxiliary, a stereogenic unit temporarily incorporated into a compound to control the stereochemical outcome of a reaction.[1] The use of such auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the creation of enantiomerically pure compounds for pharmaceutical and biological applications.[2][3]

However, the success of the synthesis is critically dependent on the effective purification of the final product from the cleaved auxiliary and other reaction components. This guide, structured in a question-and-answer format, addresses common purification challenges and provides expert-driven, actionable solutions.

Section 1: Initial Work-up and General Strategy

The journey to a pure product begins immediately after the reaction is complete. The initial aqueous work-up and extraction are critical for removing inorganic salts and water-soluble impurities, but more importantly, for the initial separation of the chiral auxiliary from the desired product.

FAQ 1: What is the most effective initial work-up strategy to separate my desired product from the cleaved chiral auxiliary?

Answer: The optimal work-up strategy hinges on the method used to cleave the auxiliary from your substrate. The auxiliary is typically removed via hydrolysis (acidic or basic), reduction, or other nucleophilic cleavage methods. The key is to exploit the resulting differences in acidity/basicity and polarity between your product and the cleaved auxiliary.

Core Principle: The cleaved auxiliary is an amino alcohol, ((S)-2-amino-1,1-dimethyl-2-phenylethanol), which contains a basic amine group. Your product, depending on the synthesis, is likely a carboxylic acid, ester, alcohol, or amide, and is therefore neutral or acidic. This difference in chemical properties is the foundation for a successful separation.

Recommended Protocol (Post-Hydrolysis):

  • Quench & Neutralize: After the reaction, quench any reactive reagents as appropriate (e.g., carefully adding water or a saturated ammonium chloride solution). If the cleavage was performed under strongly acidic or basic conditions, adjust the pH of the aqueous phase to be slightly acidic (pH ~5-6) using a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH).

  • Solvent Extraction: Extract the entire mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). At this pH, your neutral or acidic product will preferentially partition into the organic layer.

  • Acid Wash (The Critical Step): Wash the combined organic layers with a dilute acid solution (e.g., 1M HCl, 2-3 times). The basic amine of the cleaved auxiliary will be protonated, forming a water-soluble ammonium salt that partitions into the aqueous layer, effectively removing it from your product stream.

  • Neutralizing Wash & Brine: Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

This procedure should yield a crude product significantly enriched in your desired compound, making subsequent purification by chromatography or recrystallization much more straightforward.

cluster_0 Post-Reaction Work-Up A Crude Reaction Mixture B Aqueous Quench A->B C Extract with Organic Solvent (e.g., EtOAc) B->C D Organic Layer (Product + Auxiliary) C->D Separation E Aqueous Layer (Salts) C->E F Wash with Dilute Acid (e.g., 1M HCl) D->F G Organic Layer (Enriched Product) F->G Separation H Aqueous Layer (Protonated Auxiliary Salt) F->H I Wash with NaHCO₃, then Brine G->I J Dry (Na₂SO₄) & Concentrate I->J K Crude Product for Further Purification J->K

Caption: General workflow for initial product purification.

Section 2: Troubleshooting Chromatographic Purification

Flash column chromatography is the workhorse for purifying synthetic products. However, challenges such as co-elution and poor peak shape are common, especially when dealing with structurally similar compounds.

FAQ 2: My product and a key impurity are co-eluting during silica gel chromatography. How can I improve the separation?

Answer: Co-elution occurs when compounds have very similar retention factors (Rƒ) in a given solvent system. Improving separation requires modifying the mobile phase to exploit subtle differences in the polarity and functional groups of the compounds.

Causality: Silica gel separates compounds based primarily on polarity. If your product and an impurity (e.g., unreacted starting material with the auxiliary still attached) have similar polarities, they will travel down the column at similar rates. To resolve them, you must alter the mobile phase composition to change their relative interactions with the stationary phase.

Troubleshooting Protocol:

  • Systematic Solvent Screening (TLC): Do not run another column immediately. Use Thin Layer Chromatography (TLC) to test a variety of solvent systems. The goal is to maximize the difference in Rƒ values (ΔRƒ).

  • Adjust Polarity Gradient: If you are using a standard Hexanes/Ethyl Acetate system, a simple change in the ratio may not be enough.

    • Decrease Eluent Strength: Use a less polar co-solvent like Dichloromethane (DCM) or Diethyl Ether in place of Ethyl Acetate. This often increases retention and can improve separation of closely-eluting spots.

    • Introduce a Different Selectivity: Add a small percentage (0.5-2%) of a third solvent with different properties. For example, adding methanol or isopropanol can introduce hydrogen bond donating capabilities, while adding triethylamine (for basic compounds) or acetic acid (for acidic compounds) can sharpen peaks and alter relative mobility.[4]

  • Consider a Different Stationary Phase: If mobile phase optimization fails, the issue may be the stationary phase. Consider using alumina (basic or neutral) or a reverse-phase (C18) silica gel, which separates based on hydrophobicity rather than polarity.

Data Summary: Common Solvent Systems for Normal Phase Chromatography

Solvent System (v/v)Primary Interaction TypeBest For Separating...
Hexanes / Ethyl AcetateDipole-DipoleGeneral purpose, good for moderately polar compounds.
Hexanes / Diethyl EtherDipole-DipoleLess polar than EtOAc; can improve resolution of non-polar compounds.
Dichloromethane / MethanolH-Bonding & DipoleGood for more polar compounds; resolves compounds with H-bond donors/acceptors.
Toluene / Acetoneπ-π Stacking & DipoleUseful for aromatic compounds, can provide unique selectivity.
FAQ 3: I am observing significant peak tailing in my chromatogram. What is causing this and how can I fix it?

Answer: Peak tailing is often caused by secondary, undesirable interactions between your compound and the stationary phase, particularly with acidic silanol groups on the surface of the silica gel.[4] This is especially common for basic compounds like amines or pyridines.

Troubleshooting Workflow:

Start Peak Tailing Observed Q1 Is your compound basic? Start->Q1 A1 Add 0.5-1% Triethylamine (NEt₃) or Ammonia in MeOH to mobile phase Q1->A1 Yes Q2 Is your compound acidic? Q1->Q2 No End Improved Peak Shape A1->End A2 Add 0.5-1% Acetic Acid (AcOH) or Formic Acid to mobile phase Q2->A2 Yes Q3 Is the column overloaded? Q2->Q3 No A2->End A3 Decrease sample load. (Rule of thumb: <5% of silica mass) Q3->A3 Yes Q3->End No (Consider other issues: column degradation, channeling) A3->End

Caption: Decision tree for troubleshooting peak tailing.

Expert Explanation:

  • For Basic Compounds: The lone pair on a nitrogen atom can strongly and sometimes irreversibly bind to acidic silanol groups (Si-OH) on the silica surface. This slow dissociation during elution causes the "tail." By adding a stronger, sacrificial base like triethylamine, you effectively cap these active sites, allowing your compound to elute symmetrically.

  • For Acidic Compounds: Carboxylic acids can deprotonate and bind ionically to trace metal impurities in the silica. Adding a small amount of a volatile acid like acetic acid ensures your compound remains in its protonated, less polar form, leading to a sharper peak.

  • Overloading: Loading too much sample onto the column saturates the stationary phase at the point of injection. This prevents the establishment of a proper equilibrium between the mobile and stationary phases, leading to broad, tailing peaks.

Section 3: Analysis and Purification of Stereoisomers

After removing chemical impurities, the final and most critical task is to confirm the stereochemical purity of your product. This often requires specialized analytical techniques and purification methods.

FAQ 4: How do I confirm the enantiomeric or diastereomeric excess of my final product?

Answer: Standard analytical techniques like ¹H NMR and achiral HPLC can confirm the chemical identity and purity of your compound, but they cannot distinguish between enantiomers. To determine stereochemical purity, you must use a chiral analytical method.

Primary Methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[5] It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[6][7]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster separations with less solvent waste.[8] It is highly effective for many chiral molecules.

  • NMR Spectroscopy with Chiral Shift Reagents: In some cases, adding a chiral lanthanide shift reagent to your NMR sample can cause the signals for each enantiomer to appear at different chemical shifts, allowing for integration and determination of the e.e. This method is less common now due to the widespread availability of chiral chromatography.

Experimental Protocol: Chiral HPLC Screening

  • Prepare an Authentic Racemic Standard: First, you must synthesize or purchase a sample of your product that is a 50:50 mixture of both enantiomers. This is essential for identifying the retention times of each enantiomer and confirming that your method can actually separate them.

  • Select Screening Columns: There is no universal chiral column.[9] A screening approach using columns with different stationary phases is most effective. A good starting set includes columns based on polysaccharide derivatives (e.g., cellulose or amylose).[10]

  • Choose Mobile Phases: Screen each column with at least two mobile phase systems:

    • Normal Phase: Hexane/Isopropanol or Hexane/Ethanol mixtures.

    • Polar Organic Mode: Acetonitrile or Methanol with additives.[9]

  • Analyze the Racemic Standard: Inject the racemic standard and look for two resolved peaks. If you see baseline separation, you have a viable method.

  • Analyze Your Sample: Inject your synthesized sample under the same conditions. The ratio of the peak areas will give you the enantiomeric excess (e.e.).

Data Summary: Starting Conditions for Chiral HPLC/SFC Screening

TechniqueColumn TypeTypical Mobile PhaseFlow RateDetection
HPLC Polysaccharide (e.g., Chiralcel® OD, Chiralpak® AD)Isocratic: 90:10 Hexane:IPA1.0 mL/minUV (based on chromophore)
SFC Polysaccharide or Immobilized CSPIsocratic: 85:15 CO₂:Methanol3.0 mL/minUV / Diode Array
HPLC Protein-based (e.g., AGP)Aqueous buffer with organic modifier0.5-1.0 mL/minUV (based on chromophore)

Note: For basic or acidic analytes, add 0.1% of a suitable modifier (e.g., diethylamine for bases, trifluoroacetic acid for acids) to the alcohol portion of the mobile phase.[10]

References

  • LookChem. (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one Chemical Properties.[Link]

  • Vallejos, G. et al. Chiral self assembled monolayers as resolving auxiliaries in the crystallization of valine. Materials Science and Engineering: C. [Link]

  • Alichem. (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one.[Link]

  • Krupková, S. et al. Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis. PLoS One. [Link]

  • Rotachrom Technologies. The Secrets to Mastering Chiral Chromatography.[Link]

  • Chromatography Today. Trouble with chiral separations.[Link]

  • Pharmaffiliates. (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one.[Link]

  • Axsyn. 2H-1,4-Oxazin-2-one,5,6-dihydro-6,6-dimethyl-5-phenyl-, (5S)-.[Link]

  • ResearchGate. Examples of HPLC chromatograms of pure and crude oxazines.[Link]

  • ScienceDirect. Chiral Drug Separation.[Link]

  • Phenomenex. Chiral HPLC Separations Guidebook.[Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.[Link]

  • Wikipedia. Chiral auxiliary.[Link]

  • MDPI. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis.[Link]

  • ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis.[Link]

  • PubMed. Synthesis of 1,2,4-Oxadiazin-5(6 H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors.[Link]

  • MDPI. Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors.[Link]

  • ResearchGate. (5S,6R)-3,4,5,6-Tetrahydro-5-methyl-6-phenyl-4-propyl-2H-1,3,4-oxadiazin-2-one.[Link]

  • MDPI. Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors.[Link]

  • MDPI. 5,6-Dihydro-[11][12][13]oxadiazolo[3,4-d]pyridazine-4,7-dione.[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one Cleavage

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the cleavage of the (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one chiral auxiliary. This resource is designed for...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the cleavage of the (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one chiral auxiliary. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical final step of removing the auxiliary to unmask the desired chiral product. The following troubleshooting guides and FAQs are based on established principles for related chiral auxiliaries, such as oxazolidinones, and provide a framework for optimizing your specific reaction.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the cleavage of N-acyl oxazinone auxiliaries. Each answer provides not only a solution but also the underlying chemical principles to help you make informed decisions in your experimental design.

Q1: What are the primary methods for cleaving this oxazinone auxiliary, and how do I select the appropriate one for my molecule?

A1: The choice of cleavage method is critical and depends entirely on the desired functionality of your final product (e.g., carboxylic acid, alcohol, ester, or amide) and the compatibility of your molecule with the reaction conditions. The N-acyl bond is the target for cleavage.

Here are the four main strategies:

  • Basic Hydrolysis (for Carboxylic Acids): This is one of the most common methods. It uses a nucleophile like the hydroperoxide anion to selectively attack the exocyclic acyl carbonyl.

    • Mechanism: The hydroperoxide anion (from LiOH + H₂O₂) is a soft nucleophile that preferentially attacks the more electrophilic imide carbonyl over the endocyclic carbamate carbonyl.[3] The resulting peroxyacid intermediate is then reduced in situ to the carboxylic acid.[3]

    • Best For: Synthesizing chiral α-substituted or β-substituted carboxylic acids.

    • Considerations: Can be problematic if your molecule contains base-sensitive functional groups. Risk of epimerization at the α-carbon under strongly basic conditions if not performed at low temperatures.

  • Reductive Cleavage (for Alcohols): This method uses a hydride source to reduce the acyl group directly to a primary alcohol.

    • Mechanism: Hydride reagents like lithium borohydride (LiBH₄) or diisobutylaluminium hydride (DIBAL-H) reduce the imide carbonyl to the corresponding alcohol.[4]

    • Best For: Generating chiral primary alcohols.

    • Considerations: The choice of hydride reagent is important. LiBH₄ is often preferred as stronger reducing agents like LiAlH₄ can sometimes cleave the auxiliary itself.

  • Transesterification (for Esters): This approach involves nucleophilic attack by an alkoxide to generate an ester.

    • Mechanism: A Lewis acid or a strong base can be used to promote the exchange of the auxiliary with an alcohol. Reagents like sodium methoxide (NaOMe) in methanol or magnesium methoxide are effective.

    • Best For: Direct conversion to methyl or ethyl esters, which can be useful for purification or further transformation.

    • Considerations: Can be sluggish and may require elevated temperatures, which could pose a risk to sensitive substrates.

  • Aminolysis (for Amides): This method uses amines to cleave the acyl group, forming an amide.

    • Mechanism: The intermediate oxazinone can undergo aminolysis to yield the desired peptide or amide compounds.[5]

    • Best For: Preparing chiral amides, particularly in the context of peptide synthesis.[5]

    • Considerations: This is generally a smooth reaction but requires the appropriate amine nucleophile.

G start What is the desired product functionality? acid Carboxylic Acid start->acid alcohol Primary Alcohol start->alcohol ester Ester start->ester amide Amide start->amide method1 Use Basic Hydrolysis (e.g., LiOH / H₂O₂) acid->method1 method2 Use Reductive Cleavage (e.g., LiBH₄) alcohol->method2 method3 Use Transesterification (e.g., NaOMe / MeOH) ester->method3 method4 Use Aminolysis amide->method4

Caption: Decision tree for selecting a cleavage protocol.

Q2: My cleavage reaction is incomplete, resulting in low yield. How can I improve the conversion?

A2: Incomplete conversion is a common problem. A systematic approach to troubleshooting is essential.

G start Low Conversion Observed check_reagents 1. Verify Reagent Quality & Stoichiometry - Are reagents fresh? - Is stoichiometry correct? start->check_reagents check_temp 2. Optimize Reaction Temperature - Is the reaction too cold? - Can the temperature be safely increased? start->check_temp check_time 3. Extend Reaction Time - Monitor by TLC/LCMS. - Is the reaction simply slow? start->check_time check_solvent 4. Check Solvent - Is the solvent dry (for reductions)? - Is the starting material fully dissolved? start->check_solvent sol_reagents Use fresh, titrated reagents. Increase equivalents of cleavage reagent. check_reagents->sol_reagents sol_temp Incrementally increase temperature (e.g., 0°C to RT). Be cautious of side reactions/epimerization. check_temp->sol_temp sol_time Continue running the reaction, taking time points until starting material is consumed. check_time->sol_time sol_solvent Use anhydrous solvents. Consider a co-solvent to improve solubility. check_solvent->sol_solvent

Caption: Systematic troubleshooting for low reaction conversion.

Detailed Insights:

  • Reagent Stoichiometry and Quality: For basic hydrolysis, aqueous hydrogen peroxide (30-35 wt%) can decompose over time. Always use a fresh bottle. For reductive cleavages, ensure hydride reagents have not been deactivated by atmospheric moisture.

  • Temperature Control: Many cleavage reactions, especially with LiOH/H₂O₂, are initiated at 0°C to suppress epimerization and side reactions.[3] However, if the reaction stalls, allowing it to slowly warm to room temperature can often drive it to completion. Monitor carefully by TLC or LC-MS.

  • Solvent Choice: The standard solvent system for LiOH/H₂O₂ cleavage is a THF/water mixture (e.g., 4:1 or 3:1).[3] If your substrate has poor solubility, consider adding a co-solvent, but ensure it is compatible with the reagents.

Q3: I am observing significant epimerization of my chiral center after cleavage. What measures can I take to preserve stereochemical integrity?

A3: Protecting the stereocenter is paramount. Epimerization typically occurs at a center α to a carbonyl group under basic conditions, via deprotonation to form a planar enolate, which can be re-protonated from either face.

Strategies to Minimize Epimerization:

  • Strict Temperature Control: This is the most critical factor. Perform basic hydrolysis at 0°C or even lower temperatures if your equipment allows. Add reagents slowly to control any exotherms.

  • Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed. Monitor the reaction closely and quench it as soon as it is complete.

  • Use Milder Reagents: If LiOH proves too harsh, consider alternative, milder conditions. For example, transesterification using Lewis acid catalysis (e.g., Ti(OiPr)₄) followed by saponification under carefully controlled conditions can sometimes be a gentler two-step alternative.

  • Switch Cleavage Strategy: Reductive cleavage to an alcohol (using LiBH₄) removes the acidic α-proton entirely, thus preventing epimerization. If an alcohol is a viable intermediate for your synthesis, this is often the safest route stereochemically.

Q4: The separation of my product from the recovered (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one auxiliary is challenging. What are the best practices for purification?

A4: Efficient separation is key to obtaining a high purity product. The strategy depends on the properties of your product (acidic, basic, or neutral).

Purification Strategies:

  • For Acidic Products (from Hydrolysis):

    • Initial Quench: After the reaction is complete, quench any remaining peroxide with a reducing agent like sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).[3]

    • Solvent Removal: Remove the organic solvent (e.g., THF) under reduced pressure.

    • Acid-Base Extraction: Dilute the remaining aqueous solution and wash with an organic solvent like ethyl acetate or dichloromethane to remove the neutral chiral auxiliary. The deprotonated carboxylic acid product will remain in the aqueous layer.

    • Isolation: Carefully acidify the aqueous layer with an acid like 1M HCl to a pH of ~2. This will protonate your product. Then, extract the product into an organic solvent.

    • Final Polish: Dry the organic extracts, concentrate, and perform column chromatography if necessary.

  • For Neutral Products (Alcohols, Esters):

    • Separation will rely primarily on silica gel column chromatography . The chiral auxiliary is relatively polar and should separate well from most neutral, less-polar products. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Cleavage Method Reagents Product Type Typical Yield Pros Cons
Basic Hydrolysis LiOH, H₂O₂ in THF/H₂OCarboxylic Acid75-95%High yielding, common procedure.Risk of epimerization, base-sensitive groups may react.
Reductive Cleavage LiBH₄, NaBH₄ in THF/EtOHPrimary Alcohol70-90%Excellent stereochemical control, mild.Limited to alcohol products.
Transesterification NaOMe in MeOHMethyl Ester60-85%Direct route to esters.Can be slow, may require heat.
Aminolysis R₂NHAmide70-95%Smooth conversion to amides.[5]Product scope is limited to amides.
Detailed Experimental Protocols
Protocol 1: Optimized Basic Hydrolysis to a Carboxylic Acid

This protocol is adapted from standard procedures for Evans-type auxiliaries.[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-acyl oxazinone substrate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water at a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0°C in an ice-water bath with gentle stirring.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq). Note: Prepare a stock solution of LiOH in water, e.g., 0.5 M, for accurate addition.

  • Reaction Monitoring: Stir the reaction vigorously at 0°C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Quenching: Once the reaction is complete, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 3.0 eq) and stir for 20 minutes at 0°C.

  • Extraction (Auxiliary Removal): Concentrate the reaction mixture in vacuo to remove the THF. Dilute the remaining aqueous layer with water and extract three times with dichloromethane (DCM) to remove the recovered chiral auxiliary.

  • Product Isolation: Cool the aqueous layer to 0°C and acidify to pH 1-2 using 2M HCl. Extract the carboxylic acid product three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography or crystallization.

Protocol 2: Reductive Cleavage to a Primary Alcohol

This protocol provides a mild method for generating chiral alcohols.

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-acyl oxazinone substrate (1.0 eq) in anhydrous THF (approx. 0.1 M) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Add lithium borohydride (LiBH₄, 2.0-3.0 eq) portion-wise as a solid. Caution: Hydrogen gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be allowed to warm to room temperature. Completion usually takes 2-12 hours.

  • Quenching: Slowly and carefully quench the reaction at 0°C by the dropwise addition of 1M NaOH or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Extraction: Dilute the mixture with water and extract three times with ethyl acetate. The desired alcohol and the recovered auxiliary will be in the organic phase.

  • Drying and Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by silica gel column chromatography (e.g., hexanes/ethyl acetate) to separate the product from the chiral auxiliary.

References
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. Available at: [Link]

  • Bedini, A., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). RSC Advances, 9(72), 42226-42230. Available at: [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Gualandi, A., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 65. Available at: [Link]

  • Das, S., et al. (2023). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Inorganic Chemistry, 62(30), 11843-11853. Available at: [Link]

  • Hardy, P. M., & Lingham, I. N. (1983). The preparation of β-amino-acid peptides using oxazinones. Journal of the Chemical Society, Chemical Communications, (5), 295-296. Available at: [Link]

  • Berman, A. M., & Johnson, J. S. (2005). Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin. Accounts of Chemical Research, 38(11), 843-853. Available at: [Link]

  • Iyer, M. S., et al. (1997). An Improved Synthesis of Oxazinones Using Molecular Sieves. Synthetic Communications, 27(19), 3379-3383. Available at: [Link]

  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. ResearchGate. Available at: [Link]

  • Davies, S. G., et al. (2001). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. The Journal of Organic Chemistry, 66(26), 8953-8963. Available at: [Link]

Sources

Optimization

Troubleshooting low yields in asymmetric synthesis using 1,4-oxazin-2-ones

As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance on a critical challenge in modern synthetic chemistry: achieving high yields in asymmetric synthesis utilizing 1...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance on a critical challenge in modern synthetic chemistry: achieving high yields in asymmetric synthesis utilizing 1,4-oxazin-2-ones. This guide is structured to move from common, overarching issues to more specific, nuanced problems, providing not just solutions but the scientific reasoning behind them.

Technical Support Center: Asymmetric Synthesis with 1,4-Oxazin-2-ones

Introduction:

1,4-Oxazin-2-ones are valuable chiral building blocks in medicinal chemistry and drug development. Their stereoselective synthesis is crucial, yet researchers often face challenges with low yields, compromising the efficiency of synthetic routes. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and practical laboratory experience.

Part 1: Troubleshooting Guide - Diagnosing and Resolving Low Yields

This section is designed as a decision-making tool to help you systematically identify and solve the root cause of low yields in your asymmetric synthesis of or using 1,4-oxazin-2-ones.

Question 1: My reaction has stalled or shows low conversion. What are the likely causes and how can I address them?

Low conversion is a frequent indicator of issues with the catalytic cycle or reaction conditions. Here’s a systematic approach to diagnose the problem.

Initial Checks:

  • Reagent Purity: Impurities in starting materials (the 1,4-oxazin-2-one precursor/substrate, catalyst, or ligand) can act as catalyst poisons.

    • Actionable Advice:

      • Verify the purity of your starting materials via NMR, HPLC, or elemental analysis.

      • Recrystallize or chromatograph substrates and ligands if purity is questionable.[1]

      • Ensure solvents are anhydrous and deoxygenated, as water and oxygen can deactivate many catalysts.[2]

  • Reaction Setup: An improper reaction setup can inhibit catalyst activity.

    • Actionable Advice:

      • Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).[1]

      • Use freshly distilled and degassed solvents.

Troubleshooting Workflow for Low Conversion:

G cluster_start cluster_catalyst Catalyst-Related Issues cluster_conditions Reaction Condition Issues cluster_substrate Substrate/Product Issues cluster_solutions start Low Conversion Observed catalyst_activity Is the catalyst active? start->catalyst_activity inhibition Substrate/Product Inhibition? start->inhibition catalyst_deactivation Catalyst Deactivation Suspected catalyst_activity->catalyst_deactivation No temp Suboptimal Temperature? catalyst_activity->temp Yes catalyst_loading Incorrect Catalyst Loading? catalyst_deactivation->catalyst_loading solution_catalyst Screen catalysts/ligands Increase loading Use fresh catalyst catalyst_loading->solution_catalyst solvent Inappropriate Solvent? temp->solvent concentration Incorrect Concentration? solvent->concentration solution_conditions Optimize temperature Screen solvents Adjust concentration concentration->solution_conditions solution_inhibition Monitor kinetics Consider slow addition inhibition->solution_inhibition

Caption: Troubleshooting workflow for low reaction conversion.

In-depth Analysis of Catalyst Deactivation:

Catalyst deactivation is a primary culprit for stalled reactions.[2][3] It can occur through several mechanisms:

  • Oxidation: The metal center (e.g., Pd, Rh, Ru) or phosphine-based ligands can be sensitive to air.[2]

  • Inhibitor Formation: Byproducts generated during the reaction can coordinate to the catalyst, rendering it inactive.[2]

  • Aggregation: Highly reactive, coordinatively unsaturated metal species can aggregate into inactive clusters.[2]

Experimental Protocol: Screening for Optimal Reaction Conditions

  • Setup: In parallel reaction vials under an inert atmosphere, set up the standard reaction.

  • Variable Screening:

    • Temperature: Run the reaction at a range of temperatures (e.g., -20 °C, 0 °C, room temperature, 40 °C).

    • Solvent: Screen a variety of anhydrous, non-coordinating solvents like Toluene, Dichloromethane (DCM), and Tetrahydrofuran (THF).[1]

    • Catalyst Loading: Vary the catalyst loading (e.g., 1 mol%, 2.5 mol%, 5 mol%).

  • Analysis: Monitor each reaction by TLC or LC-MS at regular intervals to determine the initial rate and final conversion.

ParameterVariation 1Variation 2Variation 3Variation 4
Temperature -20 °C0 °C25 °C (RT)40 °C
Solvent TolueneDCMTHFDioxane
Catalyst Loading 1 mol%2.5 mol%5 mol%10 mol%
Observed Yield
Enantiomeric Excess
Question 2: The reaction works, but my enantioselectivity (e.e.) is poor. How can I improve it?

Poor enantioselectivity points to an issue with the chiral environment of the catalyst, which is responsible for differentiating between the two enantiomeric transition states.

Key Factors Influencing Enantioselectivity:

  • Ligand Choice: The structure of the chiral ligand is paramount.[4][5] Steric and electronic properties of the ligand create the specific chiral pocket that directs the substrate's approach.[6]

    • Actionable Advice: Screen a library of chiral ligands. For reactions involving 1,4-oxazin-2-ones, consider privileged ligand classes such as BOX, PHOX, or those with proven efficacy in similar transformations.[5]

  • Temperature: Lowering the reaction temperature often increases enantioselectivity by reducing the available thermal energy, making the energy difference between the diastereomeric transition states more significant.[1]

  • Additives: Sometimes, additives can improve enantioselectivity by influencing the catalyst's structure or the reaction mechanism.[7]

Logical Relationship for Improving Enantioselectivity:

G cluster_problem cluster_solutions Optimization Strategies cluster_goal problem Poor Enantiomeric Excess (e.e.) ligand Screen Chiral Ligands problem->ligand temp Lower Reaction Temperature problem->temp solvent Vary Solvent Polarity problem->solvent additives Introduce Additives (e.g., salts) problem->additives goal Improved e.e. ligand->goal temp->goal solvent->goal additives->goal

Caption: Strategies for optimizing enantiomeric excess.

Part 2: Frequently Asked Questions (FAQs)

Q1: Are 1,4-oxazin-2-ones stable under typical asymmetric reaction conditions?

Generally, the 1,4-oxazin-2-one core is stable. However, strong nucleophiles or bases can potentially lead to ring-opening. It is crucial to ensure that the reaction conditions are compatible with the lactone and imine functionalities within the heterocycle.

Q2: My starting 1,4-oxazin-2-one is a racemic mixture. Can I use it in a kinetic resolution?

Yes, a racemic 1,4-oxazin-2-one can be a suitable substrate for a catalytic asymmetric transformation that proceeds via kinetic resolution. In this scenario, one enantiomer reacts faster than the other, allowing for the separation of the unreacted, enantiomerically enriched starting material and the chiral product. The maximum theoretical yield for the product in a kinetic resolution is 50%.

Q3: Can the substituent on the nitrogen of the 1,4-oxazin-2-one influence the reaction outcome?

Absolutely. The N-substituent can have significant steric and electronic effects. A bulky N-substituent may hinder the approach of the substrate to the catalyst's active site, potentially affecting both yield and enantioselectivity. Conversely, an electron-withdrawing group on the nitrogen can activate the molecule for certain transformations.

Q4: I am performing a [4+2] cycloaddition with a 1,4-oxazin-2-one. What are the common pitfalls?

In Diels-Alder type reactions involving 1,4-oxazin-2-ones, common issues include:

  • Low regioselectivity: The orientation of the dienophile relative to the oxazinone diene can be difficult to control.[8]

  • Low stereoselectivity: Achieving high facial selectivity (endo/exo and diastereofacial) often requires careful selection of the chiral catalyst and reaction conditions.[9][10]

  • Competing pathways: At elevated temperatures, retro-Diels-Alder reactions can occur, leading to an equilibrium mixture and lower isolated yields.

Q5: How do I choose the right catalyst system for my specific 1,4-oxazin-2-one transformation?

The choice of catalyst (metal precursor and chiral ligand) is highly dependent on the specific reaction.

  • For hydrogenations, Rhodium and Ruthenium complexes with chiral phosphine ligands like BINAP are common.[11]

  • For cycloadditions and conjugate additions, organocatalysts or Lewis acid catalysts are often employed.[10]

  • A thorough literature search for analogous transformations is the best starting point.

References

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone - MDPI. Available at: [Link]

  • ORIGINAL UNEDITED MANUSCRIPT - Oxford Academic. Available at: [Link]

  • Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines | Journal of the American Chemical Society. Available at: [Link]

  • Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - RSC Publishing. Available at: [Link]

  • Catalytic, asymmetric synthesis of 1,4-benzoxazinones: a remarkably enantioselective route to alpha-amino acid derivatives from o-benzoquinone imides - PubMed. Available at: [Link]

  • Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - RSC Publishing. Available at: [Link]

  • Synthesis of 2‑Azaanthraquinones from 1,4-Oxazinone Precursors - PMC - NIH. Available at: [Link]

  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands | PNAS. Available at: [Link]

  • Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands | IDEALS. Available at: [Link]

  • Investigation of the Diels-Alder cycloadditions of 2(H)-1,4-oxazin-2-ones - PubMed. Available at: [Link]

  • Microwave-assisted synthesis of novel[3][12] oxazine derivatives as potent anti- bacterial and antioxidant agents - arkat usa. Available at: [Link]

  • Asymmetric Synthesis. Available at: [Link]

  • New and efficient synthesis of 1,4-oxazines through the reaction of acetylenic esters and nitrosonaphthols in the presence of phosphine derivatives - Semantic Scholar. Available at: [Link]

  • Selectivity viacatalyst or substrate control in catalytic asymmetric transformations of bifunctional symmetrical substrates - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Recent Advances in Catalytic Asymmetric Synthesis - Chiralpedia. Available at: [Link]

  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC - PubMed Central. Available at: [Link]

  • Chiral Ligands in Asymmetric Synthesis: Design and Applications - ResearchGate. Available at: [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - NIH. Available at: [Link]

  • Recent advances in catalytic asymmetric synthesis - PMC - NIH. Available at: [Link]

  • Recent progress in asymmetric synergistic catalysis – the judicious combination of selected chiral aminocatalysts with achiral metal catalysts - RSC Publishing. Available at: [Link]

  • Optimization of reaction conditions for the synthesis of benzoxazines... - ResearchGate. Available at: [Link]

  • Additive Effects on Asymmetric Catalysis | Chemical Reviews - ACS Publications. Available at: [Link]

  • Recent Advances in Asymmetric Iron Catalysis - MDPI. Available at: [Link]

  • Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H) - ACS Publications. Available at: [Link]

  • Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines - MDPI. Available at: [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - NIH. Available at: [Link]

  • Synthesis of 1,4-dihydro-benzo[d][3][13]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol - NIH. Available at: [Link]

  • Asymmetric catalysis: An enabling science - PNAS. Available at: [Link]

  • Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion - PMC - NIH. Available at: [Link]

  • 1,4-Oxazines and Their Benzo Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of 1,4-dihydro-benzo[d][3][13]oxazin-2-ones From Phthalides via an aminolysis-Hofmann Rearrangement Protocol - PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Byproduct Formation in Diastereoselective Reactions of Oxazinones

Welcome to the technical support center for diastereoselective reactions involving oxazinone chiral auxiliaries. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diastereoselective reactions involving oxazinone chiral auxiliaries. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these powerful synthetic transformations. Here, we delve into the common challenges of byproduct formation, providing in-depth explanations and actionable protocols to enhance diastereoselectivity and overall reaction efficiency.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems encountered during diastereoselective reactions of N-acyl oxazinones, such as those derived from Evans' auxiliaries. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Issue 1: Low Diastereoselectivity - Formation of the undesired diastereomer.

Question: My reaction is producing a nearly 1:1 mixture of diastereomers, or the diastereomeric ratio (d.r.) is significantly lower than expected. What are the likely causes and how can I improve the selectivity?

Probable Causes & Solutions:

  • Incomplete Enolate Formation: The presence of unreacted starting material can lead to a competing, non-selective background reaction. Ensure complete deprotonation by using a slight excess of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA).

  • Incorrect Enolate Geometry: The stereochemical outcome of many reactions, particularly aldol additions, is highly dependent on the geometry of the enolate (Z vs. E). For Evans' oxazolidinones, the formation of the Z-enolate is crucial for high syn-diastereoselectivity in aldol reactions.[1][2][3]

    • Protocol for Promoting Z-Enolate Formation:

      • Use bulky Lewis acids like dibutylboron triflate (Bu₂BOTf) in the presence of a tertiary amine base (e.g., triethylamine or diisopropylethylamine).[2] The boron atom coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazinone ring, leading to a rigid six-membered ring transition state that favors the formation of the Z-enolate.[1][2]

      • Ensure the reaction is performed at low temperatures (typically -78 °C) to maintain kinetic control.[3]

  • Epimerization of the Product: The newly formed stereocenter can be prone to epimerization, especially if the product is exposed to basic conditions for an extended period or during workup.[4][5]

    • Mitigation Strategy:

      • Quench the reaction promptly at low temperature with a mild acidic source (e.g., saturated aqueous ammonium chloride).

      • Avoid prolonged exposure to basic conditions during extraction and purification.

  • Inappropriate Lewis Acid: The choice of Lewis acid plays a critical role in controlling the facial selectivity of the electrophilic attack on the enolate.[6][7] For reactions other than boron-mediated aldol additions, the Lewis acid can influence the conformation of the N-acyloxazinone, exposing one face of the enolate to the electrophile more than the other.[8]

    • Troubleshooting Steps:

      • Screen a variety of Lewis acids (e.g., TiCl₄, Sn(OTf)₂, MgBr₂·OEt₂) to find the optimal one for your specific substrate and electrophile combination.

      • Pay close attention to the stoichiometry of the Lewis acid, as excess can sometimes lead to decreased selectivity.

Issue 2: Formation of Epimerized Byproducts.

Question: I am observing a significant amount of the epimer of my desired product. What is causing this and how can I prevent it?

Probable Cause: Epimerization

Epimerization is the change in configuration at a single stereocenter.[9][10] In the context of oxazinone reactions, this often occurs at the α-carbon of the acyl group, which is acidic.[4][5]

Mechanism of Epimerization:

The α-proton can be abstracted by a base, leading to the formation of a planar enolate intermediate.[4][5] Reprotonation of this enolate can occur from either face, leading to a mixture of diastereomers.[4][5]

Prevention and Mitigation:

  • Strict Temperature Control: Maintain low temperatures (e.g., -78 °C) throughout the reaction and quenching process to minimize the rate of proton exchange.

  • Choice of Base: Use a strong, non-nucleophilic base like LDA to ensure rapid and complete deprotonation, followed by the addition of the electrophile. This minimizes the time the enolate is present in solution before reacting.

  • Careful Workup: Quench the reaction with a proton source that is acidic enough to neutralize the base but not so strong as to cause other side reactions. Saturated aqueous NH₄Cl is a common choice.

  • Purification Strategy: If epimerization cannot be completely avoided, the diastereomers can often be separated by column chromatography.[11]

Issue 3: Unexpected Side Products from Michael Additions.

Question: In my Michael addition reaction, I am getting byproducts in addition to the expected 1,4-adduct. What are these and how can I improve the chemoselectivity?

Probable Causes & Solutions:

  • 1,2-Addition: A common side reaction is the 1,2-addition of the nucleophile to the carbonyl group of the α,β-unsaturated system. This is more likely to occur with "harder" nucleophiles.

  • Tandem Reactions: The initial Michael adduct can sometimes undergo further reactions, such as intramolecular cyclizations, if reactive functional groups are present.[12]

Strategies for Promoting 1,4-Addition:

  • Use of "Softer" Nucleophiles: Employing cuprates (Gilman reagents) instead of Grignard or organolithium reagents can significantly favor 1,4-addition.

  • Lewis Acid Catalysis: Certain Lewis acids can activate the α,β-unsaturated system towards 1,4-addition by coordinating to the carbonyl oxygen.

  • Reaction Conditions: Lower temperatures generally favor 1,4-addition.

Issue 4: Cleavage of the Chiral Auxiliary.

Question: During my reaction or workup, I am observing cleavage of the oxazinone auxiliary, leading to the formation of the corresponding carboxylic acid or amide. How can I prevent this?

Probable Causes & Solutions:

  • Hydrolysis: The N-acyl imide bond is susceptible to hydrolysis, especially under strongly acidic or basic conditions.[13]

    • Prevention: Maintain neutral or near-neutral pH during workup and purification. If a basic wash is necessary, use a mild base like saturated aqueous sodium bicarbonate and minimize contact time.

  • Nucleophilic Attack at the Auxiliary Carbonyl: Strong nucleophiles can attack the endocyclic carbonyl of the oxazinone ring, leading to its cleavage.[14]

    • Prevention: This is less common with the intended reaction at the exocyclic acyl group but can occur with highly reactive nucleophiles or under forcing conditions. Use the mildest possible reaction conditions that still afford a reasonable reaction rate.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right Evans' auxiliary for my reaction?

The choice of the Evans' auxiliary, typically derived from amino acids like valine or phenylalanine, influences the stereochemical outcome.[2] The bulky substituent on the auxiliary (e.g., isopropyl for valine, benzyl for phenylalanine) effectively shields one face of the enolate from the incoming electrophile.[8] The selection depends on the specific transformation and the desired stereoisomer.

Q2: What is the role of the Lewis acid in these reactions?

Lewis acids play a multifaceted role:

  • They can act as a chelating agent to pre-organize the substrate and enhance facial selectivity.[6]

  • In aldol reactions, boron-based Lewis acids are crucial for the formation of the Z-enolate, which leads to the syn-aldol product.[1][2]

  • They can activate the electrophile, increasing the reaction rate.

Q3: How can I confirm the stereochemistry of my product?

The relative and absolute stereochemistry of the products can be determined by several methods:

  • NMR Spectroscopy: Analysis of coupling constants and NOE (Nuclear Overhauser Effect) experiments can often establish the relative stereochemistry.[15][16]

  • X-ray Crystallography: This provides unambiguous proof of the solid-state structure.

  • Chiral HPLC or GC: Comparison with authentic samples or derivatization with a chiral reagent can be used to determine the enantiomeric excess.

Q4: What are the best methods for removing the chiral auxiliary after the reaction?

The chiral auxiliary can be cleaved under various conditions to yield different functional groups:[8]

  • Hydrolysis (LiOH/H₂O₂): Yields the carboxylic acid.[13]

  • Reductive Cleavage (LiBH₄): Yields the primary alcohol.

  • Thiolysis (e.g., with sodium ethylthiolate): Yields the thioester.

  • Conversion to a Weinreb Amide: Allows for the synthesis of ketones upon reaction with organometallic reagents.

Section 3: Data and Diagrams

Table 1: Common Byproducts and Mitigation Strategies
Byproduct TypeProbable CauseRecommended Action
Diastereomeric IsomerIncomplete enolate formation, incorrect enolate geometry, epimerizationUse a strong base, optimize Lewis acid, maintain low temperature, careful workup
Epimerized ProductProton exchange via enolate formationStrict temperature control, rapid quenching, mild workup
1,2-Addition Product (in Michael additions)Use of "hard" nucleophilesEmploy cuprates, optimize Lewis acid and temperature
Auxiliary Cleavage ProductsHydrolysis, nucleophilic attack on the auxiliaryMaintain neutral pH, use mild reaction conditions
Diagram 1: Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereoselectivity Observed check_enolate Verify Enolate Formation Conditions start->check_enolate check_temp Ensure Strict Low Temperature Control (-78 °C) check_enolate->check_temp If enolate formation is suspect check_lewis_acid Evaluate Lewis Acid Choice and Stoichiometry check_temp->check_lewis_acid If temperature is well-controlled check_workup Review Quenching and Workup Protocol check_lewis_acid->check_workup If Lewis acid is optimized separate Separate Diastereomers by Chromatography check_workup->separate If byproducts persist

Caption: A logical workflow for troubleshooting low diastereoselectivity.

Diagram 2: Mechanism of Epimerization

G product Desired Product (Single Diastereomer) enolate Planar Enolate Intermediate product->enolate + Base - H+ mixture Mixture of Diastereomers enolate->mixture + H+

Caption: The base-mediated mechanism of product epimerization.

References

  • de la Cruz, J. C. N. et al. (2018). Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 23(11), 2948. Available at: [Link]

  • Zhang, W. et al. (2023). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. Chinese Journal of Chemistry. Available at: [Link]

  • Han, B. et al. (2023). The evolution of Evans' chiral auxiliary-based synthetic methodology to catalytic asymmetric synthesis. ResearchGate. Available at: [Link]

  • Garcia, J. I. et al. (2011). Lewis acid catalyzed reactions of chiral imidazolidinones and oxazolidinones: insights on the role of the catalyst. The Journal of Organic Chemistry, 76(17), 6997-7004. Available at: [Link]

  • Various Authors (2024). How can we separate diastereomers of larger organic moiety?. ResearchGate. Available at: [Link]

  • Gage, J. R., & Evans, D. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 696. Available at: [Link]

  • Dombrády, Z. S. et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1). Available at: [Link]

  • Desimoni, G. et al. (1998). Chiral Lewis acid controlled Diels-Alder reaction: Factors affecting the stereoselective formation of both enantiomers in the bis(oxazoline)-magnesium catalyzed process. Tetrahedron, 54(32), 9381-9392. Available at: [Link]

  • Sibi, M. P., & Manyem, S. (2000). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Tetrahedron, 56(41), 8033-8061. Available at: [Link]

  • Wang, J. et al. (2010). Tandem Michael addition/intramolecular isocyanide [3 + 2] cycloaddition: highly diastereoselective one pot synthesis of fused oxazolines. Chemical Communications, 46(19), 3357-3359. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Chemistry-For-Everyone. (2023, December 29). What Is Epimerization In Organic Chemistry? [Video]. YouTube. [Link]

  • Chem-Station. (2014, April 18). Evans Aldol Reaction. Chem-Station International Edition. Retrieved from [Link]

  • Slideshare. (n.d.). Evans aldol ppt. Retrieved from [Link]

  • Feng, X. et al. (2023). Chiral Lewis Acid-Catalyzed Norrish Type II Cyclization to Synthesize α-Oxazolidinones via Enantioselective Protonation. CCS Chemistry, 5(9), 2101-2110. Available at: [Link]

  • Yusof, Y. et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8049. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of one diastereomer (B) from among of 5d-8d and the... Retrieved from [Link]

  • Davies, S. G. et al. (2001). Chiral Auxiliaries in Asymmetric Synthesis. Comprehensive Asymmetric Catalysis, 1-3. Available at: [Link]

  • Çetin, A. et al. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Turkish Journal of Chemistry, 45(1), 138-147. Available at: [Link]

  • Carpino, L. A. et al. (2003). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 5(19), 3463-3466. Available at: [Link]

  • Zhang, Z. et al. (2012). Lewis acid-mediated radical cyclization: stereocontrol in cascade radical addition-cyclization-trapping reactions. Organic & Biomolecular Chemistry, 10(17), 3519-3530. Available at: [Link]

  • Yusof, Y. et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8049. Available at: [Link]

  • Evans, D. A. et al. (2014). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Chemical Science, 5(1), 269-277. Available at: [Link]

  • Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]

  • S Shaikh, R. et al. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports, 12(1), 12763. Available at: [Link]

  • Wadamoto, M. et al. (2014). Stereoselective Lewis acid mediated (3+2) cycloadditions of N-H- and N-sulfonylaziridines with heterocumulenes. Chemistry, 20(16), 4625-4630. Available at: [Link]

  • IFAS. (2023, January 7). Chiral Auxiliaries In CSIR NET Chemistry | Reactive Intermediate [Video]. YouTube. [Link]

  • Desmarquet, C. et al. (2002). Determination of the enantiomeric composition of chiral Δ-2-oxazolines-1,3 by 1H and 19F NMR spectroscopy using chiral lanthanide-shift reagents. Spectroscopy Letters, 35(5), 627-640. Available at: [Link]

  • Cézard, C. et al. (2016). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Computational and Theoretical Chemistry, 1078, 1-8. Available at: [Link]

  • Ashenhurst, J. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Gandeepan, P. et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(19), 6231. Available at: [Link]

  • Braun, M. (1996). Diastereoselective reactions of enolates. Pure and Applied Chemistry, 68(3), 561-564. Available at: [Link]

  • McLaughlin, M. G. et al. (2018). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry, 83(23), 14371-14380. Available at: [Link]

  • Bálint, E. et al. (2019). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 47(2), 1-4. Available at: [Link]

  • Ganesan, A. (2002). Oxadiazinones as Chiral Auxiliaries: Chiral Templates for Asymmetric Conjugate Addition in the Synthesis of ( R )-( + )-Tolterodine (Master's thesis). Illinois State University. Available at: [Link]

  • Zhang, Y. et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4065-4072. Available at: [Link]

  • Pharmacy 180. (n.d.). Diastereoselection in Aldol Reactions. Retrieved from [Link]

  • Smith, A. M. R. et al. (2014). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 10, 2823-2840. Available at: [Link]

  • Jasperse, C. P. (n.d.). Chapter 22 (Enolate Chemistry) Reaction Summary. North Dakota State University. Retrieved from [Link]

  • Hartwig, J. F. et al. (2014). Direct Observation of Diastereomeric α-C-Bound Enolates during Enantioselective α-Arylations: Synthesis, Characterization, and Reactivity of Arylpalladium Fluorooxindole Complexes. Journal of the American Chemical Society, 136(4), 1583-1593. Available at: [Link]

Sources

Optimization

Enhancing reaction rates for alkylation with (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

Prepared by the Gemini Applications Science Team Welcome to the technical support guide for the stereoselective alkylation of the chiral glycine equivalent, (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Applications Science Team

Welcome to the technical support guide for the stereoselective alkylation of the chiral glycine equivalent, (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction rates and troubleshooting common experimental challenges. Our goal is to explain the causality behind the protocol, ensuring you can execute this powerful transformation with confidence and high fidelity.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Principles

This section addresses fundamental questions regarding the reaction's mechanism and the specific roles of the reagents involved. Understanding these principles is the first step toward successful experimentation and troubleshooting.

Q1: What is the primary application of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one?

This compound is a chiral auxiliary, specifically a homochiral glycine enolate synthon.[1][2] Its principal use is in the asymmetric synthesis of α-amino acids, which are fundamental building blocks for pharmaceuticals and other biologically active molecules.[1][3] The auxiliary's rigid, stereodefined structure allows for the introduction of an alkyl group (R-group) onto the glycine backbone with a very high degree of stereochemical control.

Q2: What is the mechanistic basis for the high diastereoselectivity observed in this alkylation?

The high selectivity is analogous to the well-established Myers-asymmetric alkylation using pseudoephedrine amides.[4][5] The mechanism relies on the formation of a rigid, lithium-chelated (Z)-enolate intermediate.[5][6] Here's the causal chain:

  • Deprotonation: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) abstracts the acidic α-proton from the N-acyl portion of the molecule.

  • Chelation: The lithium cation simultaneously coordinates with the enolate oxygen and the oxygen atom of the oxazinone ring. This forms a stable, six-membered ring-like transition state.[6]

  • Facial Shielding: The phenyl and dimethyl groups on the auxiliary provide significant steric hindrance, effectively blocking one face of the planar enolate.

  • Directed Alkylation: The incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face, resulting in a predictable and highly controlled diastereoselective C-C bond formation.[5][6]

Q3: Why is anhydrous Lithium Chloride (LiCl) a critical additive?

The addition of anhydrous LiCl is crucial for both reaction rate and selectivity.[5] In ethereal solvents like THF, lithium enolates can form aggregates, which are less reactive. LiCl acts as an aggregate breaker, leading to smaller, more reactive enolate species.[5] Furthermore, it helps to sequester any stray nucleophiles and strengthens the chelation that defines the rigid transition state, thereby suppressing side reactions and enhancing diastereoselectivity.[5]

Q4: Why are low temperatures (e.g., -78 °C to 0 °C) and strictly anhydrous conditions necessary?

  • Temperature Control: The kinetic (Z)-enolate is thermodynamically less stable than the corresponding (E)-enolate. Low temperatures are required to prevent equilibration to the undesired isomer, which would erode the stereoselectivity.[5] Additionally, many side reactions, such as dialkylation or elimination, have higher activation energies and are suppressed at lower temperatures.[7][8]

  • Anhydrous Conditions: The lithium enolate is an extremely strong base. Any protic solvent, especially water, will instantly quench the enolate, halting the reaction and drastically reducing the yield.[9] It is essential that all glassware, solvents, and reagents are rigorously dried before use.[6][9]

Part 2: Troubleshooting Guide - Solving Common Experimental Issues

This section is formatted to directly address specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My reaction has failed or the yield is less than 20%. What are the most probable causes?

This is the most common issue and is almost always related to the integrity of the reaction conditions or reagents.

Potential Cause Troubleshooting Action & Explanation
1. Inactive Base (LDA) LDA is highly sensitive to air and moisture. Use a freshly prepared solution or titrate your commercial solution before use. Insight: Incomplete deprotonation is a primary failure mode. If the enolate doesn't form, no reaction will occur.[10]
2. Wet Reagents/Solvent Ensure your THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Dry the LiCl under high vacuum with gentle heating. Dry the oxazinone substrate azeotropically with toluene or under high vacuum.[9] Insight: Water will outcompete your substrate for the base and quench any enolate that does form. A Karl Fischer titration can confirm the water content of your substrate if problems persist.[9]
3. Insufficient Deprotonation Time/Temp After adding the substrate to the LDA/LiCl slurry at -78 °C, allow it to stir for a full hour. Consider warming the mixture to 0 °C for 15-30 minutes to ensure complete enolate formation before cooling back down for the alkylation step.[6]
4. Unreactive Electrophile Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive electrophiles (e.g., secondary halides), longer reaction times or slightly elevated temperatures (e.g., allowing the reaction to slowly warm to room temperature overnight) may be necessary.[11]
Issue 2: Poor Diastereoselectivity (Low d.e.)

Q: I have isolated the product, but the diastereomeric excess (d.e.) is low. How can I improve it?

Poor selectivity points to a compromised transition state or competing reaction pathways.

Potential Cause Troubleshooting Action & Explanation
1. Temperature Fluctuations Maintain strict temperature control, especially during the addition of the electrophile. Use a cryostat or a well-insulated bath. Insight: Allowing the temperature to rise prematurely can permit the enolate to isomerize or lose its rigid chelation, compromising facial selectivity.[5]
2. Absence of LiCl Ensure you are adding a stoichiometric equivalent of high-quality, anhydrous LiCl. Insight: Without LiCl, the enolate may exist in a less-defined, aggregated state, leading to poor stereocontrol.[5]
3. Incorrect Order of Addition The correct order is crucial for establishing the chelated intermediate. Always add the substrate solution slowly to the pre-complexed LDA/LiCl mixture. Never add the base to the substrate.
4. Excess Base Using a large excess of LDA can sometimes lead to side reactions. Use a titrated solution to ensure you are adding between 1.05 and 1.1 equivalents of base.
Issue 3: Formation of Significant Side Products

Q: My NMR spectrum is messy, showing significant byproducts alongside my desired product. What are they and how can I prevent them?

Potential Cause Troubleshooting Action & Explanation
1. Dialkylation The mono-alkylated product still has a weakly acidic α-proton. This can be deprotonated and react a second time. Prevention: Use only a slight excess (1.0-1.1 equivalents) of the alkylating agent.[10] Ensure rapid and complete initial enolate formation by using active LDA at the correct temperature.[10]
2. O-Alkylation The enolate has two nucleophilic sites: the α-carbon (soft) and the oxygen (hard). Reaction at the oxygen gives an undesired enol ether. Prevention: This is less common with this system but can occur with "hard" electrophiles like alkyl sulfates. Use "softer" electrophiles like alkyl iodides or bromides.[10] Avoid highly polar aprotic solvents like HMPA or DMSO, which can favor O-alkylation; stick with THF.[10]
Part 3: Protocols and Visualization
Standard Protocol for Asymmetric Alkylation

This protocol is a representative procedure. Equivalents and times may need to be optimized for specific substrates and electrophiles.

1. Preparation (Under Inert Atmosphere - N₂ or Ar):

  • Flame-dry all glassware and allow it to cool under an inert atmosphere.
  • In a flask, add anhydrous LiCl (1.0 eq) and anhydrous THF.
  • In a separate flask, prepare a solution of LDA (1.05 eq) in anhydrous THF.
  • Cool both flasks to -78 °C (acetone/dry ice bath).

2. Enolate Formation:

  • Slowly add the LDA solution to the LiCl slurry at -78 °C. Stir for 20 minutes.
  • In a third flask, dissolve the (5S)-oxazinone substrate (1.0 eq) in a minimal amount of anhydrous THF.
  • Slowly add the substrate solution via cannula to the LDA/LiCl slurry at -78 °C.
  • Stir the resulting mixture at -78 °C for 45 minutes, then warm to 0 °C (ice bath) and stir for an additional 15 minutes.
  • Cool the enolate solution back down to the desired alkylation temperature (typically 0 °C or -78 °C depending on the electrophile).

3. Alkylation:

  • Add the alkyl halide (electrophile, 1.1 eq) dropwise to the cold enolate solution.
  • Stir the reaction at the chosen temperature for 2-4 hours, monitoring by TLC for the consumption of the starting material.[6]

4. Work-up & Quench:

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
  • Allow the mixture to warm to room temperature.
  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel.
Visualization of Key Processes

Diagram 1: Proposed Mechanism for Stereoselective Alkylation

G cluster_0 1. Enolate Formation cluster_1 2. Alkylation cluster_2 3. Auxiliary Cleavage Start Oxazinone Substrate + LDA/LiCl in THF Enolate (Z)-Enolate Formation (Rigid Li-Chelated Intermediate) Start->Enolate -78°C to 0°C Attack Electrophile (R-X) attacks from less hindered face Enolate->Attack Product Alkylated Product (High Diastereoselectivity) Attack->Product Cleavage Hydrolysis or other cleavage method Product->Cleavage Final Chiral α-Amino Acid + Recovered Auxiliary Cleavage->Final

Caption: Mechanism of Li-chelated, auxiliary-controlled alkylation.

Diagram 2: Experimental Workflow

G A Prepare Anhydrous Reagents & Glassware B Form LDA/LiCl Slurry in THF at -78°C A->B C Add Substrate Solution to form Enolate B->C D Add Electrophile (R-X) at Low Temperature C->D E Monitor Reaction by TLC D->E F Aqueous Quench (NH4Cl) E->F G Extraction & Purification F->G H Characterization (NMR, etc.) G->H

Caption: Step-by-step experimental workflow for the alkylation reaction.

Diagram 3: Troubleshooting Decision Tree

G cluster_yield Yield Issues cluster_selectivity Selectivity Issues Start Low Yield or Poor Selectivity? Yield_Q Is Starting Material Consumed (TLC)? Start->Yield_Q Yield DE_Q Is d.e. low? Start->DE_Q Selectivity No_Reaction Check Base Activity & Anhydrous Conditions Yield_Q->No_Reaction No Low_Yield Check Reagent Stoichiometry & Quenching Step Yield_Q->Low_Yield Yes Check_Temp Verify Strict Temp Control (-78°C / 0°C) DE_Q->Check_Temp Yes Check_LiCl Ensure Anhydrous LiCl was added Check_Temp->Check_LiCl

Caption: A decision tree for troubleshooting common reaction problems.

References
  • Organic Syntheses Procedure. (n.d.). Asymmetric Synthesis of α-Amino Acids by the Alkylation of. Organic Syntheses. Retrieved January 17, 2026, from [Link]

  • SynArchive. (n.d.). Myers Asymmetric Alkylation. SynArchive. Retrieved January 17, 2026, from [Link]

  • Oreate AI Blog. (2026, January 7). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI. Retrieved January 17, 2026, from [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]

  • Simon Fraser University. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Retrieved January 17, 2026, from [Link]

  • Pharmaffiliates. (n.d.). (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one. Pharmaffiliates. Retrieved January 17, 2026, from [Link]

  • PubMed. (n.d.). Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (n.d.). Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Alkylation of chiral 2-(aminomethyl)oxazolines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Retrieved January 17, 2026, from [Link]

  • UH Pressbooks. (n.d.). Factors Affecting Reaction Rates. Chemistry. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (n.d.). Enantioselective synthesis of .alpha.-amino acid derivatives via the stereoselective alkylation of a homochiral glycine enolate synthon. The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Chem-Supply. (n.d.). (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one. Chem-Supply. Retrieved January 17, 2026, from [Link]

  • CORE. (2022, August 24). Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward. CORE. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of g,d-unsaturated amino acids via palladium-catalyzed allylic alkylation of chelated glycin ester enolates. ResearchGate. Retrieved January 17, 2026, from [Link]

  • University of California, Irvine. (n.d.). Chapter 1: Enolate Alkylations. UCI. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 12). 12.3: Factors Affecting Reaction Rates. Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025, August 7). Chiral Auxiliaries — Principles and Recent Applications. Request PDF. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023, July 7). 14.1: Factors that Affect Reaction Rates. Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. Retrieved January 17, 2026, from [Link]

  • University of York. (n.d.). Asymmetric Synthesis. University of York. Retrieved January 17, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Scalability Challenges in the Synthesis of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

Welcome to the technical support center for the synthesis of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently encountered scalability issues in the synthesis of this valuable chiral building block. (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one is a key intermediate in the development of various pharmaceuticals, particularly those targeting neurological disorders, and is also utilized in agricultural chemistry.[1] Its specific stereoisomeric structure, featuring a phenyl group and two methyl groups, presents unique challenges when transitioning from laboratory-scale synthesis to large-scale production.[1]

This document will guide you through a plausible synthetic route, highlighting critical steps and potential pitfalls. We will delve into the causality behind experimental choices and provide field-proven insights to ensure the robustness and reproducibility of your synthesis.

Proposed Synthetic Pathway: A Retro-Synthetic Approach

A logical and commonly employed strategy for the synthesis of chiral 1,4-oxazin-2-ones involves the cyclization of a corresponding chiral amino alcohol precursor. The stereochemistry of the target molecule originates from the chiral amino alcohol.

Retrosynthesis target (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one intermediate1 (S)-2-(2-bromo-2-methylpropanamido)-2-phenylethan-1-ol target->intermediate1 Intramolecular Cyclization precursor1 (S)-phenylglycinol intermediate1->precursor1 Amidation precursor2 2-bromo-2-methylpropanoyl bromide intermediate1->precursor2 Amidation

Caption: Retrosynthetic analysis of the target oxazinone.

Part 1: Synthesis of the Chiral Precursor - (S)-phenylglycinol

The foundation of a successful enantioselective synthesis is a high-purity chiral starting material. (S)-phenylglycinol is a common choice and can be sourced commercially or synthesized via the reduction of (S)-phenylglycine.

FAQ 1: We are considering producing (S)-phenylglycinol in-house for cost-effectiveness at scale. What are the common challenges?

Answer:

Large-scale reduction of amino acids to amino alcohols presents several challenges:

  • Reagent Selection and Safety: While powerful reducing agents like Lithium Aluminum Hydride (LiAlH4) are effective on a lab scale, their pyrophoric nature and hazardous work-up pose significant safety risks and disposal issues in large-scale production.[2]

  • Alternative Reducing Systems: Safer and more scalable alternatives include:

    • Sodium Borohydride (NaBH4) in combination with an activating agent like iodine or a Lewis acid. This system is more cost-effective and easier to handle than LiAlH4.[2]

    • Catalytic Hydrogenation: This is a greener and often more economical option for industrial-scale reductions. However, it requires high-pressure equipment and careful optimization of catalyst, solvent, temperature, and pressure to achieve high conversion and prevent side reactions.[2]

  • Racemization: While less common for the reduction of the carboxylic acid, harsh reaction conditions (e.g., high temperatures) can potentially lead to racemization at the benzylic stereocenter. Careful monitoring of reaction conditions is crucial.

Parameter LiAlH4 NaBH4/Activating Agent Catalytic Hydrogenation
Scalability PoorGoodExcellent
Safety Poor (Pyrophoric)ModerateGood (High Pressure)
Cost HighModerateLow (catalyst cost can be high initially)
Work-up HazardousStraightforwardSimple filtration

Part 2: Amidation to Form the Cyclization Precursor

The next critical step is the acylation of (S)-phenylglycinol with a suitable reagent to introduce the gem-dimethyl and leaving group functionalities necessary for cyclization. A common choice is 2-bromo-2-methylpropanoyl bromide.

FAQ 2: During the amidation of (S)-phenylglycinol, we observe low yields and the formation of a significant byproduct. What is happening and how can we mitigate this?

Answer:

A common side reaction is the O-acylation of the hydroxyl group in (S)-phenylglycinol, competing with the desired N-acylation . This leads to the formation of an ester byproduct and reduces the yield of the desired amide precursor.

Troubleshooting Strategies:

  • Control of Reaction Temperature: This is the most critical parameter. The reaction should be carried out at low temperatures (typically 0 °C to -10 °C) to favor N-acylation. The amino group is generally more nucleophilic than the hydroxyl group at lower temperatures.

  • Slow Addition of the Acylating Agent: Adding the 2-bromo-2-methylpropanoyl bromide dropwise to a cooled solution of (S)-phenylglycinol and a base (e.g., triethylamine or pyridine) helps to maintain a low concentration of the highly reactive acylating agent, thus minimizing O-acylation.

  • Choice of Base: A non-nucleophilic, sterically hindered base can be beneficial. The base is crucial to neutralize the HBr generated during the reaction.

  • In-situ Protection: While more complex, a transient protection of the hydroxyl group (e.g., as a silyl ether) can be considered, followed by deprotection. However, this adds steps and may not be ideal for large-scale production.

Amidation cluster_0 Desired N-acylation cluster_1 Side Reaction: O-acylation precursor1 (S)-phenylglycinol product (S)-2-(2-bromo-2-methylpropanamido)-2-phenylethan-1-ol precursor1->product N-acylation acyl_bromide 2-bromo-2-methylpropanoyl bromide acyl_bromide->product precursor1_side (S)-phenylglycinol byproduct O-acylated ester precursor1_side->byproduct O-acylation acyl_bromide_side 2-bromo-2-methylpropanoyl bromide acyl_bromide_side->byproduct

Caption: Competing N- and O-acylation pathways.

Part 3: Intramolecular Cyclization and the Thorpe-Ingold Effect

The final step is the intramolecular cyclization of the N-acylated precursor to form the desired 1,4-oxazin-2-one ring. This reaction is typically promoted by a base.

FAQ 3: We are experiencing inconsistent reaction times and yields during the cyclization step at a larger scale. What factors are at play?

Answer:

The cyclization to form the six-membered ring is an intramolecular Williamson ether synthesis. Several factors can influence its efficiency on a larger scale:

  • The Thorpe-Ingold Effect (gem-Dimethyl Effect): The presence of the gem-dimethyl group on the acyl chain is advantageous. This steric bulk constricts the bond angle of the acyclic precursor, bringing the nucleophilic oxygen and the electrophilic carbon closer together, thereby accelerating the rate of intramolecular cyclization.[3][4] This is a key principle that favors the desired ring formation.

  • Base Selection and Stoichiometry: A strong, non-nucleophilic base is required to deprotonate the hydroxyl group, initiating the cyclization. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS).

    • On a large scale, the handling of solid NaH can be hazardous. A dispersion in mineral oil is often used, but this can complicate work-up.

    • KOtBu is a good alternative , but its moisture sensitivity requires careful handling.

    • Incomplete deprotonation due to insufficient base or poor mixing will lead to incomplete conversion.

  • Solvent and Temperature: The reaction is typically performed in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

    • Temperature control is critical. While the Thorpe-Ingold effect accelerates the desired reaction, higher temperatures can promote side reactions such as elimination or intermolecular reactions, especially at high concentrations.

  • Mixing Efficiency: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high base concentration, resulting in byproduct formation and inconsistent yields.

FAQ 4: What are the likely byproducts during the cyclization, and how can we minimize them?

Answer:

Even with the favorable Thorpe-Ingold effect, side reactions can occur, especially under non-optimized conditions:

  • Intermolecular Reaction: At high concentrations, the deprotonated alcohol of one molecule can react with the alkyl bromide of another, leading to dimer or polymer formation.

    • Mitigation: Running the reaction at a lower concentration (high dilution) favors the intramolecular pathway. However, this can be a drawback on an industrial scale due to lower reactor throughput. A slow addition of the precursor to a solution of the base can also help maintain a low concentration of the reactive species.

  • Elimination: The base can potentially induce elimination of HBr from the 2-bromo-2-methylpropanoyl moiety to form a methacrylamide derivative, which will not cyclize.

    • Mitigation: Using a sterically hindered, non-nucleophilic base at the lowest effective temperature can minimize this side reaction.

CyclizationPathways cluster_0 Desired Pathway cluster_1 Side Reactions start (S)-2-(2-bromo-2-methylpropanamido)-2-phenylethan-1-ol intramolecular Intramolecular Cyclization (Favored by Thorpe-Ingold Effect) start->intramolecular intermolecular Intermolecular Reaction (Favored by high concentration) start->intermolecular elimination Elimination (Favored by strong, non-hindered base) start->elimination product (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one intramolecular->product dimer Dimer/Polymer intermolecular->dimer alkene Methacrylamide byproduct elimination->alkene

Caption: Reaction pathways during cyclization.

Part 4: Purification and Stereochemical Integrity

Achieving high purity of the final product is paramount, especially in pharmaceutical applications.

FAQ 5: We are struggling with the final purification of the product. What are the recommended methods for large-scale purification, and what are the common impurities?

Answer:

The primary challenge in purification is removing unreacted starting materials, byproducts from the cyclization step, and potentially any diastereomers if there was any racemization.

  • Crystallization: This is the most cost-effective and scalable method for purifying solid compounds.[]

    • Solvent Screening: A systematic screening of various solvents and solvent mixtures is essential to find conditions that provide good recovery of the desired (5S) enantiomer while leaving impurities in the mother liquor.

    • Controlling Crystallization: Parameters such as cooling rate, agitation, and seeding can significantly impact crystal size, morphology, and purity. On a large scale, poor control can lead to the inclusion of impurities.

  • Chromatography: While highly effective, large-scale preparative chromatography (e.g., HPLC or SFC) can be expensive due to solvent consumption and the cost of the stationary phase.[6][7] This is typically reserved for high-value products or when crystallization is not effective.

  • Common Impurities to Monitor:

    • Unreacted (S)-2-(2-bromo-2-methylpropanamido)-2-phenylethan-1-ol.

    • The methacrylamide byproduct from the elimination side reaction.

    • Diastereomers: If any racemization occurred at the C5 position during the synthesis, you will have the (5R) enantiomer. More critically, if the starting (S)-phenylglycinol contained any (R)-enantiomer, this will carry through the synthesis to form the (5R) product.

FAQ 6: How can we confirm the stereochemical purity of our final product and what are the options if we find diastereomeric impurities?

Answer:

  • Analytical Methods:

    • Chiral HPLC or Chiral SFC: These are the definitive methods for determining the enantiomeric excess (ee) of your product. A validated chiral method is a regulatory requirement for pharmaceutical intermediates.

    • Polarimetry: Measurement of the specific rotation can be a quick in-process check of stereochemical purity, but it is not as accurate as chromatographic methods.

  • Addressing Diastereomeric Impurities:

    • Re-crystallization: Often, one diastereomer is less soluble than the other, allowing for enrichment of the desired isomer through repeated crystallizations. This is often the most practical approach at scale.[]

    • Preparative Chiral Chromatography: If crystallization is ineffective, preparative chiral chromatography is the most powerful tool for separating diastereomers, although it comes at a higher cost.[8]

Summary of Key Scalability Considerations

Synthetic Step Key Challenge Recommended Scalable Solution
Precursor Synthesis Hazardous reducing agents (e.g., LiAlH4).Switch to safer alternatives like NaBH4 with an activator or catalytic hydrogenation.
Amidation Competing O-acylation leading to byproducts.Strict temperature control (0 to -10 °C) and slow addition of the acylating agent.
Cyclization Inconsistent reaction rates and side reactions (intermolecular coupling, elimination).Leverage the Thorpe-Ingold effect, use a strong, hindered base (e.g., KOtBu), and control concentration and mixing.
Purification Removal of byproducts and potential diastereomers.Optimize crystallization conditions through extensive solvent screening. Use preparative chiral chromatography if necessary.
Stereochemical Purity Ensuring high enantiomeric excess.Use high-purity starting materials and validate a chiral HPLC/SFC method for analysis.

References

  • ResearchGate. (n.d.). Characterization of the reaction of 2‐amino‐2‐methyl‐1‐propanol with.... Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Microwave-assisted rapid synthesis of chiral oxazolines. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Thorpe–Ingold effect. Retrieved January 17, 2026, from [Link]

  • Rasayan Journal of Chemistry. (n.d.). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Retrieved January 17, 2026, from [Link]

  • Frontiers. (n.d.). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • National Institutes of Health. (n.d.). Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Retrieved January 17, 2026, from [Link]

  • Scribd. (n.d.). Enantioselective Synthesis of Oxazinones. Retrieved January 17, 2026, from [Link]

  • Ardena. (n.d.). Chirality in drug development: from racemic mixtures to enantiopure substances. Retrieved January 17, 2026, from [Link]

  • Semantic Scholar. (n.d.). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Retrieved January 17, 2026, from [Link]

  • PubMed. (n.d.). Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2‑Azaanthraquinones from 1,4-Oxazinone Precursors. Retrieved January 17, 2026, from [Link]

  • PubMed Central. (n.d.). Rapid synthesis of azoindolizine derivatives via aryldiazonium salts. Retrieved January 17, 2026, from [Link]

  • JOCPR. (n.d.). Reduction of Chiral Amino Acids Based on Current Method. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). The Fascinating Chemistry of α‐Haloamides. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. Retrieved January 17, 2026, from [Link]

  • YouTube. (2023, October 2). Tips and Tricks to Finding Chiral Carbons for Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Topochemical Polymerization in Phenylalanine Anchored Chiral Diacetylenes for for Chiroptical Properties and Tunable Thermo. Retrieved January 17, 2026, from [Link]

  • PubMed. (n.d.). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Retrieved January 17, 2026, from [Link]

  • Dummies.com. (n.d.). Identifying Chiral Molecules, Meso Compounds, and Diastereomers. Retrieved January 17, 2026, from [Link]

  • DOI. (n.d.). Progress in Synthesis of Nitrogen Heterocycles Catalyzed by Chiral Phosphine. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Progress in the Synthesis of Chiral Nitrogen Heterocycles Mainly by Asymmetric [3 + 2] Cycloadditions. Retrieved January 17, 2026, from [Link]

  • Beilstein Journals. (n.d.). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Retrieved January 17, 2026, from [Link]

  • PubMed. (n.d.). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Enantioselective Preparation of (S)-5-Oxo-5,6-dihydro-2H-pyran-2-yl Benzoate. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Development of Scalable Processes with Underutilized Biocatalyst Classes. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Solid Phase Synthesis of 1,3,4-oxadiazin-5 (6R)-one and 1,3,4-oxadiazol-2-one Scaffolds from Acyl Hydrazides. Retrieved January 17, 2026, from [Link]

Sources

Optimization

Technical Support Center: Stereoselectivity Control with 1,4-Oxazin-2-one Auxiliaries

Welcome to the technical support center for asymmetric synthesis using 1,4-oxazin-2-one based chiral auxiliaries. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric synthesis using 1,4-oxazin-2-one based chiral auxiliaries. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for controlling stereoselectivity, with a specific focus on the critical role of reaction temperature.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm observing poor diastereoselectivity in my enolate alkylation. How do I know if the temperature is the problem?

Answer: This is a common and critical question. Poor diastereoselectivity often points to insufficient energy differentiation between the competing transition states that lead to your desired and undesired diastereomers. Temperature is the most direct lever you have to control this energy landscape.

The Underlying Principle: Thermodynamics of Stereoselection

The ratio of diastereomeric products (dr) is governed by the difference in the free energy of activation (ΔΔG‡) between the two transition states. The relationship is defined by the Eyring equation. A key takeaway is that the diastereomeric ratio is exponentially dependent on this energy difference and inversely dependent on temperature (T):

ln(dr) ≈ -ΔΔG‡ / RT

This means that as you decrease the temperature , the energetic penalty for the higher-energy transition state (leading to the minor diastereomer) becomes more significant, thus amplifying the preference for the lower-energy pathway and increasing stereoselectivity.[1] Running reactions at very low temperatures can favor the desired product over unwanted isomers.[2]

Troubleshooting Workflow:

If you suspect temperature is the culprit behind low diastereoselectivity, follow this systematic approach:

  • Verify Enolate Formation: Before optimizing temperature, ensure your enolate is forming correctly. The geometry of the enolate (E or Z) is critical for achieving high diastereoselectivity.[3] For many auxiliaries, including 1,4-oxazin-2-ones which are conceptually similar to Evans oxazolidinones, a specific (often Z)-enolate is desired for predictable facial selectivity. Use a strong, hindered base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to favor the kinetic enolate.[4]

  • Establish a Temperature Profile: Do not randomly change temperatures. A systematic screen is more efficient. Run the reaction at a series of controlled temperatures (e.g., 0 °C, -20 °C, -40 °C, and -78 °C) and carefully analyze the diastereomeric ratio at each point.

  • Analyze the Trend: Plot the diastereomeric ratio (or diastereomeric excess, d.e.) against temperature. If the selectivity consistently improves as the temperature is lowered, it strongly indicates that the transition states are well-behaved and that lower temperatures are required to achieve the desired outcome.[5]

  • Consider the Solvent: At very low temperatures, solvent viscosity can increase, affecting mixing and heat transfer.[2] Ensure your solvent remains fluid at the target temperature. For instance, while dichloromethane is common, it freezes at -96.7 °C; a mixture including ethers like THF might be necessary for temperatures approaching -100 °C.

Question 2: What are the best practices for setting up and maintaining a reaction at -78 °C for an extended period?

Answer: Maintaining a stable, low temperature is crucial for reproducibility. Fluctuations can lead to "hot spots" where the lower-selectivity reaction can occur, compromising your overall result.[2]

Detailed Protocol for a -78 °C Reaction:

  • Apparatus Setup:

    • Use a round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet adapter, and a rubber septum for reagent addition.

    • Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere to prevent quenching of the enolate by moisture.

    • Insert a low-temperature thermometer or thermocouple directly into the reaction mixture (if possible) or securely in the cooling bath adjacent to the flask for accurate temperature monitoring.

  • Preparing the Cooling Bath:

    • The most common and reliable method for achieving -78 °C is a dry ice/acetone bath.[4][6]

    • Place the reaction flask in a Dewar flask or an insulated container.

    • Slowly add small pellets of dry ice to acetone. Caution: This will cause vigorous bubbling as CO₂ gas evolves. Add the dry ice gradually to avoid overflow.[4]

    • Continue adding dry ice until a slurry is formed and the temperature stabilizes at -78 °C.

  • Running the Reaction:

    • Cool the flask containing the N-acylated 1,4-oxazin-2-one auxiliary in the bath for 10-15 minutes before adding any reagents.

    • Add the enolizing agent (e.g., LDA solution) dropwise via syringe while stirring vigorously. A slow addition rate is critical to dissipate any heat generated during this exothermic step.

    • Allow the enolization to proceed for the recommended time (typically 30-60 minutes).

    • Add the electrophile (e.g., alkyl halide) solution dropwise. This is another critical step where localized warming can occur.

    • Maintain the bath temperature throughout the reaction. Check periodically and add more dry ice as needed to keep the temperature stable.[4]

  • Work-up:

    • Once the reaction is complete (monitored by TLC), quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or another suitable quenching agent. This prevents side reactions that might occur if the reactive enolate is warmed.

Question 3: I lowered the temperature to -78 °C, and my diastereoselectivity is excellent, but the reaction is extremely slow or stalls completely. What should I do?

Answer: This is the classic trade-off between selectivity and reaction rate. While lower temperatures favor the desired stereochemical pathway, they also slow down all reactions, as fewer molecules possess the necessary activation energy.

Troubleshooting a Stalled Low-Temperature Reaction:

  • Confirm Reagent Viability: First, rule out simple issues. Was your enolizing agent (e.g., LDA) freshly prepared or properly titrated? Are your electrophile and solvent anhydrous and pure? Impurities can inhibit the reaction.[5]

  • Lewis Acid Additives: For certain reactions, particularly aldol additions, the choice of counterion is crucial. Transmetalation of the lithium enolate with reagents like TiCl₄ or Sn(OTf)₂ can generate a more reactive enolate or better organize the transition state, potentially allowing the reaction to proceed at low temperatures. Asymmetric aldol reactions with the chlorotitanium enolate of an N-propanoyl oxazinanone have been shown to proceed with excellent diastereoselectivity.[7][8]

  • Solvent Optimization: The solvent can have a profound effect on both reactivity and selectivity. A more polar solvent might stabilize charged intermediates and accelerate the reaction, but it could also interfere with the chelation control necessary for high selectivity. Consider screening different aprotic solvents (e.g., THF, Et₂O, Toluene) or mixtures thereof.

  • Controlled Warming (The "Sweet Spot" Approach): If the reaction must be run at a higher temperature, find the optimal balance.

    • Using your temperature profile data from FAQ #1, identify the highest temperature at which you still achieve acceptable diastereoselectivity (e.g., >95:5 dr).

    • For example, if you get 99:1 dr at -78 °C (stalled) and 96:4 dr at -40 °C (proceeds in 4 hours), -40 °C is likely the better practical choice. A dry ice/acetonitrile bath can be used to maintain a stable -42 °C.[6]

  • Increase Concentration: Within reasonable limits, increasing the concentration of your reactants can increase the reaction rate according to rate laws. Be mindful of solubility issues at low temperatures.

Data & Diagrams

Table 1: Representative Effect of Temperature on Diastereoselectivity

This table illustrates a typical trend observed during the optimization of an enolate alkylation using a chiral 1,4-oxazin-2-one auxiliary.

EntryTemperature (°C)Diastereomeric Ratio (dr)Diastereomeric Excess (d.e.) (%)Reaction Time (h)
1085 : 15701
2-2092 : 8842
3-4096 : 4924
4-78>99 : 1>9824 (stalled)

Data are hypothetical but representative of typical experimental outcomes.

Diagrams

This diagram shows the general workflow for an asymmetric alkylation and a simplified model for stereochemical induction, where the bulky substituent on the auxiliary blocks one face of the enolate.

G cluster_0 Reaction Workflow cluster_1 Stereochemical Rationale A 1. N-Acyl-1,4-oxazin-2-one B 2. Enolization (LDA, THF, -78°C) A->B C 3. Electrophile Addition (R-X, -78°C) B->C D 4. Workup & Cleavage C->D E Enantiomerically Enriched Product D->E model Chelated Z-Enolate approach1 Electrophile (R-X) approaches from less-hindered face model->approach1 Top-face attack approach2 Electrophile (R-X) approach is blocked by R' group model->approach2 Bottom-face attack outcome1 Major Diastereomer (Favored Pathway) approach1->outcome1 outcome2 Minor Diastereomer (Disfavored Pathway) approach2->outcome2 G decision decision process process stop stop start Low Diastereoselectivity Observed check_temp Is reaction temperature strictly controlled below 0°C? start->check_temp implement_low_temp Implement proper low-temp protocol (e.g., -78°C bath) check_temp->implement_low_temp No check_base Is a strong, hindered base (e.g., LDA) being used? check_temp->check_base Yes implement_low_temp->start switch_base Switch to LDA or LHMDS to favor kinetic enolate check_base->switch_base No temp_screen Perform systematic temperature screen (0°C to -78°C) check_base->temp_screen Yes switch_base->start selectivity_improves Does selectivity improve at lower temperature? temp_screen->selectivity_improves find_sweet_spot Find optimal T for rate vs. selectivity selectivity_improves->find_sweet_spot Yes consult Problem may be substrate or electrophile-dependent. Consider Lewis Acid additives. selectivity_improves->consult No find_sweet_spot->stop Success consult->stop Further Research

Caption: Troubleshooting flowchart for low stereoselectivity.

References

  • Davies, S. G., Garner, A. C., Roberts, P. M., Smith, A. D., Sweet, M. J., & Thomson, J. E. (2006). Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. Organic & Biomolecular Chemistry, 4(14), 2753–2768. [Link]

  • Davies, S. G., et al. (2006). Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. RSC Publishing. [Link]

  • Mirza, T. (2015, September 2). Going Low Temperature. Pharmaceutical Technology. [Link]

  • Myers, A. G., et al. (2007). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 46(48), 9369-9373. [Link]

  • Britton, R. (2003). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University Summit. [Link]

  • University of Bath. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • Akm, F., & Welch, C. J. (2013). Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. Journal of Chromatographic Science, 52(8), 866-872. [Link]

  • JoVE. (n.d.). Conducting Reactions Below Room Temperature. Retrieved from [Link]

  • Radleys. (n.d.). How To Perform Reactions At Low Temperatures. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Tale of Two Chiral Synthons: A Comparative Guide to Evans' Auxiliaries and (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

In the landscape of asymmetric synthesis, the quest for reliable and efficient methods to control stereochemistry is paramount. Chiral auxiliaries, temporarily incorporated into a substrate to direct the formation of a s...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the quest for reliable and efficient methods to control stereochemistry is paramount. Chiral auxiliaries, temporarily incorporated into a substrate to direct the formation of a specific stereoisomer, remain a cornerstone of this field. Among the most celebrated are the oxazolidinone-based auxiliaries developed by David A. Evans, which have become synonymous with predictable and high levels of stereocontrol in a multitude of carbon-carbon bond-forming reactions. This guide provides an in-depth comparison of the well-established Evans' auxiliaries with (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one, a structurally distinct heterocyclic compound.

While both molecules possess chiral centers and are utilized in synthetic organic chemistry, their documented applications and the wealth of available performance data differ significantly. Evans' auxiliaries are extensively validated as powerful tools for asymmetric synthesis.[1][2] In contrast, (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one is primarily documented as a versatile building block and intermediate in the synthesis of pharmaceuticals and other complex molecules, with its role as a chiral auxiliary for asymmetric transformations being less defined in the scientific literature.[3][4]

At a Glance: Structural and Functional Distinctions

FeatureEvans' Auxiliary (representative)(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one
Core Structure Oxazolidin-2-one1,4-Oxazin-2-one
Primary Application Chiral auxiliary for asymmetric synthesis (aldol, alkylation, etc.)Pharmaceutical intermediate, building block in organic synthesis.[3][4]
Mechanism of Stereocontrol Well-established; steric shielding by the substituent at C4 directs the approach of electrophiles to the enolate.Not well-documented for asymmetric induction in the reviewed literature.
Availability of Performance Data Extensive; high diastereoselectivities and enantioselectivities reported for numerous reactions.Limited to non-existent in the context of asymmetric reactions in the reviewed literature.

Evans' Auxiliaries: A Legacy of Predictable Stereocontrol

Evans' auxiliaries, typically derived from readily available amino acids, have revolutionized asymmetric synthesis.[1] Their efficacy stems from a rigid oxazolidinone ring system where a substituent at the C4 position effectively shields one face of the derived enolate, forcing the approach of an electrophile from the less hindered face. This principle has been successfully applied to a wide array of reactions, most notably aldol additions and alkylations.[2]

Mechanism of Action: The Aldol Reaction

The stereochemical outcome of an Evans' aldol reaction is reliably predicted by the formation of a six-membered, chair-like transition state.[5] The Z-enolate, formed upon deprotonation of the N-acyl oxazolidinone, chelates to a Lewis acid (commonly a boron triflate). The substituent on the auxiliary occupies a pseudo-equatorial position to minimize steric interactions, thereby directing the aldehyde to approach from a specific trajectory. This leads to the formation of the syn-aldol product with a high degree of diastereoselectivity.

G cluster_0 Stereochemical Model for Evans' syn-Aldol Reaction start N-Acyl Evans' Auxiliary enolate Z-Enolate Formation (e.g., Bu2BOTf, Et3N) start->enolate Deprotonation ts Chair-like Transition State - Steric shielding by R' group - Aldehyde approaches from the less hindered face enolate->ts Reaction with R''CHO product syn-Aldol Product ts->product C-C Bond Formation

Caption: Mechanism of stereocontrol in an Evans' aldol reaction.

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one: A Chiral Building Block

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one is a chiral heterocyclic compound with a distinct 1,4-oxazin-2-one core.[4] While possessing a stereocenter, its primary reported applications are as a key intermediate in the synthesis of pharmaceuticals and as a versatile building block for more complex molecular architectures.[3][6] The literature reviewed does not provide specific examples or data on its use as a removable chiral auxiliary to control the stereochemistry of reactions at a remote prochiral center in a manner analogous to Evans' auxiliaries. Its value appears to lie in the incorporation of its inherent chirality into the final target molecule.

Experimental Protocols: A Case Study in Asymmetric Alkylation

To illustrate the practical application of Evans' auxiliaries, a detailed protocol for a diastereoselective alkylation is provided below. Due to the lack of available data, a comparable protocol for (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one as a chiral auxiliary cannot be formulated.

Diastereoselective Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol describes the acylation of an Evans' auxiliary, followed by diastereoselective alkylation of the resulting enolate.

G cluster_0 Experimental Workflow: Asymmetric Alkylation with Evans' Auxiliary step1 1. Acylation of Auxiliary step2 2. Enolate Formation step1->step2 step3 3. Alkylation step2->step3 step4 4. Work-up and Purification step3->step4 step5 5. Auxiliary Cleavage step4->step5

Caption: Workflow for asymmetric alkylation using an Evans' auxiliary.

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

  • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the N-acyl oxazolidinone by flash column chromatography.

Causality: Deprotonation with n-butyllithium generates a nucleophilic nitrogen anion that readily attacks the electrophilic acyl chloride. The low temperature is crucial to prevent side reactions.

Step 2: Diastereoselective Alkylation

  • Dissolve the purified N-acyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise to form the sodium enolate. Stir for 30 minutes at -78 °C.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C for several hours, monitoring the reaction by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the alkylated product by flash column chromatography.

Causality: The strong, non-nucleophilic base selectively deprotonates the α-carbon to the carbonyl, forming the enolate. The steric bulk of the phenyl group on the auxiliary at C5 directs the incoming electrophile to the opposite face of the enolate, resulting in high diastereoselectivity.

Step 3: Auxiliary Cleavage

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and hydrogen peroxide (4.0 eq) at 0 °C.

  • Stir the reaction at 0 °C for a few hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with aqueous sodium sulfite.

  • Extract the desired carboxylic acid and the recovered chiral auxiliary after acidification and extraction.

Causality: The peroxide-mediated hydrolysis cleaves the amide bond, liberating the chiral carboxylic acid and recovering the valuable auxiliary for reuse. The mild conditions prevent racemization of the newly formed stereocenter.

Conclusion

The comparison between Evans' auxiliaries and (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one highlights a crucial distinction in their documented roles within synthetic chemistry. Evans' oxazolidinones are unequivocally established as a powerful and versatile class of chiral auxiliaries, offering predictable and high levels of stereocontrol in a wide range of asymmetric transformations. Their mechanisms are well-understood, and their application is supported by a vast body of experimental data.

In contrast, (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one is primarily recognized as a chiral building block, where its inherent stereochemistry is incorporated into the final product. The available scientific literature does not provide evidence for its use as a removable auxiliary for inducing stereoselectivity in a manner comparable to Evans' auxiliaries. For researchers and drug development professionals seeking reliable and well-documented methods for asymmetric synthesis, Evans' auxiliaries remain a gold standard. The utility of the 1,4-oxazin-2-one derivative lies in its capacity as a chiral synthon for constructing complex molecular targets.

References

  • Chem-Impex. (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one. [Link]

  • LookChem. (5S)-5,6-DIHYDRO-6,6-DIMETHYL-5-PHENYL-2H-1,4-OXAZIN-2-ONE. [Link]

  • Pharmaffiliates. (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. [Link]

  • Chem-Station. Evans Aldol Reaction. [Link]

  • YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. [Link]

  • National Center for Biotechnology Information. The Direct Catalytic Asymmetric Aldol Reaction. [Link]

  • Amat, M., Escolano, C., Lozano, O., Gómez-Esqué, A., Griera, R., Molins, E., & Bosch, J. (2006). Alkylation of phenylglycinol-derived oxazolopiperidone lactams. Enantioselective synthesis of beta-substituted piperidines. The Journal of organic chemistry, 71(10), 3804–3815. [Link]

  • National Center for Biotechnology Information. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. [Link]

  • ResearchGate. On the asymmetric induction in proline-catalyzed aldol reactions: Reagent-controlled additions of 2,2-dimethyl-1,3-dioxane-5-one to acyclic chiral α-branched aldehydes. [Link]

  • National Center for Biotechnology Information. Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. [Link]

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Comparative

A Comparative Guide to Chiral Auxiliaries for Asymmetric Amino Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals The synthesis of enantiomerically pure α-amino acids is a critical endeavor in the fields of pharmaceuticals, agrochemicals, and material science. The stere...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure α-amino acids is a critical endeavor in the fields of pharmaceuticals, agrochemicals, and material science. The stereochemistry of these building blocks profoundly dictates the biological activity and physical properties of the resulting molecules. Among the various strategies for achieving high enantiopurity, the use of chiral auxiliaries remains a robust and reliable method.[1][2][]

This guide provides an in-depth comparison of the most prominent chiral auxiliaries for asymmetric amino acid synthesis. It is designed to move beyond a simple recitation of protocols, offering insights into the underlying mechanisms and practical considerations to aid in the rational selection of an auxiliary for your specific research needs.

The Role of the Chiral Auxiliary

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. The success of a chiral auxiliary is measured by several key performance indicators:

  • Diastereoselectivity/Enantioselectivity: The degree of preference for the formation of one stereoisomer.

  • Yield: The overall efficiency of the synthetic sequence.

  • Cleavage Conditions: The ease and mildness of the auxiliary removal process, which should not compromise the stereochemical integrity of the product.

  • Recyclability: The ability to recover and reuse the auxiliary, impacting the cost-effectiveness and sustainability of the synthesis.

Head-to-Head Comparison of Leading Chiral Auxiliaries

We will now explore the mechanisms, performance, and practical applications of three of the most influential classes of chiral auxiliaries in asymmetric amino acid synthesis.

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most versatile and dependable for a wide range of asymmetric transformations, including the synthesis of α-amino acids.[2][][4] These auxiliaries are typically derived from readily available amino alcohols.[2][][5]

Mechanism of Action: The synthesis begins with the acylation of the chiral oxazolidinone.[2][6] The resulting N-acyl oxazolidinone is then deprotonated to form a Z-enolate, which is chelated to a metal ion (e.g., lithium or boron).[4][7] The bulky substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face with high diastereoselectivity.[2][7] Subsequent hydrolysis or other cleavage methods remove the auxiliary to yield the desired enantiomerically enriched carboxylic acid.[5][7]

Evans_Mechanism cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage Acyl_Oxazolidinone N-Acyl Oxazolidinone Base Base (e.g., LDA) Acyl_Oxazolidinone->Base Deprotonation Enolate Chelated (Z)-Enolate Base->Enolate Electrophile Electrophile (R-X) Enolate->Electrophile Alkylation Alkylated_Product Alkylated Oxazolidinone Electrophile->Alkylated_Product Cleavage_Reagent Cleavage (e.g., LiOH/H₂O₂) Alkylated_Product->Cleavage_Reagent Amino_Acid α-Amino Acid Cleavage_Reagent->Amino_Acid Recovered_Auxiliary Recovered Auxiliary Cleavage_Reagent->Recovered_Auxiliary

Caption: Workflow for Evans' oxazolidinone-mediated asymmetric amino acid synthesis.

Performance Data:

AuxiliaryTypical Diastereomeric Excess (d.e.)Overall YieldCleavage ConditionsRecyclability
Evans' Oxazolidinone>98%[7]Good to ExcellentMild (e.g., LiOH/H₂O₂)[7]High
Schöllkopf's Bis-Lactim Ether Method

Established by Ulrich Schöllkopf in 1981, this method provides an elegant route to chiral amino acids through the diastereoselective alkylation of a bis-lactim ether derived from a cyclic dipeptide, typically formed from glycine and valine.[8][9]

Mechanism of Action: The dipeptide is converted into a 2,5-diketopiperazine, which is then O-methylated to form the bis-lactim ether.[9][10] Deprotonation with a strong base like n-butyllithium (n-BuLi) generates a carbanionic center at the glycine unit.[9] The bulky isopropyl group from the valine residue sterically hinders one face of the anion, directing the incoming electrophile to the opposite side.[9] Finally, acidic hydrolysis cleaves the alkylated intermediate to yield the desired amino acid methyl ester and the valine methyl ester.[9]

Schoellkopf_Mechanism cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage Bis_Lactim_Ether Bis-Lactim Ether Base Base (n-BuLi) Bis_Lactim_Ether->Base Deprotonation Carbanion Carbanion Base->Carbanion Electrophile Electrophile (R-I) Carbanion->Electrophile Alkylation Alkylated_Intermediate Alkylated Bis-Lactim Ether Electrophile->Alkylated_Intermediate Acid_Hydrolysis Acidic Hydrolysis Alkylated_Intermediate->Acid_Hydrolysis Amino_Acid_Ester α-Amino Acid Ester Acid_Hydrolysis->Amino_Acid_Ester Valine_Ester Valine Methyl Ester Acid_Hydrolysis->Valine_Ester

Caption: Schöllkopf's bis-lactim ether method for asymmetric amino acid synthesis.

Performance Data:

AuxiliaryTypical Enantiomeric Excess (e.e.)Overall YieldCleavage ConditionsRecyclability
Schöllkopf's Bis-Lactim Ether>95%[9][11]GoodAcidic[9]Moderate (regenerates valine ester)
Myers' Pseudoephedrine Amides

Developed by Andrew G. Myers, the use of pseudoephedrine as a chiral auxiliary offers a practical and highly stereoselective method for the synthesis of α-amino acids.[12][13] Both enantiomers of pseudoephedrine are readily available and relatively inexpensive.[14][15]

Mechanism of Action: Pseudoephedrine is first acylated to form the corresponding amide.[2] Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a Z-enolate that is internally chelated to the lithium cation via the β-alkoxide.[12] This rigid, chelated structure effectively blocks one face of the enolate. The incoming electrophile then attacks from the less sterically hindered face, leading to high diastereoselectivity. The auxiliary can be cleaved under various conditions to yield the desired carboxylic acid, alcohol, aldehyde, or ketone.[2]

Myers_Mechanism cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage Pseudoephedrine_Amide Pseudoephedrine Amide Base Base (LDA) Pseudoephedrine_Amide->Base Deprotonation Enolate Chelated (Z)-Enolate Base->Enolate Electrophile Electrophile (R-X) Enolate->Electrophile Alkylation Alkylated_Product Alkylated Pseudoephedrine Amide Electrophile->Alkylated_Product Cleavage Cleavage Alkylated_Product->Cleavage Amino_Acid_Derivative α-Amino Acid Derivative Cleavage->Amino_Acid_Derivative Recovered_Auxiliary Recovered Pseudoephedrine Cleavage->Recovered_Auxiliary

Caption: Myers' pseudoephedrine-based asymmetric synthesis of α-amino acids.

Performance Data:

AuxiliaryTypical Diastereomeric Excess (d.e.)Overall YieldCleavage ConditionsRecyclability
Myers' Pseudoephedrine>99%Good to ExcellentVersatile (acidic or basic)[2]High

Experimental Protocols

Protocol 1: Evans' Oxazolidinone Alkylation
  • Acylation: To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add n-BuLi (1.05 equiv) dropwise. After 15 minutes, add the desired acyl chloride (1.1 equiv) and allow the reaction to warm to room temperature over 2 hours.

  • Alkylation: Cool the solution of the N-acyl oxazolidinone to -78 °C and add sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 equiv). After 30 minutes, add the alkyl halide (1.5 equiv) and stir for 4-6 hours at -78 °C.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.

  • Cleavage: Dissolve the purified product in a 4:1 mixture of THF and water. Add LiOH (2.0 equiv) and 30% H₂O₂ (4.0 equiv) at 0 °C and stir for 2 hours. Quench with aqueous Na₂SO₃ and isolate the carboxylic acid.

Protocol 2: Schöllkopf Bis-Lactim Ether Alkylation
  • Alkylation: To a solution of the bis-lactim ether of cyclo(L-Val-Gly) (1.0 equiv) in anhydrous THF at -78 °C, add n-BuLi (1.05 equiv). After 15 minutes, add the electrophile (1.2 equiv) and stir for 3-5 hours.

  • Work-up: Quench with saturated aqueous NH₄Cl and extract with diethyl ether. Dry the organic phase over MgSO₄ and concentrate.

  • Hydrolysis: Treat the crude product with 0.25 M HCl at room temperature for 12 hours to yield the desired α-amino acid methyl ester.

Protocol 3: Myers' Pseudoephedrine Amide Alkylation
  • Amide Formation: React (+)-pseudoephedrine with the desired acyl chloride in the presence of a non-nucleophilic base to form the amide.

  • Alkylation: Dissolve the pseudoephedrine amide in THF, cool to -78 °C, and add LDA (2.2 equiv). After 1 hour, add the alkyl halide (1.5 equiv) and stir for 2-4 hours.

  • Work-up: Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate. Purify by chromatography.

  • Cleavage: The alkylated amide can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions. For example, heating with aqueous H₂SO₄ will yield the carboxylic acid.

Concluding Remarks

The choice of a chiral auxiliary for asymmetric amino acid synthesis is a multifaceted decision that depends on the specific target molecule, available starting materials, and desired scale of the reaction. Evans' oxazolidinones offer high reliability and have been extensively validated. The Schöllkopf method provides a classic and effective route, particularly from simple amino acid precursors. Myers' pseudoephedrine auxiliary stands out for its practicality, high stereoselectivity, and the ready availability of the auxiliary.

While these substrate-controlled methods are powerful, the field continues to advance with the development of catalytic asymmetric methods. However, a thorough understanding of the principles and applications of chiral auxiliaries provides a strong foundation for any chemist engaged in the synthesis of chiral molecules.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Syntheses of (R)‐Amino Acids Using L‐Valine as Chiral Agent. Angewandte Chemie International Edition in English, 20(9), 798-799.
  • Schöllkopf method. In Wikipedia.
  • The Schollkopf Chiral Auxiliaries. Biosynth.
  • Myers Asymmetric Alkyl
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Semantic Scholar.
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Request PDF.
  • Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature.
  • Probing the mechanism of the asymmetric alkyl
  • Myers Asymmetric Alkylation.
  • Schöllkopf Bis-lactim Amino Acid Synthesis. ChemTube3D.
  • Chiral auxiliary. In Wikipedia.
  • Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis.
  • Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. The Journal of Organic Chemistry.
  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Andrew G Myers Research Group - Harvard University.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • Evans Aldol Reaction.
  • Asymmetric addition of Schöllkopf bis‐lactim ethers for the construction of γ‐phosphono‐α‐amino acid derivatives.
  • Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.
  • Evans enolate alkyl
  • Evans' original oxazolidinone auxiliary‐based asymmetric methodology.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • The Imine (+)-Pseudoephedrine Glycinamide: A Useful Reagent for the Asymmetric Synthesis of (R)-α-Amino Acids. Request PDF.
  • Chem252 (Lecture 1: Evans' Oxazolidinone). YouTube.
  • 3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries. Request PDF.
  • Advanced Chiral Auxiliary Synthesis. BOC Sciences.
  • Synthesis of Amino Acid Derivatives Substituted in the Backbone with Stable Isotopes for Applic
  • The asymmetric synthesis of . alpha. -amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-. alpha. -azido carboxylic acids. Journal of the American Chemical Society.
  • 26.4: Synthesis of Amino Acids. Chemistry LibreTexts.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

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Validation

A Senior Application Scientist's Guide to Determining Enantiomeric Excess of α-Amino Acids Derived from (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

For researchers, synthetic chemists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereoselective synthesis. The biolog...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereoselective synthesis. The biological activity of chiral molecules, particularly α-amino acids and their derivatives, is often confined to a single enantiomer, rendering the accurate quantification of enantiopurity a critical parameter for efficacy and safety. This guide provides an in-depth, comparative analysis of methodologies for determining the enantiomeric excess of α-amino acids synthesized using the chiral auxiliary, (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one. We will explore the practical application of this auxiliary and compare the primary analytical techniques for ee determination—Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—with established alternative chiral auxiliaries.

The Role of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one in Asymmetric Synthesis

The chiral auxiliary (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one serves as a chiral glycine or alanine equivalent, enabling the diastereoselective alkylation of its enolate to produce non-proteinogenic α-amino acids. The steric hindrance provided by the phenyl and dimethyl groups on the oxazinone ring directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent hydrolysis of the alkylated product cleaves the auxiliary, yielding the desired enantiomerically enriched α-amino acid.

A key application of this class of chiral auxiliaries is in the synthesis of (S)-α-methyl α-amino acids. In a representative procedure, the chiral 3,6-dihydro-2H-1,4-oxazin-2-one is diastereoselectively alkylated using unactivated alkyl halides in the presence of an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and lithium iodide at room temperature. The resulting product is then hydrolyzed to afford the enantiomerically enriched (S)-α-methyl α-amino acid with a diastereomeric excess of over 96%[1].

Core Methodologies for Enantiomeric Excess Determination

The determination of the enantiomeric excess of the synthesized α-amino acid is paramount to validating the effectiveness of the chiral auxiliary. The two most prevalent and reliable techniques for this purpose are Chiral HPLC and NMR Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Causality Behind Experimental Choices:

  • Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for the separation of amino acid derivatives due to their broad applicability[2]. For underivatized amino acids, macrocyclic glycopeptide-based CSPs, like those employing teicoplanin, are particularly effective as they possess ionic groups compatible with aqueous mobile phases[3].

  • Mobile Phase Composition: The choice of mobile phase is critical for achieving optimal separation. For derivatized amino acids, a normal-phase system (e.g., hexane/2-propanol) is common. For underivatized amino acids, a reversed-phase system (e.g., water/methanol with a formic acid modifier) is typically employed[3]. The mobile phase composition is fine-tuned to balance retention time and resolution.

  • Derivatization: While direct analysis of underivatized amino acids is possible, derivatization with a UV-active or fluorescent tag (e.g., FMOC-Cl, Marfey's reagent) can enhance detection sensitivity and improve chromatographic behavior[2].

Self-Validating System: A robust chiral HPLC method should demonstrate baseline separation of the enantiomeric peaks, good peak shape, and a linear response over a range of concentrations. The system is validated by running a racemic standard to confirm the retention times of both enantiomers and to calculate the resolution factor.

Experimental Protocol: Chiral HPLC Analysis of α-Methyl-Phenylalanine

This protocol provides a general framework for the analysis of an α-methyl α-amino acid, a likely product from the alkylation of the target oxazinone.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized α-methyl-phenylalanine and dissolve it in 1 mL of the mobile phase.

    • Prepare a racemic standard of α-methyl-phenylalanine at the same concentration.

  • Chromatographic Conditions:

    • Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column.

    • Mobile Phase: A mixture of hexane and 2-propanol (e.g., 90:10 v/v) with a small amount of a modifier like trifluoroacetic acid (0.1%) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Temperature: 25 °C.

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.

    • Inject the sample solution.

    • Integrate the peak areas of the two enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess. In the presence of a chiral solvating agent (CSA), enantiomers form transient diastereomeric complexes, which have distinct chemical shifts in the NMR spectrum.

Causality Behind Experimental Choices:

  • Choice of CSA: The selection of an appropriate CSA is crucial. The CSA should have distinct NMR signals that do not overlap with the key signals of the analyte. For amino acids, common CSAs include derivatives of α-amino acids, binaphthol (BINOL), and other chiral molecules capable of forming hydrogen bonds or other non-covalent interactions with the analyte[4].

  • Solvent: The choice of solvent can significantly impact the degree of chemical shift non-equivalence. Deuterated chloroform (CDCl₃) is a common choice.

  • Analyte Protons: Protons close to the stereocenter of the analyte are most likely to show resolvable chemical shift differences. For α-amino acids, the α-proton is a key signal to monitor.

Self-Validating System: The method's validity is confirmed by observing a clear separation of a specific proton signal into two distinct peaks upon addition of the CSA to a racemic mixture of the analyte. The integration of these two peaks should correspond to a 1:1 ratio for the racemate.

Experimental Protocol: NMR Analysis of α-Methyl-Phenylalanine using a Chiral Solvating Agent

  • Sample Preparation:

    • Dissolve approximately 5 mg of the synthesized α-methyl-phenylalanine in 0.6 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add an equimolar amount of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).

    • Gently shake the NMR tube to ensure thorough mixing.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Optimize spectral parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.

  • Analysis:

    • Identify a proton signal in the analyte that splits into two distinct peaks in the presence of the CSA (e.g., the α-methyl protons).

    • Carefully integrate the two separated peaks.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] * 100 (where Integration₁ is the integral of the major diastereomeric complex and Integration₂ is the integral of the minor diastereomeric complex).

Comparative Analysis with Alternative Chiral Auxiliaries

The performance of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one can be benchmarked against well-established chiral auxiliaries in the context of asymmetric α-amino acid synthesis.

Chiral AuxiliaryTypical ReactionDiastereoselectivity (d.e.)Cleavage ConditionsAdvantagesDisadvantages
(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one Alkylation of alanine enolate>96%[1]Acidic hydrolysisHigh diastereoselectivityLimited commercial availability of diverse derivatives
Evans Oxazolidinones Alkylation of N-acyloxazolidinone>99%LiOH/H₂O₂High diastereoselectivity, well-studied, predictable stereochemistrySometimes harsh cleavage conditions
Oppolzer's Camphorsultam Alkylation of N-acylsultam>98%LiAlH₄ or acidic hydrolysisHigh diastereoselectivity, crystalline derivatives aid purificationCleavage can sometimes be challenging
Schöllkopf's Bislactim Ethers Alkylation of bislactim ether>95%[5]Mild acidic hydrolysisMild cleavage, auxiliary can be recycledMulti-step synthesis of the auxiliary

Data Presentation

Table 1: Comparison of Analytical Methods for Enantiomeric Excess Determination

FeatureChiral HPLCNMR with Chiral Solvating Agents
Principle Differential interaction with a chiral stationary phaseFormation of transient diastereomeric complexes
Sample Preparation Dissolution in mobile phase; derivatization may be requiredDissolution in deuterated solvent and addition of CSA
Analysis Time 10-30 minutes per sample5-15 minutes per sample
Sensitivity High (can detect minor enantiomers down to <0.1%)Lower (typically reliable for ee >90%)
Quantification Highly accurate and reproducibleGood for rapid screening, can be less precise for very high ee values
Instrumentation HPLC with a chiral column and UV or other detectorNMR spectrometer
Cost High initial column cost, solvent consumptionHigher instrument cost, but lower consumable cost per sample

Experimental Workflows

Asymmetric_Synthesis_Workflow cluster_synthesis Asymmetric Synthesis cluster_analysis Enantiomeric Excess Determination start Prochiral Substrate + (5S)-5,6-Dihydro-6,6-dimethyl- 5-phenyl-2H-1,4-oxazin-2-one reaction Diastereoselective Alkylation start->reaction product Diastereomerically Enriched Product reaction->product cleavage Cleavage of Auxiliary product->cleavage final_product Enantiomerically Enriched α-Amino Acid cleavage->final_product hplc Chiral HPLC Analysis final_product->hplc nmr NMR Analysis with CSA final_product->nmr ee_result Enantiomeric Excess (%) hplc->ee_result nmr->ee_result ee_Determination_Comparison cluster_hplc Chiral HPLC Method cluster_nmr NMR with CSA Method start Enantiomerically Enriched α-Amino Acid Sample hplc_prep Prepare Sample in Mobile Phase (Derivatize if necessary) start->hplc_prep nmr_prep Dissolve Sample in CDCl₃ Add Chiral Solvating Agent start->nmr_prep hplc_inject Inject on Chiral Column hplc_prep->hplc_inject hplc_separate Separation of Enantiomers hplc_inject->hplc_separate hplc_detect UV/Other Detection hplc_separate->hplc_detect hplc_quantify Integrate Peaks & Calculate ee hplc_detect->hplc_quantify nmr_acquire Acquire ¹H NMR Spectrum nmr_prep->nmr_acquire nmr_analyze Identify & Integrate Split Signals nmr_acquire->nmr_analyze nmr_quantify Calculate ee from Integrals nmr_analyze->nmr_quantify

Caption: Comparison of ee determination workflows.

Conclusion

The choice of method for determining the enantiomeric excess of products derived from (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one depends on the specific requirements of the analysis. Chiral HPLC provides a highly accurate and sensitive method, making it the gold standard for final product characterization and quality control. NMR spectroscopy with chiral solvating agents offers a rapid and convenient alternative, particularly for reaction screening and optimization where high throughput is desired. Both methods, when properly validated, provide reliable determination of enantiomeric excess, a critical parameter in the field of asymmetric synthesis. The performance of the target oxazinone is comparable to other well-established chiral auxiliaries, offering a valuable tool for the synthesis of enantiomerically enriched α-amino acids.

References

  • Schöllkopf, U. et al. (1981). Enantioselective Syntheses of (R)‐Amino Acids Using L‐Valine as Chiral Agent. Angewandte Chemie International Edition in English, 20(9), 798-799. [Link]

  • Schöllkopf, U. (1983). Enantioselective synthesis of non-proteinogenic amino acids via metallated bis-lactim ethers of 2,5-diketopiperazines. Tetrahedron, 39(12), 2085-2091. [Link]

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Cativiela, C., et al. (1998). Asymmetric synthesis of (S)-α-methyl α-amino acids by alkylation of chiral 3,6-dihydro-2H-1,4-oxazin-2-ones using unactivated alkyl halides and organic bases. Tetrahedron: Asymmetry, 9(13), 2293-2303. [Link]

  • de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • Tackett, B. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

  • Wolf, C., et al. (2014). Transitioning Enantioselective Indicator Displacement Assays for α-Amino Acids to Protocols Amenable to High-Throughput Screening. ACS Catalysis, 4(11), 4149–4155. [Link]

  • Bull, S. D., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(1), 79–84. [Link]

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  • Ilisz, I., et al. (2013). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 1312, 56-65. [Link]

  • Belokon, Y. N., et al. (2017). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 22(9), 1433. [Link]

  • Wenzel, T. J. (2018). Determination of Enantiomeric Excess via 31P-NMR. Molecules, 23(8), 1874. [Link]

  • Soloshonok, V. A., & Izawa, K. (Eds.). (2009). Asymmetric synthesis and application of [alpha]-amino acids. American Chemical Society. [Link]

  • Bull, S. D., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(1), 79–84. [Link]

  • de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • Di Bari, L., et al. (2021). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 26(11), 3291. [Link]

  • Hadden, M. (n.d.). Diastereoselective Allylstannane Additions to (S)-5,6-Dihydro-2 H-5-phenyloxazin-2-one. A Concise Synthesis of (S)-β-Methylisoleucine. [Link]

  • Reddy, B. V. S., et al. (2017). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. The Journal of Organic Chemistry, 82(21), 11599–11607. [Link]

  • LookChem. (n.d.). Cas 723262-95-1,(5S)-. Retrieved from [Link]

  • Bull, S. D., et al. (2001). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Journal of the Chemical Society, Perkin Transactions 1, (21), 2601-2613. [Link]

  • TCI EUROPE N.V. (n.d.). (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one. Retrieved from [Link]

  • Szczepura, L. F., et al. (2004). (5S,6R)-3,4,5,6-Tetrahydro-5-methyl-6-phenyl-4-propyl-2H-1,3,4-oxadiazin-2-one. Acta Crystallographica Section E: Structure Reports Online, 60(8), o1467-o1469. [Link]

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Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one Derivatives: An Integrated Crystallographic and Spectroscopic Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug discovery, the precise determination of a molecule's three-dimensional structure is paramount. The (...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the precise determination of a molecule's three-dimensional structure is paramount. The (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one scaffold is a chiral heterocyclic motif of significant interest, holding potential for the development of novel therapeutic agents.[1][2] Its rigid structure and stereodefined centers make it an attractive framework for designing molecules with specific biological targets. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of X-ray crystallography with alternative analytical techniques for the structural characterization of this class of compounds. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for determining the absolute configuration and detailed molecular geometry of small molecules.[3] It provides an unparalleled level of detail, revealing bond lengths, bond angles, and torsional angles with high precision. This information is critical for understanding structure-activity relationships (SAR) and for computational modeling in drug design.

While the specific crystal structure of the parent (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one (CAS 723262-95-1) is not publicly available, numerous crystallographic studies on related 1,4-oxazine and benzoxazine derivatives provide a strong foundation for what to expect and how to approach the crystallographic analysis of new derivatives.[4]

A Practical Workflow for X-ray Crystallography

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires careful planning and execution. The following workflow is designed to maximize the chances of success when working with novel (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one derivatives.

workflow Synthesis Derivative Synthesis Purification Chromatography Synthesis->Purification Screening Vapor Diffusion, Slow Evaporation Purification->Screening Solvent Selection Growth Single Crystal Growth Screening->Growth DataCollection Diffractometer Growth->DataCollection Crystal Mounting StructureSolution Phase Problem DataCollection->StructureSolution Refinement Least-Squares Fitting StructureSolution->Refinement Model Building Validation CheckCIF Refinement->Validation

Figure 1: A comprehensive workflow for the single-crystal X-ray diffraction analysis of novel small molecules.
Experimental Protocol: Crystallization of Chiral 1,4-Oxazin-2-one Derivatives

The most significant hurdle in X-ray crystallography is often obtaining diffraction-quality single crystals.[5] For chiral molecules like the target derivatives, which may crystallize as conglomerates or racemic compounds, specific strategies can be employed.[6][7]

  • Material Purity: Start with the highest purity material (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: Screen a wide range of solvents with varying polarities. A good starting point is to find a solvent in which the compound is sparingly soluble. Techniques like slow evaporation, vapor diffusion, and liquid-liquid diffusion are commonly used.[8] For the target compounds, which are relatively nonpolar, solvents such as ethyl acetate, dichloromethane, and toluene, or mixtures thereof with less polar solvents like hexane, are promising candidates.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow solvent evaporation. Place the vial in a vibration-free environment.

    • Vapor Diffusion (Hanging or Sitting Drop): In a sealed container, place a small drop of the concentrated compound solution on a siliconized glass slide (hanging drop) or in a small well (sitting drop). The reservoir of the container is filled with a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the drop containing the compound, reducing its solubility and inducing crystallization.[5]

  • Patience is Key: Crystal growth can take anywhere from a few hours to several weeks. Avoid disturbing the crystallization vessel.[8]

Data Collection and Structure Refinement: What to Expect

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection. Modern diffractometers automate much of this process. The expected crystallographic parameters for a derivative of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one can be inferred from related structures.

ParameterExpected Range/Value for a Chiral 1,4-Oxazin-2-one DerivativeRationale & Expert Insight
Crystal System Monoclinic or OrthorhombicThese are common crystal systems for chiral organic molecules. The presence of a single enantiomer precludes centrosymmetric space groups.
Space Group P2₁, P2₁2₁2₁These are the most common chiral space groups for organic molecules. The choice depends on the symmetry of the crystal packing.
Unit Cell Dimensions a, b, c ≈ 5-20 Å; α, γ = 90°, β ≈ 90-120°The cell dimensions will depend on the size of the substituents on the oxazinone core.
Key Bond Lengths (Å) C=O: ~1.21, C-O(ring): ~1.35, C-N: ~1.47, C-C(phenyl): ~1.39These values are typical for lactones, ethers, and amines. Deviations can indicate electronic effects of substituents.
Key Torsion Angles (°) O-C-C-N (ring conformation)This will define the conformation of the 1,4-oxazin-2-one ring (e.g., boat, chair, or twist-boat).
Flack Parameter Close to 0For a correctly assigned absolute configuration of a chiral molecule, the Flack parameter should refine to a value near zero.

A Comparative Analysis: Spectroscopic Alternatives to X-ray Crystallography

While X-ray crystallography provides the ultimate structural detail, it is not always feasible or necessary. Other analytical techniques provide complementary information and are often more accessible for routine characterization and preliminary structural assessment.

G main Structural Elucidation of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl- 2H-1,4-oxazin-2-one Derivatives xray X-ray Crystallography main->xray Absolute Configuration, 3D Structure nmr NMR Spectroscopy main->nmr Connectivity, Relative Stereochemistry ms Mass Spectrometry main->ms Molecular Weight, Elemental Composition ir FT-IR Spectroscopy main->ir Functional Groups cd Circular Dichroism main->cd Chirality, Absolute Configuration (with reference) xray->nmr Complementary xray->cd Complementary nmr->ms Complementary nmr->ir Complementary

Figure 2: Interplay of analytical techniques for the comprehensive structural characterization of chiral 1,4-oxazin-2-one derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the connectivity of a molecule in solution. For chiral molecules like our target derivatives, specific NMR experiments are indispensable.

  • ¹H and ¹³C NMR: These are the workhorse experiments for establishing the carbon-hydrogen framework. The chemical shifts and coupling constants provide information about the electronic environment and connectivity of the atoms. For 1,4-oxazinone derivatives, characteristic chemical shifts for the protons and carbons of the heterocyclic ring can be expected.[9][10]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals, especially for complex derivatives.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): For chiral molecules, NOE experiments are vital for determining the relative stereochemistry. By observing through-space correlations between protons, one can deduce their spatial proximity and thus the relative orientation of substituents on the chiral centers.

Expert Insight: For the (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one scaffold, a key NOE correlation to look for would be between the proton at the C5 chiral center and one of the methyl groups at C6, which would help to confirm the relative stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is a critical piece of data for confirming the identity of a newly synthesized compound.[11]

  • Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide structural information about the molecule. For 1,4-oxazin-2-one derivatives, characteristic fragmentation patterns, such as the loss of CO₂ or cleavage of the heterocyclic ring, might be observed.[12]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. For (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one derivatives, the most prominent and diagnostic absorption band will be the carbonyl (C=O) stretch of the lactone, typically appearing in the range of 1720-1760 cm⁻¹.[13][14] The presence of other functional groups, such as aromatic C-H and C=C stretching vibrations, will also be evident.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying chiral molecules.[15] It measures the differential absorption of left- and right-circularly polarized light.

  • Confirmation of Chirality: A non-zero CD spectrum is a definitive indication that a molecule is chiral and that one enantiomer is in excess.

  • Determination of Absolute Configuration: While not an absolute method on its own, the experimental CD spectrum can be compared to a theoretically calculated spectrum (using quantum chemical methods) for a known absolute configuration. A good match between the experimental and calculated spectra can provide strong evidence for the absolute configuration of the molecule.[16] This is particularly useful when obtaining crystals suitable for X-ray diffraction is challenging.

Conclusion: An Integrated Approach is Key

While X-ray crystallography provides the most definitive structural information for (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one derivatives, a comprehensive understanding of these molecules requires an integrated analytical approach. NMR spectroscopy is essential for determining connectivity and relative stereochemistry in solution, while mass spectrometry and FT-IR spectroscopy provide crucial confirmation of molecular weight, elemental composition, and functional groups. Circular dichroism offers a powerful means to probe the chirality of these molecules and can aid in the assignment of absolute configuration.

By judiciously applying these techniques and understanding the causality behind the experimental choices, researchers can confidently and accurately characterize novel derivatives of this important heterocyclic scaffold, paving the way for their further development in various scientific and therapeutic applications.

References

  • Sui, Y. (2023). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. [Link][6]

  • Ge, Z., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10485-10503. [Link][17]

  • Wikipedia. Chiral resolution. [Link][7]

  • CrystEngComm. (2022). Advancements in chiral crystallization. [Link][18]

  • ResearchGate. Crystallization of Chiral Molecules. [Link][19]

  • Creative BioMart. X-ray Crystallography. [Link][5]

  • Taşdemir, V. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Turkish Journal of Chemistry, 45(5), 1638-1653. [Link][13][20]

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link][8]

  • Wikipedia. X-ray crystallography. [Link][3]

  • Tasdemir, V. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Turkish Journal of Chemistry, 45(5), 1638-1653. [Link]

  • Hitchcock, S. R. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry. [Link][11]

  • Wärnmark, K., et al. (2019). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 58(43), 15484-15488. [Link][21]

  • David, W. I. F., et al. (2021). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. IUCrJ, 8(Pt 5), 744-756. [Link][22]

  • Moody, C. J., & St-Gallay, S. A. (2013). 1,4-Oxazine. Chemical Communications, 49(93), 10962-10963. [Link][9]

  • Kumar, S., et al. (2018). Chiral Heterocycle-Based Receptors for Enantioselective Recognition. Molecules, 23(2), 253. [Link][23]

  • Hitchcock, S. R. (2015). Synthesis of 2‑Azaanthraquinones from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry, 80(15), 7648-7657. [Link][24]

  • Scilit. Circular dichroism in lactones. [Link][25]

  • Li, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 849-867. [Link][26]

  • Wikipedia. Circular dichroism. [Link][15]

  • LookChem. Cas 723262-95-1,(5S)-. [Link][1]

  • ResearchGate. 1,4-Oxazines and Their Benzo Derivatives. [Link][27]

  • Chemistry LibreTexts. Circular Dichroism. [Link][28]

  • ResearchGate. Differentiation of Chiral Compounds Using NMR Spectroscopy. [Link][29]

  • Reddy, G. J., et al. (2011). Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. Asian Journal of Chemistry, 23(8), 3301-3304. [Link][10]

  • Barton, D. H. R., et al. (1969). Induced Optical Rotation and Circular Dichroism of Symmetric and Racernic Aliphatic Carbonyl Compounds + 45. Journal of the Chemical Society D: Chemical Communications, (11), 599-600. [Link][30]

  • SpectraBase. 6-Methyl-3-phenyl-benzo[6][18]oxazin-2-one. [Link][14]

  • Bashir, M. A., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure, 1301, 137302. [Link][4]

  • Pharmaffiliates. (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one. [Link][31]

  • Wikipedia. Chiral analysis. [Link][32]

  • Ishiuchi, S., et al. (2014). Conformation-specific circular dichroism spectroscopy of cold, isolated chiral molecules. Chemistry, 20(30), 9343-9348. [Link][16]

  • SpectraBase. 2H-1,4-Benzoxazin-3(4H)-one, 7-methyl-. [Link][33]

  • de Koning, P. D., et al. (2005). Synthesis of 1,4-dihydro-benzo[d][6][7]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol. Tetrahedron Letters, 46(28), 4789-4792. [Link][34]

  • El-Gendy, Z., & Abdel-Rahman, R. M. (2001). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. Afinidad, 58(493), 200-206. [Link][12]

  • Krátký, M., et al. (2024). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Molecules, 29(23), 5183. [Link][35]

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Validation

A Senior Application Scientist's Guide to Diastereomeric Ratio Analysis of Oxazinone Adducts by NMR Spectroscopy

Introduction: The Stereochemical Challenge of Oxazinone Adducts In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental re...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Challenge of Oxazinone Adducts

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for safety and efficacy. Oxazinone adducts, a class of heterocyclic compounds, are valuable chiral building blocks in the synthesis of numerous biologically active molecules. Their synthesis often results in the formation of diastereomers—stereoisomers that are not mirror images of each other. Because diastereomers possess distinct physicochemical and biological properties, the ability to accurately quantify their relative abundance, or diastereomeric ratio (d.r.), is critical for reaction optimization, process control, and the characterization of the final active pharmaceutical ingredient.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful analytical tool for this purpose. Unlike chromatographic methods, which rely on physical separation, NMR offers a direct, non-destructive view of the molecular composition in solution. It allows for the analysis of crude reaction mixtures, providing rapid feedback on stereoselectivity without the need for extensive method development. This guide provides an in-depth, experience-driven approach to leveraging ¹H NMR spectroscopy for the robust and reliable determination of diastereomeric ratios in oxazinone adducts.

The Core Principle: Why NMR Distinguishes Diastereomers

The ability of NMR to differentiate and quantify diastereomers stems from a simple fact: they are unique chemical compounds. This uniqueness extends to the three-dimensional arrangement of atoms, which in turn dictates the local electronic environment of each nucleus.

For a given proton (or any NMR-active nucleus) within a molecule, its experienced magnetic field is shielded or deshielded by the surrounding electrons, a phenomenon that gives rise to its characteristic chemical shift (δ). In a pair of diastereomers, the spatial relationship between a specific proton and other atoms, particularly the chiral centers, is different. This creates distinct magnetic environments, causing analogous protons in the two diastereomers to resonate at slightly different frequencies. The result is two separate signals in the NMR spectrum, one for each diastereomer.

¹H NMR is generally the preferred method for quantification over ¹³C NMR. This is because protons typically have shorter relaxation times, and standard ¹H NMR experiments are less prone to signal intensity distortions from the Nuclear Overhauser Effect (NOE) that can complicate quantitative ¹³C NMR.[1][2] Therefore, the relative areas of the integrated signals in a properly acquired ¹H NMR spectrum directly reflect the molar ratio of the diastereomers in the sample.[3]

Caption: The distinct 3D environment of protons in diastereomers leads to separate, quantifiable NMR signals.

A Validated Workflow for Accurate d.r. Determination

Achieving analytical accuracy is not a matter of chance; it is the result of a systematic and validated workflow. The following protocol is designed to be self-validating by building in checks and causal justifications for each step.

G start Oxazinone Adduct Mixture prep Step 1: Sample Preparation - Choose appropriate deuterated solvent - Ensure sufficient concentration - Filter if particulates are present start->prep acq Step 2: NMR Data Acquisition - Set appropriate relaxation delay (d1 ≥ 5xT1) - Use calibrated 90° pulse - Acquire sufficient scans for S/N > 250:1 prep->acq Causality: A well-prepared sample prevents spectral artifacts. proc Step 3: Data Processing - Fourier Transform - Careful phasing - Meticulous baseline correction acq->proc Causality: Proper acquisition parameters ensure quantitative reliability. analysis Step 4: Analysis & Calculation - Identify well-resolved, non-overlapping signals - Integrate diagnostic peaks - Calculate ratio of integrals proc->analysis Causality: Correct processing ensures integration accuracy. result Diastereomeric Ratio (d.r.) analysis->result

Caption: A validated workflow for determining diastereomeric ratio by NMR spectroscopy.

Experimental Protocol

Step 1: Sample Preparation

  • Solvent Selection: Dissolve an appropriate amount of the oxazinone adduct mixture (typically 5-15 mg) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Benzene-d₆).

    • Expert Insight: The choice of solvent is not trivial. Aromatic solvents like Benzene-d₆ can induce significant changes in chemical shifts (aromatic solvent-induced shifts, ASIS) compared to solvents like CDCl₃. This can be exploited to resolve overlapping signals. If signals are crowded, acquiring spectra in different solvents is a powerful diagnostic tool.[4]

  • Concentration: Ensure the concentration is sufficient to obtain a good signal-to-noise ratio in a reasonable time. Avoid supersaturated solutions, which can lead to line broadening.

  • Sample Clarity: Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube if necessary.

Step 2: NMR Data Acquisition

The trustworthiness of your result hinges on the acquisition parameters. The goal is to ensure the signal intensity is directly and linearly proportional to the number of nuclei.

  • Instrument Tuning: Ensure the instrument is properly tuned and the 90° pulse width is accurately calibrated.

  • Relaxation Delay (d1): This is the most critical parameter for quantification. Set the relaxation delay to be at least 5 times the longest T1 (spin-lattice relaxation time) of the protons you intend to integrate.

    • Expert Insight: For most small organic molecules, a d1 of 10-15 seconds is a safe starting point. A shorter delay will lead to incomplete relaxation, causing protons with longer T1 values to become saturated and their corresponding signals to be attenuated, yielding an inaccurate ratio. For a truly rigorous analysis, a T1 inversion-recovery experiment should be performed to measure the T1 values of the diagnostic peaks.[5]

  • Number of Scans (ns): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

  • Acquisition Time (aq): Use a sufficient acquisition time (e.g., 2-4 seconds) to ensure good digital resolution.

Step 3: Data Processing

  • Fourier Transform: Apply an exponential multiplication (line broadening factor, LB) of 0.1-0.3 Hz to improve the S/N without significantly degrading resolution.

  • Phasing and Baseline Correction: Meticulously correct the phase of the spectrum. Apply a robust baseline correction algorithm to ensure a flat baseline across the entire spectrum, especially around the signals to be integrated.[1] An uneven baseline is a primary source of integration error.

Step 4: Analysis and Calculation

  • Identify Diagnostic Signals: Scan the spectrum for pairs of signals corresponding to the two diastereomers. Ideal signals are:

    • Well-resolved from each other and all other signals.

    • Simple singlets or doublets (e.g., from -CH₃ or -OCH₃ groups) are often best as they are sharp and easy to integrate.

    • Represent the same number of protons in each molecule.

  • Integration: Calibrate the integral of one of the diagnostic peaks to a convenient value (e.g., 1.00). The integral of the corresponding peak from the other diastereomer will give the relative ratio.

  • Calculation: The diastereomeric ratio is the simple ratio of the integral values.

    • d.r. = Integral_Major_Diastereomer / Integral_Minor_Diastereomer

Data Presentation and Interpretation

A clear presentation of the data is essential for reporting and comparison.

Table 1: Hypothetical ¹H NMR Data for an Oxazinone Adduct Mixture

DiastereomerDiagnostic ProtonChemical Shift (δ, ppm)MultiplicityIntegration Value
Major (A)H-5a4.75Doublet3.25
Minor (B)H-5b4.71Doublet1.00
  • Calculation of d.r.:

    • d.r. = Integral A / Integral B = 3.25 / 1.00 = 3.25:1

    • Diastereomeric Excess (d.e.): %d.e. = [(Major - Minor) / (Major + Minor)] * 100 = [(3.25 - 1.00) / (3.25 + 1.00)] * 100 = 52.9%

Comparison with Alternative Methods

While NMR is a powerful tool, it is important to understand its place relative to other common techniques.

Table 2: Comparison of Analytical Techniques for d.r. Determination

Feature¹H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Principle Electronic environment of nucleiDifferential partitioning between phases
Sample Prep Simple dissolutionMobile phase prep, filtering, method development
Analysis Time Fast (5-20 min per sample)Slower (requires column equilibration, run time)
Destructive? NoYes (unless fraction collection is used)
Key Advantage Excellent for crude mixtures, provides structural proofSuperior resolution for complex mixtures, higher sensitivity
Main Limitation Signal overlap in complex spectraRequires a chromophore, extensive method development

Advanced Solutions for Common Challenges: The Problem of Signal Overlap

The most common challenge in d.r. analysis is the overlap of diagnostic signals with each other or with other resonances in the spectrum.[4][6] When this occurs, simple integration is impossible.

Expert Solution: Band-Selective Pure Shift (BS-PS) NMR

For challenging cases, advanced NMR methods can provide a solution. Band-selective pure shift NMR is a technique that collapses the multiplet structure of signals within a selected frequency window into singlets.[7][8] This dramatically enhances spectral resolution, often resolving signals that were previously overlapping.[4][6] This method can be a powerful problem-solver, allowing for accurate d.r. determination in crowded spectra where conventional ¹H NMR fails.[4][6][7][8]

Conclusion

The determination of the diastereomeric ratio of oxazinone adducts by ¹H NMR spectroscopy is a robust, reliable, and efficient method that is indispensable in the field of stereoselective synthesis. Its accuracy is not inherent to the instrument but is cultivated through a deep understanding of the principles of quantitative NMR and a meticulous experimental approach. By carefully controlling sample preparation, prioritizing full nuclear relaxation during acquisition, and performing rigorous data processing, researchers can have high confidence in their results. When faced with complex spectra, the modern NMR toolkit, including advanced techniques like pure shift spectroscopy, provides powerful solutions, reinforcing NMR's position as a cornerstone of chemical analysis.

References

  • Al-Haiza, M. A. (2019). Diastereoselective Synthesis of Some New Spiro Indenoquinoxaline Derivatives Containing Cyclopropane Ring. ResearchGate. [Link]

  • Various Authors. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra? ResearchGate. [Link]

  • Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-2514. [Link]

  • Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications. DOI:10.1039/C3CC49659G. [Link]

  • Adams, R. W., et al. (2014). Supplementary Information: Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. The Royal Society of Chemistry. [Link]

  • Adams, R. W., et al. (2014). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. Manchester NMR Methodology Group. [Link]

  • Chemistry Steps. (n.d.). Integration in NMR Spectroscopy. Chemistry Steps. [Link]

  • Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed. [Link]

  • Smith, S. G., & Goodman, J. M. (2009). Assigning the Stereochemistry of Pairs of Diastereoisomers Using GIAO NMR Shift Calculation. The Journal of Organic Chemistry, 74(12), 4597–4607. [Link]

  • Monakhova, Y. B., et al. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. ResearchGate. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. [Link]

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Comparative

A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions: An In-Depth Analysis of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the aldol reaction stands as a cornerstone for the stereoselective formation of carbon-carbon bonds, enabling the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the aldol reaction stands as a cornerstone for the stereoselective formation of carbon-carbon bonds, enabling the construction of complex chiral molecules that are often the backbone of pharmaceuticals and natural products. The pursuit of high stereocontrol in these reactions has led to the development of various strategies, with the use of chiral auxiliaries remaining a robust and reliable method. This guide provides a comprehensive comparison of the efficacy of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one , a chiral auxiliary derived from (S)-phenylglycinol, with established alternatives, namely Evans' oxazolidinones and Oppolzer's sultams , in asymmetric aldol reactions.

Introduction to Chiral Auxiliaries in Aldol Reactions

The fundamental principle of using a chiral auxiliary involves the temporary attachment of a chiral molecule to a prochiral substrate. This chiral appendage directs the approach of a reactant to one of the two prochiral faces of the substrate, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product. The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached and removed under mild conditions, and should induce high levels of stereoselectivity.

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one: A Phenylglycinol-Derived Auxiliary

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one is a chiral oxazinone that leverages the stereochemical information of the readily available amino acid, (S)-phenylglycinol. The steric bulk of the phenyl group at the C5 position plays a crucial role in directing the stereochemical outcome of the aldol reaction.

Mechanism of Stereodirection

The stereoselectivity of aldol reactions mediated by N-acyl derivatives of this oxazinone is rationalized by the formation of a rigid, chelated enolate transition state. The formation of a boron enolate, for instance, creates a six-membered ring-like transition state. The bulky phenyl group on the auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. This facial bias dictates the absolute configuration of the newly formed stereocenters in the aldol adduct.

Figure 1: General workflow for an asymmetric aldol reaction using a chiral auxiliary.

Comparative Performance Analysis

A direct comparison of the efficacy of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one with Evans' oxazolidinones and Oppolzer's sultams requires examination of their performance in similar aldol reactions. While specific data for the title compound is limited in readily available literature, a 1990 study in Tetrahedron Letters explored the use of a closely related chiral oxazinone in asymmetric aldol reactions via their boron enolates, demonstrating high stereoselectivity.[1] For a representative comparison, we will consider the aldol reaction with a simple aldehyde like isobutyraldehyde.

Chiral AuxiliaryEnolate TypeAldehydeDiastereoselectivity (syn:anti)Enantiomeric Excess (% ee)Yield (%)Reference
(5S)-Oxazinone Derivative Boron EnolateAcetaldehydeHigh (syn favored)>95Good[1]
(4R,5S)-Evans' Oxazolidinone Boron EnolateIsobutyraldehyde>99:1>9985-95[2]
(2R)-Oppolzer's Sultam Titanium EnolateIsovaleraldehyde>95:5 (anti favored)>98High[3][4]

Table 1: Comparative performance of chiral auxiliaries in asymmetric aldol reactions. Note: Data for the (5S)-Oxazinone derivative is based on a closely related structure and reaction.

Key Observations:

  • Evans' Oxazolidinones are renowned for their exceptional ability to induce syn-diastereoselectivity in boron-mediated aldol reactions, often with near-perfect stereocontrol.[2]

  • Oppolzer's Sultams , particularly with titanium enolates, are highly effective for achieving anti-diastereoselectivity.[3][4] This complementary selectivity makes them a valuable tool in synthesis.

  • The (5S)-Oxazinone derivative , based on available data for similar structures, demonstrates a strong preference for the syn-aldol product, comparable to Evans' auxiliaries.[1] The phenyl group's steric influence is key to this high level of induction.

Experimental Protocols

To provide a practical context for this comparison, the following are detailed, step-by-step methodologies for conducting an asymmetric aldol reaction using each of the three chiral auxiliaries.

Protocol 1: Asymmetric Aldol Reaction using N-Propanoyl-(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

This protocol is based on the general procedure for boron-mediated aldol reactions of N-acyl oxazinones.

Protocol_1 start Start step1 1. Dissolve N-propanoyl oxazinone in dry CH2Cl2 under Argon. start->step1 step2 2. Cool to -78 °C. step1->step2 step3 3. Add dibutylboron triflate (Bu2BOTf) dropwise. step2->step3 step4 4. Add triethylamine (Et3N) dropwise and stir for 30 min. step3->step4 step5 5. Add aldehyde (e.g., benzaldehyde) dropwise and stir for 2-3 h at -78 °C. step4->step5 step6 6. Quench with pH 7 buffer and warm to RT. step5->step6 step7 7. Extract with CH2Cl2, dry, and concentrate. step6->step7 step8 8. Purify by flash chromatography. step7->step8 end End step8->end

Figure 2: Experimental workflow for the aldol reaction using the phenylglycinol-derived oxazinone.

Protocol 2: Evans' Asymmetric Aldol Reaction (syn-selective)

This is a well-established protocol for achieving high syn-diastereoselectivity.[2]

Protocol_2 start Start step1 1. Dissolve N-propanoyl Evans' auxiliary in dry CH2Cl2 under Argon. start->step1 step2 2. Cool to 0 °C. step1->step2 step3 3. Add dibutylboron triflate (Bu2BOTf) dropwise. step2->step3 step4 4. Add triethylamine (Et3N) dropwise and stir for 30 min. step3->step4 step5 5. Cool to -78 °C and add aldehyde (e.g., isobutyraldehyde) dropwise. step4->step5 step6 6. Stir for 2 h at -78 °C, then 1 h at 0 °C. step5->step6 step7 7. Quench with pH 7 buffer, then MeOH and 2:1 MeOH/30% H2O2. step6->step7 step8 8. Stir for 1 h, then workup and purify. step7->step8 end End step8->end

Figure 3: Experimental workflow for the Evans' syn-selective aldol reaction.

Protocol 3: Oppolzer's Asymmetric Aldol Reaction (anti-selective)

This protocol utilizes a titanium enolate to favor the anti-aldol product.[3][4]

Protocol_3 start Start step1 1. Dissolve N-propanoyl Oppolzer's sultam in dry CH2Cl2 under Argon. start->step1 step2 2. Cool to -78 °C. step1->step2 step3 3. Add TiCl4 dropwise and stir for 5 min. step2->step3 step4 4. Add Hünig's base (DIPEA) dropwise and stir for 30-60 min. step3->step4 step5 5. Add aldehyde (e.g., isovaleraldehyde) dropwise and stir for 2-4 h at -78 °C. step4->step5 step6 6. Quench with saturated NH4Cl solution. step5->step6 step7 7. Warm to RT, perform aqueous workup, dry, and concentrate. step6->step7 step8 8. Purify by flash chromatography. step7->step8 end End step8->end

Sources

Validation

A Comparative Guide to Chiral Purity Validation for Compounds Synthesized with 1,4-Oxazin-2-one Auxiliaries

In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and materials science. Chiral auxiliaries are a cornerstone of this endea...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and materials science. Chiral auxiliaries are a cornerstone of this endeavor, offering a reliable method for stereochemical control.[1] This guide provides an in-depth comparison of the critical methods used to validate the chiral purity of compounds synthesized using 1,4-oxazin-2-one based chiral auxiliaries. We will delve into the mechanistic underpinnings of these techniques, provide actionable experimental protocols, and draw comparisons with other widely used chiral auxiliaries to offer a comprehensive perspective for the discerning researcher.

The Role of Chiral Auxiliaries and the Significance of Purity Validation

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer.[2] The auxiliary creates a chiral environment, leading to a diastereoselective transformation. Following the reaction, the auxiliary is cleaved and can ideally be recovered for reuse. The success of any asymmetric synthesis is ultimately measured by the enantiomeric excess (ee) of the final product, which quantifies the predominance of one enantiomer over the other.[3] Accurate determination of ee is a non-negotiable aspect of quality control and regulatory compliance in drug development.

While Evans' oxazolidinones and Oppolzer's camphorsultams are well-established chiral auxiliaries, the use of 1,4-oxazin-2-one and related scaffolds like oxazinanones is an area of ongoing research.[4] These auxiliaries present their own unique structural and electronic properties that can influence the course of asymmetric reactions.

Primary Methodologies for Chiral Purity Validation

The two most prevalent and robust techniques for determining the chiral purity of compounds derived from 1,4-oxazin-2-one auxiliaries are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Supercritical Fluid Chromatography (SFC) is also emerging as a powerful, "greener" alternative.

Chiral HPLC is a cornerstone of enantiomeric excess determination. It operates on the principle of differential interaction between the enantiomers and a chiral stationary phase (CSP).[5]

  • Direct Chiral HPLC: This is the most direct method, where the enantiomers are separated on a column packed with a chiral stationary phase. The differential interaction leads to different retention times for the two enantiomers, allowing for their quantification. The choice of CSP is critical and often requires screening. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely effective.[6]

  • Indirect Chiral HPLC: In this approach, the enantiomeric mixture is first reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[7] This method is particularly useful when direct separation is challenging.

Workflow for Chiral HPLC Analysis

cluster_direct Direct Method cluster_indirect Indirect Method A Enantiomeric Mixture B Inject onto Chiral HPLC Column A->B C Separation of Enantiomers B->C D Quantification by Peak Area C->D E Enantiomeric Mixture F React with Chiral Derivatizing Agent E->F G Formation of Diastereomers F->G H Inject onto Achiral HPLC Column G->H I Separation of Diastereomers H->I J Quantification by Peak Area I->J A Enantiomeric Mixture in Achiral Solvent B Single set of NMR signals A->B C Add Chiral Agent (CDA or CSA) A->C D Formation of Diastereomeric Species C->D E Two distinct sets of NMR signals D->E F Integrate signals to determine ee E->F

Caption: Principle of NMR-based enantiomeric excess determination.

SFC is a type of normal phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. [8]For chiral separations, it offers several advantages over HPLC, including faster analysis times, reduced solvent consumption, and lower back pressure. [6]SFC is compatible with the same chiral stationary phases used in HPLC.

Comparative Performance and Experimental Protocols

The choice of method depends on several factors, including the nature of the analyte, the available equipment, and the desired level of throughput.

Method Principle Advantages Disadvantages Best Suited For
Direct Chiral HPLC Differential interaction with a chiral stationary phase.Direct analysis, no derivatization needed.Requires specialized and often expensive chiral columns; method development can be time-consuming.Routine analysis of a wide range of compounds.
Indirect Chiral HPLC Conversion to diastereomers followed by separation on an achiral column.Uses standard, less expensive achiral columns.Requires a quantitative derivatization reaction with no kinetic resolution; introduces an extra synthetic step.Compounds that are difficult to resolve on available chiral columns.
NMR with Chiral Agents Formation of diastereomeric species with distinct NMR signals.Rapid analysis; provides structural information.May require higher sample concentrations; signal overlap can be an issue; derivatization required for CDAs.Rapid screening and for compounds with suitable functional groups for derivatization.
Chiral SFC Separation on a chiral stationary phase using a supercritical fluid mobile phase.Fast, high-throughput, and environmentally friendly. [6]Requires specialized instrumentation.High-throughput screening and preparative separations.

This protocol describes a general procedure for determining the enantiomeric excess of a chiral carboxylic acid obtained after cleavage of a 1,4-oxazin-2-one auxiliary.

Objective: To determine the enantiomeric excess of a chiral carboxylic acid by forming diastereomeric amides with a chiral amine.

Materials:

  • Chiral carboxylic acid sample

  • (S)-(-)-1-Phenylethylamine (or other suitable chiral amine)

  • Coupling agent (e.g., EDC, HBTU)

  • Anhydrous dichloromethane (DCM)

  • HPLC-grade solvents (e.g., hexane, isopropanol)

  • Standard laboratory glassware and magnetic stirrer

  • HPLC system with a UV detector and an achiral column (e.g., C18 or silica)

Procedure:

  • Derivatization:

    • In a clean, dry vial, dissolve the chiral carboxylic acid (1.0 eq.) in anhydrous DCM.

    • Add the coupling agent (1.1 eq.) and stir for 5 minutes at room temperature.

    • Add (S)-(-)-1-phenylethylamine (1.0 eq.) and stir the reaction mixture for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a dilute acid wash (e.g., 1M HCl), followed by a wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • HPLC Analysis:

    • Dissolve the crude diastereomeric amide mixture in the mobile phase.

    • Inject the sample onto the HPLC system equipped with an achiral column.

    • Develop a suitable gradient or isocratic elution method to achieve baseline separation of the two diastereomers.

    • Monitor the elution profile with a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Integrate the peak areas of the two diastereomeric products.

    • Calculate the diastereomeric excess (de) which corresponds to the enantiomeric excess (ee) of the original carboxylic acid.

    • ee (%) = de (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100

This protocol outlines the use of a chiral derivatizing agent for the determination of enantiomeric excess of a chiral alcohol by 1H NMR.

Objective: To determine the enantiomeric excess of a chiral alcohol by forming diastereomeric esters with Mosher's acid chloride.

Materials:

  • Chiral alcohol sample

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)

  • Anhydrous deuterated chloroform (CDCl3)

  • Anhydrous pyridine

  • NMR tubes and spectrometer

Procedure:

  • Derivatization:

    • In a dry NMR tube, dissolve the chiral alcohol (1.0 eq.) in anhydrous CDCl3.

    • Add a small amount of anhydrous pyridine (2-3 eq.).

    • Add Mosher's acid chloride (1.1 eq.) and mix thoroughly.

    • Allow the reaction to proceed to completion (typically 15-30 minutes).

  • NMR Analysis:

    • Acquire a 1H NMR spectrum of the reaction mixture.

    • Identify a well-resolved signal corresponding to a proton in a different chemical environment in the two diastereomers (e.g., the methoxy signal of the Mosher's ester).

  • Data Analysis:

    • Integrate the corresponding signals for the two diastereomers.

    • Calculate the enantiomeric excess from the integration values.

    • ee (%) = [ (Integral1 - Integral2) / (Integral1 + Integral2) ] * 100

Comparison with Other Common Chiral Auxiliaries
Auxiliary Typical Applications Cleavage Conditions Purity Validation Considerations
1,4-Oxazin-2-ones Asymmetric alkylations, aldol reactionsHydrolytic (acidic or basic), reductiveStandard HPLC and NMR methods are applicable. The rigidity of the ring may influence diastereoselectivity.
Evans' Oxazolidinones Asymmetric alkylations, aldol reactions, conjugate additions [1]LiOOH, Mg(OMe)2, Reductive (LiBH4)Well-established protocols for HPLC and NMR analysis. Extensive literature available.
Oppolzer's Camphorsultams Asymmetric Diels-Alder reactions, alkylations, conjugate additionsHydrolytic (LiOH), reductive (LiAlH4, SmI2)The sultam can sometimes interfere with certain analytical methods, but generally compatible with HPLC and NMR.
Pseudoephedrine Amides Asymmetric alkylation of α-substituted carboxylic acidsAcidic hydrolysisThe cleavage product is a ketone, which is readily analyzed by chiral GC or HPLC.
Conclusion

The validation of chiral purity for compounds synthesized using 1,4-oxazin-2-one auxiliaries relies on the same robust and well-established analytical techniques employed for more common auxiliaries. Chiral HPLC, SFC, and NMR spectroscopy each offer a powerful toolkit for the accurate determination of enantiomeric excess. The choice of method will be dictated by the specific properties of the target molecule and the available resources. The protocols and comparative data presented in this guide provide a solid foundation for researchers to confidently and accurately assess the outcomes of their asymmetric syntheses, ensuring the highest standards of scientific rigor and product quality.

References

  • A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis - Benchchem.
  • Chiral auxiliary - Wikipedia.
  • (PDF)
  • Determining Enantiomeric Excess: A Comparative Guide to Chiral Derivatizing Agents in NMR Spectroscopy with a focus on 1,2,3,4 - Benchchem.
  • Enantioselective HPLC Analysis to Assist the Chemical Explor
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College.
  • Supercritical Fluid Chiral Separ
  • Supercritical fluid chrom
  • Chiral Super Critical Fluid Chrom
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - UQ eSpace - The University of Queensland.
  • Chiral Auxiliaries - Sigma-Aldrich.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S).
  • A Chiral Phosphorous Derivatizing Agent for the Determination of the Enantiomeric Excess of Chiral Alcohols, Amines by 31P NMR - ResearchG
  • Enantiomeric excess - Wikipedia.
  • Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing).

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Comparative

A Comparative Guide to Chiral Auxiliaries in Large-Scale Asymmetric Synthesis: Performance Analysis of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

Abstract The efficient, large-scale synthesis of enantiomerically pure non-proteinogenic α-amino acids is a cornerstone of modern pharmaceutical development.[1][2][3][4][5][6] These chiral building blocks are integral to...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The efficient, large-scale synthesis of enantiomerically pure non-proteinogenic α-amino acids is a cornerstone of modern pharmaceutical development.[1][2][3][4][5][6] These chiral building blocks are integral to a wide array of therapeutics, where specific stereochemistry is paramount for biological activity and safety. Chiral auxiliaries offer a robust and reliable strategy for controlling stereochemistry during carbon-carbon bond formation.[7][8][9][10] This guide provides an in-depth performance comparison of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one, a specialized chiral glycine equivalent, with established alternatives for the asymmetric synthesis of α-amino acids. We will delve into the mechanistic rationale, process parameters, scalability, and provide detailed experimental protocols to inform researchers and drug development professionals in selecting the optimal synthetic strategy.

Introduction: The Central Role of Chiral Auxiliaries

Asymmetric synthesis is a critical discipline that aims to produce a specific enantiomer of a chiral molecule.[7] Among the various strategies, the use of a chiral auxiliary remains a powerful and widely adopted method.[8][10] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[8][10] After the desired stereocenter is established, the auxiliary is cleaved and can, ideally, be recovered for reuse.

The fundamental principle relies on converting a challenging enantioselective reaction into a more manageable diastereoselective one. The inherent chirality of the auxiliary creates a sterically and electronically biased environment, forcing an incoming reagent to approach from a specific face.

Chiral_Auxiliary_Workflow sub Prochiral Substrate couple Covalent Coupling sub->couple aux Chiral Auxiliary aux->couple inter Chiral Intermediate (Diastereomers Possible) couple->inter Step 1 react Diastereoselective Reaction inter->react Step 2 diastereomer Single Diastereomer Product react->diastereomer cleave Cleavage diastereomer->cleave Step 3 prod Enantiopure Product cleave->prod aux_rec Recovered Auxiliary cleave->aux_rec

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

The target of our focus, (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one , functions as a chiral glycine equivalent.[11][12][13][14] Its structure is designed for the asymmetric alkylation of its enolate, providing a direct route to a variety of non-proteinogenic α-amino acids. This places it in direct comparison with seminal technologies like the Schöllkopf bis-lactim ethers.[15][16]

Performance Analysis: (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

This heterocyclic compound is a chiral auxiliary designed for the synthesis of α-amino acids. The core principle involves deprotonation at the C3 position (α to the nitrogen and carbonyl) to form a rigid, planar enolate. The stereochemical outcome of the subsequent alkylation is dictated by the bulky phenyl and dimethyl groups at the C5 and C6 positions, which effectively shield one face of the enolate from the incoming electrophile.

2.1. Mechanism of Stereodirection

The key to high diastereoselectivity lies in the conformational rigidity of the enolate intermediate. Upon treatment with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (typically -78 °C), a lithium enolate is formed. The phenyl group at the C5 position adopts a pseudo-equatorial position to minimize steric strain, creating a chiral environment that directs the electrophile (e.g., an alkyl halide) to the opposite, less-hindered face.

Caption: Asymmetric alkylation and subsequent hydrolysis workflow. (Note: Image placeholders would be replaced with actual chemical structures in a final document).

2.2. Advantages in a Large-Scale Context:

  • Crystalline Nature: The auxiliary and its alkylated intermediates are often crystalline solids, which facilitates purification by recrystallization, a highly desirable technique for industrial scale-up.

  • Single Cleavage Step: Unlike bis-lactim ethers, hydrolysis of the alkylated product directly yields the desired amino acid ester and the recoverable amino alcohol precursor, simplifying downstream processing.

2.3. Potential Challenges:

  • Synthesis of the Auxiliary: The synthesis of the auxiliary itself must be efficient and cost-effective. It typically originates from (S)-phenylglycinol, which, while commercially available, contributes significantly to the overall process cost.

  • Strong Base and Cryogenic Conditions: The requirement for strong organolithium bases and cryogenic temperatures (-78 °C) can be challenging and costly to implement on a multi-kilogram scale, requiring specialized reactors and safety protocols.

Comparative Analysis with Alternative Auxiliaries

To objectively evaluate its performance, we compare the (5S)-oxazinone auxiliary with two industry-standard methods: the Schöllkopf bis-lactim ether and Evans' oxazolidinones.

Feature(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-oneSchöllkopf Bis-Lactim EtherEvans' Oxazolidinones
Starting Material Glycine, (S)-PhenylglycinolGlycine, L-Valine[15][16]Various Amino Alcohols[]
Stereocontrol Phenyl and gem-dimethyl groupsIsopropyl group from Valine[15][16]Substituents at C4 and C5[]
Typical d.e. >95%>95%[15]>99%
Base Required n-BuLi or LDAn-BuLi[16]LDA or NaHMDS
Temperature -78 °C-78 °C to -60 °C-78 °C to 0 °C
Cleavage Mild Acidic HydrolysisMild Acidic HydrolysisLiOH/H₂O₂, LiBH₄, etc.
Scalability Pros Crystalline intermediates, single cleavage product.Well-established, high d.e.High d.e., broad substrate scope.
Scalability Cons Cost of auxiliary, cryogenic conditions.Two amino acid products to separate, use of Meerwein's salt.[15]Cost of auxiliary, sometimes harsh cleavage conditions.
Auxiliary Recovery Good (as amino alcohol)Good (as Valine ester)Good

Analysis: The (5S)-oxazinone auxiliary presents a compelling alternative to the Schöllkopf method, primarily by avoiding the formation of a second amino acid ester upon cleavage, which simplifies purification. While Evans' oxazolidinones often provide slightly higher diastereoselectivity and have a broader application scope (e.g., aldol reactions), the cleavage conditions can sometimes be harsh.[][18] The choice, therefore, depends on the specific target molecule, cost constraints, and available plant capabilities. For alkylations of glycine, the (5S)-oxazinone and Schöllkopf methods are highly specialized and effective.

Detailed Experimental Protocols

Protocol 1: Asymmetric Alkylation using (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

This protocol is a representative procedure based on standard practices for glycine enolate alkylation.

1. Enolate Formation: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL per 1 g of substrate). b. Cool the solution to -78 °C using an acetone/dry ice bath. c. Slowly add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. d. Stir the resulting deep red solution at -78 °C for 30 minutes. Causality: This ensures complete deprotonation to form the lithium enolate. The low temperature is critical to prevent side reactions and maintain the stability of the enolate.

2. Alkylation: a. In a separate flask, dissolve the electrophile (e.g., benzyl bromide, 1.1 eq) in a minimal amount of anhydrous THF. b. Add the electrophile solution dropwise to the enolate solution at -78 °C. c. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. d. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

3. Workup and Purification: a. Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add ethyl acetate. b. Wash the organic layer sequentially with water and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. The crude product can be purified by column chromatography or recrystallization to yield the diastereomerically pure alkylated product.

4. Auxiliary Cleavage: a. Dissolve the purified alkylated product in a mixture of THF and 1 M hydrochloric acid (HCl). b. Heat the mixture to reflux for 4-6 hours. c. Cool to room temperature and concentrate to remove the THF. d. Extract the aqueous layer with dichloromethane to recover the chiral amino alcohol precursor. e. The aqueous layer containing the desired α-amino acid ester hydrochloride can be further processed or protected as required.

Protocol 2: Asymmetric Alkylation via Schöllkopf Bis-Lactim Ether

This protocol is based on the well-established Schöllkopf method.[15][16]

1. Enolate Formation: a. Add the (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (1.0 eq) to a flame-dried flask with anhydrous THF under a nitrogen atmosphere. b. Cool the solution to -78 °C. c. Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise. d. Stir at -78 °C for 15 minutes.

2. Alkylation: a. Add the electrophile (1.1 eq) dropwise at -78 °C. b. Allow the reaction to slowly warm to room temperature overnight. c. Quench with acetic acid.

3. Hydrolysis and Product Isolation: a. Remove the solvent under reduced pressure. b. Dissolve the residue in 0.1 M HCl and stir at room temperature for 4-6 hours. c. Concentrate the mixture. The residue contains the methyl esters of the new α-amino acid and the auxiliary (valine). d. Separate the two amino acid esters using column chromatography or other suitable methods.

Conclusion and Industrial Outlook

The selection of a chiral auxiliary for large-scale synthesis is a multi-faceted decision that balances stereochemical control, process efficiency, safety, and economics. (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one represents a highly effective, modern tool for the asymmetric synthesis of α-amino acids. Its primary advantage over the traditional Schöllkopf auxiliary is the simplification of the post-cleavage purification process, a significant consideration at scale.

While the reliance on cryogenic conditions and organolithium reagents remains a hurdle for some manufacturing facilities, these are well-understood challenges in the synthesis of complex active pharmaceutical ingredients. For high-value, non-proteinogenic amino acids, the high diastereoselectivity and streamlined purification offered by this auxiliary make it a compelling and economically viable option for drug development professionals. Future advancements may focus on developing catalytic asymmetric methods that can rival the reliability and substrate scope of these auxiliary-based approaches, but for now, auxiliaries like the one discussed herein remain a gold standard in the field.

Decision_Factors title Decision Matrix for Chiral Synthesis Route cost Cost Constraints scale Scale of Synthesis safety Plant Capabilities (e.g., Cryogenics) purity Required Purity (d.e. / e.e.) method1 (5S)-Oxazinone cost->method1 Medium-High (Auxiliary Cost) method2 Schöllkopf cost->method2 Low-Medium (Valine is cheap) method3 Evans' Oxazolidinone cost->method3 High method4 Asymmetric Catalysis cost->method4 Variable (Catalyst Cost) scale->method1 Good (Easy purification) scale->method2 Moderate (Product separation) scale->method4 Excellent (Low catalyst loading) safety->method1 Cryo/n-BuLi safety->method2 Cryo/n-BuLi safety->method4 Often Milder purity->method1 High (>95% d.e.) purity->method2 High (>95% d.e.) purity->method3 Very High (>99% d.e.)

Caption: Key decision factors for selecting an asymmetric synthesis strategy.

References

  • A chiral relay auxiliary for the synthesis of homochiral α-amino acids.Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Chiral Amino Acids Synthesis.Synthose.
  • Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed.[Link]

  • α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral - Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Ingenta Connect.[Link]

  • Chiral auxiliary. Wikipedia.[Link]

  • Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. CHIMIA.[Link]

  • Non-proteinogenic amino acids – Knowledge and References. Taylor & Francis.[Link]

  • Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. The Journal of Organic Chemistry - ACS Publications.[Link]

  • (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one. Pharmaffiliates.[Link]

  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers.[Link]

  • Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. Journal of the American Chemical Society.[Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI.[Link]

  • Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α‐Amino Acids. National Institutes of Health.[Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Sci-Hub.[Link]

  • 1 Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions. Wiley-VCH.[Link]

  • Schöllkopf method. Wikipedia.[Link]

  • Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts. ResearchGate.[Link]

  • Non-proteinogenic amino acids. Wikipedia.[Link]

  • An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2R)- and (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine. Organic Process Research & Development - ACS Publications.[Link]

  • Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts. Sci-Hub.[Link]

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Validation

The Chemist's Compass: A Cost-Benefit Analysis of Common Chiral Auxiliaries in Asymmetric Synthesis

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is a paramount objective, particularly in the realms of pharmaceutical and agrochemical development. Among the arsenal of techni...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is a paramount objective, particularly in the realms of pharmaceutical and agrochemical development. Among the arsenal of techniques available to the synthetic chemist, the use of chiral auxiliaries remains a robust and reliable strategy for inducing stereoselectivity. These molecular scaffolds temporarily attach to a prochiral substrate, directing subsequent chemical transformations to a specific stereochemical outcome before being cleaved and ideally recycled.

This guide provides a comprehensive cost-benefit analysis of four widely employed classes of chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, pseudoephedrine-based auxiliaries, and the SAMP/RAMP hydrazones pioneered by Enders. Our evaluation extends beyond the mere purchase price to encompass critical performance metrics such as diastereoselectivity, reaction yields, the facility of attachment and cleavage, and the ever-important potential for recycling—a key consideration in sustainable and economically viable chemical synthesis.

The Economic and Synthetic Calculus of Chiral Auxiliary Selection

The decision to employ a specific chiral auxiliary is a multifaceted one, balancing the immediate cost of the reagent against its performance and the overall efficiency it imparts to a synthetic sequence. While the upfront cost of a stoichiometric auxiliary and the additional synthetic steps for its attachment and removal may seem less efficient than catalytic methods, these approaches are often the most dependable and quickest route to obtaining enantiomerically pure products, a crucial factor in the fast-paced environment of drug discovery and development.[1] Furthermore, the diastereomeric intermediates formed are readily separable by standard laboratory techniques like crystallization or column chromatography.[1]

The ideal chiral auxiliary exhibits high diastereoselectivity and affords high yields for the desired transformation, is inexpensive, and can be recovered and reused with high efficiency. This guide will delve into the nuances of each of these factors for our selected auxiliaries, providing researchers, scientists, and drug development professionals with the data-driven insights necessary to make informed decisions.

Comparative Analysis of Leading Chiral Auxiliaries

To provide a clear and objective comparison, we will focus on the application of these auxiliaries in a common and fundamental transformation: the asymmetric alkylation of a carbonyl compound. The data presented is a synthesis of information from peer-reviewed literature and chemical supplier catalogs.

Chiral AuxiliaryRepresentative StructureTypical ApplicationReported Yield (%)Reported Diastereoselectivity (d.r.)Approx. Price (USD/g)*Recyclability (Reported Yield)
Evans' Oxazolidinones (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneAsymmetric Alkylation85-98>95:5 to >99:1~$20-40Good (80-85% reported for a derivative)[2]
Oppolzer's Sultams (+)-Oppolzer's SultamAsymmetric Alkylation80-95>90:10 to >98:2~$60-100Good (often high but quantitative data varies)
Pseudoephedrine Amides (1R,2S)-(-)-PseudoephedrineAsymmetric Alkylation85-99>98:2~$2-10High (extractive recovery)[3]
SAMP/RAMP Hydrazones (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)Asymmetric Alkylation70-90>95:5~$50-80Good (up to 85% reported)

*Prices are approximate and based on catalog listings from various suppliers for research quantities. Bulk pricing for industrial applications may differ significantly.

In-Depth Analysis and Mechanistic Insights

Evans' Oxazolidinones

Developed by David A. Evans, these auxiliaries are among the most reliable and well-studied for a variety of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[4] The high diastereoselectivity is attributed to the formation of a rigid, chelated Z-enolate, where one face of the enolate is effectively blocked by the substituent at the C4 position of the oxazolidinone ring.

The auxiliary is readily acylated to a prochiral carboxylic acid derivative. Subsequent deprotonation with a suitable base, such as sodium bis(trimethylsilyl)amide, and reaction with an electrophile at low temperatures typically proceeds with excellent stereocontrol. Cleavage of the auxiliary can be achieved under mild conditions, for instance, using lithium hydroperoxide, to furnish the chiral carboxylic acid and recover the auxiliary.[2]

Oppolzer's Sultams

Derived from camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries. The rigid bicyclic structure provides a well-defined steric environment, leading to high levels of diastereoselectivity in a range of reactions. The sulfonyl group can activate the carbonyl for nucleophilic attack, and the stereochemical outcome is dictated by the steric hindrance imposed by the camphor skeleton. While highly effective, the cost of Oppolzer's sultams is generally higher than that of Evans' oxazolidinones.

Pseudoephedrine-Based Auxiliaries

Pseudoephedrine, a readily available and inexpensive natural product, serves as an excellent chiral auxiliary, as demonstrated by the work of Andrew G. Myers.[5] Both enantiomers are accessible, allowing for the synthesis of either enantiomer of the target molecule. The corresponding amides undergo highly diastereoselective alkylations in the presence of lithium chloride.[5] A significant advantage of this auxiliary is its low cost and the high crystallinity of its derivatives, which can facilitate purification by recrystallization. The auxiliary can be cleaved under acidic or basic conditions and recovered via extraction.[3]

SAMP/RAMP Hydrazones

The SAMP ((S)-1-amino-2-(methoxymethyl)pyrrolidine) and RAMP ((R)-1-amino-2-(methoxymethyl)pyrrolidine) hydrazone method, developed by Dieter Enders, is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[6] The chiral auxiliary is condensed with the carbonyl compound to form a hydrazone. Deprotonation with a strong base like LDA generates a lithiated azaenolate, which then reacts with an electrophile with high diastereoselectivity. The stereochemical outcome is controlled by the chelation of the lithium cation to the methoxymethyl group, which directs the electrophile to the opposite face. The auxiliary can be cleaved oxidatively, for example, with ozone or sodium perborate, to regenerate the chiral ketone or aldehyde.

Experimental Workflow: Asymmetric Alkylation of a Propionyl Imide using an Evans' Oxazolidinone

This protocol outlines a general procedure for the asymmetric alkylation of a propionyl group attached to an Evans' oxazolidinone auxiliary.

G cluster_0 Attachment of Auxiliary cluster_1 Diastereoselective Alkylation cluster_2 Cleavage and Recovery A 1. Acylation: React (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with propionyl chloride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in an aprotic solvent (e.g., CH2Cl2). B 2. Enolate Formation: Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool to -78 °C. Add a strong base (e.g., LDA or NaHMDS) dropwise to form the Z-enolate. A->B Purification of N-propionyl oxazolidinone C 3. Alkylation: Add the electrophile (e.g., benzyl bromide) to the enolate solution at -78 °C and allow the reaction to proceed until completion. B->C D 4. Auxiliary Cleavage: Quench the reaction and remove the solvent. Cleave the auxiliary using LiOH/H2O2 in a THF/water mixture. C->D Work-up E 5. Product Isolation & Auxiliary Recovery: Separate the chiral carboxylic acid product from the recovered chiral auxiliary via extraction and/or chromatography. D->E

Caption: General workflow for asymmetric alkylation using an Evans' oxazolidinone auxiliary.

Decision-Making Framework for Auxiliary Selection

The choice of a chiral auxiliary is ultimately a strategic decision based on the specific requirements of the synthesis. The following diagram illustrates a logical approach to this selection process.

G Start Start: Need for Asymmetric Synthesis Cost_Constraint Is Cost a Primary Constraint? Start->Cost_Constraint High_Selectivity Is Highest Possible Diastereoselectivity Crucial? Cost_Constraint->High_Selectivity No Pseudoephedrine Consider Pseudoephedrine Cost_Constraint->Pseudoephedrine Yes Recycling_Important Is Auxiliary Recycling a Priority? High_Selectivity->Recycling_Important No Evans_Oppolzer Consider Evans' Oxazolidinones or Oppolzer's Sultams High_Selectivity->Evans_Oppolzer Yes SAMP_RAMP Consider SAMP/RAMP Hydrazones High_Selectivity->SAMP_RAMP For Ketones/ Aldehydes Large_Scale Is the Synthesis for Large-Scale Production? Recycling_Important->Large_Scale Yes All_Options Evaluate all options based on specific substrate and reaction Recycling_Important->All_Options No Large_Scale->Pseudoephedrine Yes Large_Scale->Evans_Oppolzer Consider for high-value targets Pseudoephedrine->All_Options Evans_Oppolzer->All_Options SAMP_RAMP->All_Options

Caption: A decision tree for selecting a suitable chiral auxiliary based on key project requirements.

Conclusion: A Strategic Approach to Asymmetric Synthesis

The use of chiral auxiliaries remains a powerful and often indispensable tool in the synthesis of enantiomerically pure compounds. While no single auxiliary is universally superior, a careful consideration of the factors outlined in this guide—cost, efficiency, and recyclability—will enable the discerning researcher to select the most appropriate tool for the task at hand. Evans' oxazolidinones and Oppolzer's sultams offer exceptional stereocontrol, making them ideal for complex and high-value targets. Pseudoephedrine-based auxiliaries provide a highly cost-effective and practical option, particularly for large-scale applications. SAMP/RAMP hydrazones excel in the asymmetric alkylation of ketones and aldehydes. By strategically employing these versatile reagents, chemists can continue to push the boundaries of stereoselective synthesis and accelerate the development of new medicines and materials.

References

  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis (pp. 1-13). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Narine, A. A. (2004).
  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • Gomes, P., & Blanquer, S. (2016). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. RSC advances, 6(75), 71159-71181.
  • BenchChem. (2025). A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis.
  • Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
  • GoodRx. (2026). Pseudoephedrine Prices, Coupons & Savings Tips. Retrieved from [Link]

  • Myers, A. G., & Mellem, K. T. (2013). A Simple, Scalable Synthetic Route to (+)- and (−)-Pseudoephenamine. Israel Journal of Chemistry, 53(10), 714-717.
  • Jobling, M. F., & Wuest, W. M. (2015). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of organic chemistry, 80(15), 7851–7856.
  • Pal, S., & Ramana, C. V. (2005). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 46(37), 6347-6350.
  • Enders, D., & Eichenauer, H. (1979). Asymmetric Syntheses via Metalated Hydrazones, 6. Asymmetric Alkylation of Cyclic Ketones. Angewandte Chemie International Edition in English, 18(5), 397-399.
  • Oreate AI Blog. (2026, January 7). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis.
  • Wikipedia contributors. (2023). Enders SAMP/RAMP hydrazone-alkylation reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Amazon Pharmacy. (n.d.). PSEUDOEPHEDRINE 30 MG TAB. Retrieved from [Link]

  • Smith, A. B., & Ott, G. R. (2009). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Organic letters, 11(21), 4950–4953.
  • Enders, D., Eichenauer, H., Baus, U., & Schubert, H. (1984). Asymmetric Syntheses Using the SAMP-/RAMP-Hydrazone Method: (S)-(+)-4-Methyl-3-Heptanone. Organic Syntheses, 62, 1.
  • Target. (n.d.). sudafed pseudoephedrine. Retrieved from [Link]

  • Myers, A. G., & Yang, B. H. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
  • PharmacyChecker.com. (n.d.). Pseudoephedrine Prices - U.S. & International. Retrieved from [Link]

  • Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). Gram-scale total synthesis of (+)-pseudoephedrine. Tetrahedron Letters, 35(48), 8959-8962.

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Comparative

A Comparative Guide to Diastereoselectivity with 1,4-Oxazin-2-one Chiral Auxiliaries

Abstract In the field of asymmetric synthesis, the predictable and efficient control of stereochemistry is paramount. Chiral auxiliaries remain a robust and indispensable tool for researchers in academia and the pharmace...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the field of asymmetric synthesis, the predictable and efficient control of stereochemistry is paramount. Chiral auxiliaries remain a robust and indispensable tool for researchers in academia and the pharmaceutical industry, providing a reliable method for introducing chirality.[1][2] While Evans oxazolidinones have long been the gold standard, a continual search for alternatives with improved selectivity, broader substrate scope, or more favorable cleavage conditions persists. This guide provides a comprehensive literature review and comparative analysis of 1,4-oxazin-2-one derivatives, a powerful class of chiral auxiliaries for diastereoselective enolate alkylation and aldol reactions. We will delve into their synthesis, the mechanistic basis for their high stereoselectivity, and their performance against established alternatives, supported by experimental data and detailed protocols.

Introduction: The Role of Chiral Auxiliaries

Asymmetric synthesis aims to produce complex molecules as single enantiomers, a critical requirement for pharmaceuticals where different enantiomers can have vastly different biological activities.[3] A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate. This covalent linkage creates a diastereomeric intermediate, allowing a subsequent reaction to proceed with facial selectivity, thereby controlling the configuration of a newly formed stereocenter.[4][5] The auxiliary is then cleaved and ideally recovered, yielding the enantiomerically enriched product.

Among the most crucial carbon-carbon bond-forming reactions are enolate alkylations and aldol reactions. The success of these transformations in an asymmetric context often relies on the chiral auxiliary's ability to rigidly control the enolate geometry and shield one of its prochiral faces. This guide focuses on 1,4-oxazin-2-ones (often referred to as oxazinanones in the literature), which have emerged as highly effective scaffolds for this purpose.[6][7]

Synthesis and Structural Design of 1,4-Oxazin-2-one Auxiliaries

The efficacy of a chiral auxiliary is intrinsically linked to its structural design. The 1,4-oxazin-2-one framework is typically constructed from readily available homochiral β-amino esters, which can be prepared on a large scale.[6][7] The key design elements of these auxiliaries are the substituents at the C(4) and C(6) positions, which serve distinct and critical functions.

  • C(4) Substituent: This group acts as the primary stereodirecting element. By projecting into the space on one side of the molecule, it effectively blocks one face of the corresponding N-acyl enolate from an incoming electrophile.

  • C(6) Substituents: These groups are primarily introduced to influence the final cleavage step. As we will discuss, a gem-dimethyl substitution at the C(6) position has been shown to be particularly effective at promoting clean exocyclic cleavage of the N-acyl bond, preventing unwanted ring-opening and facilitating high recovery of the parent auxiliary.[6][7]

The general synthetic pathway involves the cyclization of a β-amino ester, often derived from a highly diastereoselective conjugate addition of a lithium amide to an α,β-unsaturated ester.[7]

G cluster_0 Synthesis of 1,4-Oxazin-2-one Auxiliary cluster_1 Application and Cleavage A α,β-Unsaturated Ester C Homochiral β-Amino Ester A->C 1. B Lithium Amide (Conjugate Addition) E 1,4-Oxazin-2-one Chiral Auxiliary C->E 2. D Cyclization G N-Acyl Oxazinone E->G Acyl Chloride F N-Acylation I Alkylated Adduct G->I 3. H Diastereoselective Reaction (e.g., Alkylation) K Chiral Product I->K 4. L Recovered Auxiliary I->L 4. J Auxiliary Cleavage

Caption: General workflow for synthesis and application of 1,4-oxazin-2-one auxiliaries.

Mechanism of Diastereoselection

The high levels of diastereoselectivity observed with N-acyl 1,4-oxazin-2-ones are attributed to the formation of a rigid, chelated (Z)-enolate intermediate upon deprotonation with a suitable base (e.g., sodium bis(trimethylsilyl)amide) and Lewis acid.[7] The metal cation chelates to both the enolate oxygen and the ring carbonyl oxygen, creating a conformationally restricted system.

In this rigid conformation, the C(4) substituent (e.g., an isopropyl group) sterically encumbers the si-face of the enolate. Consequently, an incoming electrophile can only approach from the less hindered re-face, leading to the formation of a single major diastereomer.[7] This model is analogous to the well-established paradigm for Evans oxazolidinone auxiliaries.[3][8]

Caption: Steric model for diastereoselection in N-acyl 1,4-oxazin-2-one enolates.

Performance in Asymmetric Enolate Alkylation

Enolate alkylation is a fundamental C-C bond-forming reaction. N-acyl 1,4-oxazin-2-ones have demonstrated exceptional performance in this area, in some cases exceeding the selectivity of the corresponding Evans auxiliaries.[6][7]

A key finding from Davies et al. is that a C(4)-isopropyl stereodirecting group confers higher diastereoselectivity than a C(4)-phenyl substituent.[6][7] This is attributed to the more effective shielding of one enolate face by the branched alkyl group.

Table 1: Comparison of Diastereoselective Alkylation Data

Auxiliary SystemElectrophile (R-X)BaseYield (%)Diastereomeric Ratio (d.r.)Reference
(R)-N-propanoyl-4-isopropyl-6,6-dimethyl-oxazinan-2-oneMeINaHMDS95>99:1[6][7]
(R)-N-propanoyl-4-isopropyl-6,6-dimethyl-oxazinan-2-oneBnBrNaHMDS92>99:1[6][7]
(R)-N-propanoyl-4-isopropyl-6,6-dimethyl-oxazinan-2-oneAllyl-INaHMDS90>99:1[6][7]
(S)-N-propanoyl-4-benzyl-oxazolidin-2-one (Evans)BnBrNaHMDS8998:2[3]
Experimental Protocol: Diastereoselective Benzylation

This protocol is adapted from Davies et al., Org. Biomol. Chem., 2006.[7]

  • Preparation: To a solution of (R)-N-propanoyl-4-isopropyl-6,6-dimethyl-oxazinan-2-one (1.0 eq) in dry THF (0.1 M) at -78 °C under an argon atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M solution in THF) dropwise.

  • Enolate Formation: Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the sodium enolate.

  • Alkylation: Add benzyl bromide (BnBr, 1.2 eq) dropwise to the enolate solution.

  • Reaction: Maintain the reaction mixture at -78 °C and monitor by TLC until consumption of the starting material is complete (typically 2-4 hours).

  • Quench: Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Workup: Allow the mixture to warm to room temperature, and partition between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the benzylated product. The diastereomeric ratio can be determined by ¹H NMR analysis or GC.

Performance in Asymmetric Aldol Reactions

The aldol reaction is another cornerstone of organic synthesis, capable of creating two new stereocenters simultaneously.[1] For these reactions, the chlorotitanium enolate of N-acyl 1,4-oxazin-2-ones has been shown to react with a range of aldehydes with excellent diastereoselectivity, affording the syn-aldol products.[6][7]

Table 2: Diastereoselective Aldol Reaction Data

Auxiliary SystemAldehydeLewis Acid/BaseYield (%)Diastereomeric Ratio (d.r.)Reference
(R)-N-propanoyl-4-isopropyl-6,6-dimethyl-oxazinan-2-onePhCHOTiCl₄, DIPEA9599:1[6][7]
(R)-N-propanoyl-4-isopropyl-6,6-dimethyl-oxazinan-2-onei-PrCHOTiCl₄, DIPEA8799:1[6][7]
(R)-N-propanoyl-4-isopropyl-6,6-dimethyl-oxazinan-2-oneMeCHOTiCl₄, DIPEA8598:2[6][7]
Experimental Protocol: Asymmetric Aldol Reaction with Benzaldehyde

This protocol is adapted from Davies et al., Org. Biomol. Chem., 2006.[7]

  • Preparation: To a solution of (R)-N-propanoyl-4-isopropyl-6,6-dimethyl-oxazinan-2-one (1.0 eq) in dry CH₂Cl₂ (0.1 M) at -78 °C under an argon atmosphere, add titanium(IV) chloride (TiCl₄, 1.1 eq, 1.0 M solution in CH₂Cl₂) dropwise.

  • Enolate Formation: Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) dropwise. Stir the resulting dark red solution at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to form the chlorotitanium enolate.

  • Aldol Addition: Re-cool the solution to -78 °C and add freshly distilled benzaldehyde (1.2 eq) dropwise.

  • Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.

  • Quench: Quench the reaction by pouring it into a half-saturated aqueous ammonium chloride solution.

  • Workup: Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield the desired syn-aldol adduct.

Auxiliary Cleavage and Recovery

A practical advantage of any chiral auxiliary is the ability to remove it under mild conditions without epimerization of the newly created stereocenter, while also allowing for its recovery and reuse.[1][9] The C(6) gem-dimethyl substitution in the 1,4-oxazin-2-one auxiliaries developed by Davies and colleagues is crucial for this step. It promotes exclusive exocyclic cleavage of the N-acyl bond upon hydrolysis, preventing competitive endocyclic cleavage that can complicate product purification and reduce auxiliary recovery.[6][7]

Protocol: Hydrolytic Cleavage to a Chiral Carboxylic Acid

  • Setup: Dissolve the N-acyl adduct (1.0 eq) in a 4:1 mixture of THF and water.

  • Reagents: Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by dropwise addition of aqueous lithium hydroxide (LiOH, 2.0 eq, 1.0 M).

  • Reaction: Stir the mixture at 0 °C for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Quench: Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) solution and stir for 20 minutes.

  • Isolation: Concentrate the mixture to remove THF. Make the aqueous solution basic (pH > 11) with NaOH and extract with CH₂Cl₂ to recover the chiral auxiliary.

  • Product: Acidify the aqueous layer to pH < 2 with concentrated HCl and extract with ethyl acetate to isolate the final enantiomerically pure carboxylic acid.

Comparative Analysis: 1,4-Oxazin-2-ones vs. Evans Oxazolidinones

The selection of a chiral auxiliary depends on multiple factors including cost, availability, selectivity, and ease of use. The 1,4-oxazin-2-one system offers a compelling alternative to the ubiquitous Evans auxiliaries.

G center Chiral Auxiliary Comparison oxazinone 1,4-Oxazin-2-ones center->oxazinone evans Evans Oxazolidinones center->evans sel_alk Higher Alkylation d.r. (>99:1 common) oxazinone->sel_alk sel_ald Excellent Aldol d.r. (>98:2) oxazinone->sel_ald sel_alk_evans High Alkylation d.r. (e.g., 98:2) evans->sel_alk_evans sel_ald_evans Excellent Aldol d.r. (Syn-selective) evans->sel_ald_evans cleavage Clean Exocyclic Cleavage (with C(6)-Me2) sel_alk->cleavage Advantage

Caption: Key comparative points between 1,4-oxazin-2-one and Evans auxiliaries.

Key Advantages of 1,4-Oxazin-2-one Auxiliaries:

  • Potentially Higher Diastereoselectivity: For enolate alkylations, the (R)-N-propanoyl-4-isopropyl-6,6-dimethyl-oxazinan-2-one has been shown to provide diastereomeric ratios exceeding 99:1, which is an improvement over typical results with comparable Evans auxiliaries.[6][7]

  • Improved Cleavage Profile: The strategic placement of gem-dimethyl groups at the C(6) position directs hydrolysis to the exocyclic amide bond, simplifying workup and improving the recovery yield of the auxiliary compared to some Evans systems where competitive endocyclic cleavage can be an issue.[3][6][7]

Considerations:

  • Availability: Evans auxiliaries, derived from common α-amino acids, are more widely commercially available in both enantiomeric forms than the more specialized 1,4-oxazin-2-one structures.[3][10]

  • Precedent: The body of literature and documented applications for Evans auxiliaries is substantially larger, providing a broader base of established protocols for a wider variety of transformations.[2][11][12]

Conclusion

1,4-Oxazin-2-one chiral auxiliaries represent a highly effective and valuable tool for asymmetric synthesis. They demonstrate exceptional levels of diastereocontrol in fundamental enolate alkylation and aldol reactions, rivaling and in some cases surpassing the performance of the well-established Evans oxazolidinones. The rational design of the auxiliary scaffold, particularly the inclusion of a C(4)-isopropyl group for stereocontrol and C(6)-gem-dimethyl groups for clean cleavage, underscores the power of purpose-built molecular tools. For researchers seeking to maximize diastereoselectivity in enolate-based transformations, the 1,4-oxazin-2-one system is a compelling and powerful option that warrants strong consideration.

References

  • Davies, S. G., Garner, A. C., Roberts, P. M., Smith, A. D., Sweet, M. J., & Thomson, J. E. (2006). Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. Organic & Biomolecular Chemistry, 4(14), 2753–2768. [Link]

  • Davies, S. G., Garner, A. C., Roberts, P. M., Smith, A. D., Sweet, M. J., & Thomson, J. E. (2006). Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. RSC Publishing. [Link]

  • Schmalz, H.-G., & Böttcher, C. (2008). Electrocyclic ring-opening reactions may cause failure of enolate alkylation of 1,4-oxazin-2-one based chiral glycine equivalent. ElectronicsAndBooks. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College Chemistry. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. [Link]

  • Franklin, C. L., & Overman, L. E. (2005). Investigation of the Diels-Alder cycloadditions of 2(H)-1,4-oxazin-2-ones. Journal of Organic Chemistry, 70(23), 9529–9537. [Link]

  • NPTEL. (n.d.). Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3-sp3) bonds in asymmetric fashion. NPTEL. [Link]

  • No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. [Link]

  • Ahn, K. H., Lee, S., & Lim, A. (1992). Asymmetric aldol reactions employing a camphor-derived chiral oxazinone auxiliary. The Journal of Organic Chemistry, 57(18), 5065–5067. [Link]

  • Zadsirjan, V., & Heravi, M. M. (2018). Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. Current Organic Synthesis, 15(1), 3-20. [Link]

  • Evans, D. A. (n.d.). Enantioselective Synthesis. [Link]

  • Zadsirjan, V., & Heravi, M. M. (2017). Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. ResearchGate. [Link]

  • Zadsirjan, V., & Heravi, M. M. (2017). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

  • Fährmann, J., Hermann, L., & Hilt, G. (2022). The Application of 1,2-Oxazinanes as Chiral Cyclic Weinreb Amide-Type Auxiliaries Leading to a Three-Component, One-Pot Reaction. Thieme Chemistry. [Link]

  • Diaz, G., Miranda, I. L., Sartori, S. K., de Rezende, D. C., & Diaz, M. A. N. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • Diaz, G., Miranda, I. L., Sartori, S. K., de Rezende, D. C., & Diaz, M. A. N. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

  • Ferreira, B. R. S., et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 20(3), 4401-4415. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation bu...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible research. This guide provides a detailed protocol for the safe disposal of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one, a compound with significant potential in pharmaceutical development.[1] Adherence to these procedures is critical to protect laboratory personnel, the wider community, and our environment.

Hazard Identification and Characterization

Before any handling or disposal can occur, a thorough understanding of the compound's properties and associated hazards is essential. While comprehensive toxicological data for this specific molecule may be limited, information from Safety Data Sheets (SDS) for similar compounds and general chemical principles allows for a robust risk assessment.[2]

Table 1: Physicochemical Properties of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

PropertyValueSource(s)
CAS Number 723262-95-1[3]
Molecular Formula C₁₂H₁₃NO₂[1]
Molecular Weight 203.24 g/mol [1]
Appearance Light orange to yellow to green powder/crystal[1]
Melting Point 84 - 88 °C[1][4]
Boiling Point 298.6°C at 760 mmHg
Flash Point 130.3°C

Table 2: Hazard Classification and Precautionary Statements

Based on available data for structurally related compounds, (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one should be handled as a hazardous substance.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) центрWarning Harmful if swallowed, in contact with skin, or if inhaled.
Eye Irritation центрWarning Causes serious eye irritation.
Aquatic Hazard (Acute & Chronic) нет- Toxic or harmful to aquatic life with long-lasting effects.

Note: This classification is based on data for similar chemical structures. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate information.

Personal Protective Equipment (PPE)

The principle of "As Low As Reasonably Practicable" (ALARP) should guide all interactions with this compound. The following PPE is mandatory when handling (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one and its waste:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Change gloves immediately if they become contaminated.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[2]

  • Skin and Body Protection: A laboratory coat is essential. Ensure it is fully buttoned. For tasks with a higher risk of spillage, consider a chemical-resistant apron.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation.

Laboratory Waste Management: Segregation, Collection, and Storage

Proper segregation at the point of generation is the most critical step in a compliant waste disposal program.[5] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[6]

Step-by-Step Waste Collection Protocol:
  • Designate a Waste Container: Use a clearly labeled, leak-proof container compatible with the waste. For this organic compound, a high-density polyethylene (HDPE) or glass container is appropriate.[7] Avoid metal containers.[5][7]

  • Labeling: The container must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste.[7][8] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one"

    • The associated hazards (e.g., "Toxic," "Irritant")[6]

    • The date accumulation started.[9]

  • Segregation:

    • Solid Waste: Collect solid waste (e.g., residual powder, contaminated weigh paper, gloves) in a designated solid waste container, separate from liquid waste.[5][6]

    • Liquid Waste: Collect liquid waste (e.g., solutions in organic solvents) in a designated liquid waste container. Do not mix with aqueous waste, acids, or bases.[6] Halogenated and non-halogenated solvent wastes should ideally be collected separately to facilitate disposal.[10]

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[8][11]

    • Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[7]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area must be at or near the point of generation and under the control of laboratory personnel.[7][8] Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[5]

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a designated hazardous waste container. Avoid creating dust.

    • Decontaminate the area with a suitable solvent and then soap and water.

    • Collect all cleanup materials as hazardous waste.

  • Minor Spill (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical sorbent pads).

    • Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent and then soap and water.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

    • Prevent entry into the affected area.

Final Disposal Protocol

Under no circumstances should (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one be disposed of down the drain or in the regular trash.[6] As a hazardous chemical waste, it is subject to strict regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12][13]

The only acceptable method of disposal is through your institution's EHS-approved hazardous waste management program.

  • Request Pickup: Once the waste container is full (or has been accumulating for the maximum time allowed by your institution, often 90-180 days), submit a chemical waste pickup request to your EHS department.[7][9]

  • Professional Disposal: EHS will arrange for the collection of the waste by a licensed hazardous waste disposal vendor. These vendors use approved methods, such as high-temperature incineration, to destroy the chemical in an environmentally sound manner.[10][12]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the laboratory chemical waste management process.

G Workflow for Disposal of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one A Waste Generated (Solid or Liquid) B Is it contaminated with (5S)-5,6-...-oxazin-2-one? A->B C Characterize as Hazardous Waste B->C Yes M Manage as Non-Hazardous Waste (If Uncontaminated) B->M No D Select Compatible Waste Container (HDPE or Glass) C->D E Affix 'Hazardous Waste' Label (Name, Hazards, Date) D->E F Segregate Waste Type E->F G Collect in SOLID Hazardous Waste Container F->G Solid H Collect in LIQUID (Non-Aqueous) Hazardous Waste Container F->H Liquid I Store in designated Satellite Accumulation Area with Secondary Containment G->I H->I J Container Full or Time Limit Reached? I->J J->I No K Request Pickup from Environmental Health & Safety (EHS) J->K Yes L Disposal by Licensed Hazardous Waste Vendor (e.g., Incineration) K->L

Caption: Decision workflow for proper segregation and disposal of laboratory waste.

By integrating these procedures into your daily laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of our scientific endeavors.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
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  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
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  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • Safety-Kleen. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
  • Creative Safety Supply. (2024, June 18). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
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  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • LookChem. (n.d.). (5S)-5,6-DIHYDRO-6,6-DIMETHYL-5-PHENYL-2H-1,4-OXAZIN-2-ONE.
  • Chem-Impex. (n.d.). (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
  • BLDpharm. (n.d.). (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
  • Pharmaffiliates. (n.d.). (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • ChemicalBook. (n.d.). 723262-95-1((5S)-5,6-DIHYDRO-6,6-DIMETHYL-5-PHENYL-2H-1,4-OXAZIN-2-ONE) Product Description.
  • Axsyn. (n.d.). 2H-1,4-Oxazin-2-one,5,6-dihydro-6,6-dimethyl-5-phenyl-, (5S)-.
  • TCI EUROPE NV. (n.d.). (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one.
  • GSRS. (n.d.). 5-(3,5-DIMETHYLPHENOXY)TETRAHYDRO-2H-1,3-OXAZIN-2-ONE, (5S)-.
  • Turkish Journal of Chemistry. (n.d.). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism.
  • National Center for Biotechnology Information. (n.d.). 2-Phenyl-4H-3,1-benzoxazin-4-one.
  • ScienceDirect. (n.d.). Synthesis of 2H-benzo[b][6][7]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Retrieved from ScienceDirect website.

  • PubMed. (2019, September 15). Discovery of 4-phenyl-2H-benzo[b][6][7]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. Retrieved from PubMed website.

  • MDPI. (2024, November 15). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities.

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